molecular formula C10H12ClNO2 B162384 Methyl isoindoline-5-carboxylate hydrochloride CAS No. 127168-93-8

Methyl isoindoline-5-carboxylate hydrochloride

Cat. No.: B162384
CAS No.: 127168-93-8
M. Wt: 213.66 g/mol
InChI Key: UCJNRYHJEDJKAI-UHFFFAOYSA-N
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Description

Methyl isoindoline-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJNRYHJEDJKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600394
Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

127168-93-8
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1)
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Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1)
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Record name methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride
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Foundational & Exploratory

"Methyl isoindoline-5-carboxylate hydrochloride" synthesis from phthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl Isoindoline-5-carboxylate Hydrochloride from a Phthalonitrile Precursor

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable intermediate in contemporary drug discovery and development. Recognizing the isoindoline scaffold's prevalence in pharmacologically active molecules[1], this document details a robust and efficient multi-step synthetic pathway. The strategy commences with the esterification of a substituted phthalonitrile, proceeds through a critical catalytic hydrogenation to form the isoindoline ring, and culminates in the formation of the stable hydrochloride salt. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols, ensuring reproducibility and scalability. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a practical and well-validated approach to this important synthetic target.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged heterocyclic motif frequently encountered in a wide array of clinically significant drugs and biologically active compounds[1][2]. Its rigid, bicyclic structure serves as a versatile template for designing molecules that can effectively interact with various biological targets. Derivatives of isoindoline have demonstrated a remarkable range of pharmacological activities, including but not limited to applications as anti-inflammatory agents, treatments for multiple myeloma, and therapies for neurodegenerative disorders[1][3].

This compound, specifically, is a key building block. The presence of the methyl ester at the 5-position provides a crucial handle for further chemical modification and library synthesis, while the secondary amine of the isoindoline core allows for the introduction of diverse substituents. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for handling, formulation, and subsequent synthetic transformations[4][5]. This guide outlines a logical and field-proven synthetic strategy to access this high-value intermediate.

Retrosynthetic Analysis and Strategic Pathway Selection

A direct synthesis from unsubstituted phthalonitrile (1,2-dicyanobenzene) is not feasible for obtaining a 5-substituted isoindoline. Therefore, a judiciously chosen substituted precursor is required. The most logical and efficient pathway begins with a phthalonitrile derivative already bearing the carboxyl functional group at the desired position.

Our selected strategy involves a three-step sequence starting from 4,5-dicyanobenzoic acid . This approach is superior to alternatives as it involves protecting the reactive carboxylic acid as a stable methyl ester prior to the sensitive reduction step, thereby preventing undesirable side reactions and ensuring a cleaner conversion.

The overall synthetic transformation is outlined below:

Synthetic_Pathway Start 4,5-Dicyanobenzoic Acid Intermediate1 Methyl 3,4-dicyanobenzoate Start->Intermediate1 Step 1: Fischer Esterification Intermediate2 Methyl isoindoline-5-carboxylate (Free Base) Intermediate1->Intermediate2 Step 2: Reductive Cyclization Product Methyl isoindoline-5-carboxylate HCl (Final Product) Intermediate2->Product Step 3: Salt Formation Experimental_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Salt Formation & Isolation a1 Charge Reagents (Acid, MeOH, H₂SO₄) a2 Reflux (4-6h) a1->a2 a3 Neutralize & Extract a2->a3 a4 Purify Intermediate 1 a3->a4 b1 Charge Reactor (Intermediate 1, Catalyst) a4->b1 Proceed to next step b2 Hydrogenate (8-24h) b1->b2 b3 Catalyst Filtration b2->b3 b4 Solvent Removal b3->b4 c1 Dissolve Free Base b4->c1 Proceed to final step c2 Add HCl Solution c1->c2 c3 Filter Precipitate c2->c3 c4 Wash & Dry Product c3->c4

References

An In-depth Technical Guide to Methyl Isoindoline-5-carboxylate Hydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of Methyl Isoindoline-5-carboxylate Hydrochloride (CAS Number: 127168-93-8), a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore its synthetic utility and reactivity, and discuss its significance as a scaffold for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Core Compound Profile

This compound is a heterocyclic organic compound featuring an isoindoline core.[1][2] The isoindoline structure consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2] This particular derivative possesses a methyl ester at the 5-position of the isoindole ring and is supplied as a hydrochloride salt.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 127168-93-8[1][2][3]
Molecular Formula C₁₀H₁₂ClNO₂[2][3]
Molecular Weight 213.66 g/mol [2][3]
Physical Form Solid[3]
Purity Typically ≥98%[3]
Storage Temperature 2-8°C, under inert atmosphere[3]
Synonyms Methyl 5-isoindolinecarboxylate hydrochloride, 2,3-Dihydro-1H-isoindole-5-carboxylic acid methyl ester hydrochloride[1][3]

Synthesis and Reactivity

A key aspect of this compound's utility is its role as a starting material in more complex syntheses. For instance, a patent for inhibitors of MLH1 and/or PMS2 for cancer treatment utilizes this compound as a key reactant.[4]

Reactivity of the Isoindoline Core

The isoindoline nucleus exhibits characteristic reactivity patterns that are crucial for its application in synthesis.

  • N-Acylation: The secondary amine within the isoindoline ring is nucleophilic and readily undergoes acylation reactions with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents at the nitrogen atom, a common strategy in drug design to modulate a compound's properties.[4]

  • Basicity: The nitrogen atom imparts basic properties to the molecule, allowing for the formation of hydrochloride salts, which often improves solubility and stability.

Reactivity of the Methyl Ester

The methyl ester group at the 5-position offers another site for chemical modification.

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[5] This carboxylic acid can then be used for further functionalization, such as amide bond formation.

A general workflow for the synthetic utility of this compound is depicted below:

G start Methyl Isoindoline-5-carboxylate HCl prod1 N-Acylated Isoindoline Derivative start->prod1 N-Acylation prod2 Isoindoline-5-carboxylic Acid Derivative start->prod2 Ester Hydrolysis reac1 Acylating Agent (e.g., R-COCl) reac1->prod1 reac2 Base (e.g., Et3N) reac2->prod1 reac3 Acid or Base (Hydrolysis) reac3->prod2 prod3 Amide Derivative prod2->prod3 Amide Coupling reac4 Amine (R'-NH2) + Coupling Agent reac4->prod3

Synthetic utility of the target compound.

Analytical Characterization

Detailed analytical data for this compound is not widely published. However, based on the analysis of closely related structures, we can predict the key features that would be observed in its NMR and HPLC profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the isoindoline core, and the methyl protons of the ester group. The exact chemical shifts and coupling patterns would provide definitive structural confirmation. For example, in related indole carboxylates, the methyl ester protons typically appear as a singlet around 3.9 ppm, while aromatic protons resonate in the 7.0-8.5 ppm region.[6]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the isoindoline ring, and the methyl carbon of the ester. In similar structures, the carbonyl carbon of a methyl ester is typically observed around 165-175 ppm.[7]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[8] The retention time and peak purity would be used to determine the identity and purity of the compound.

Applications and Biological Relevance

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[9] Derivatives of isoindoline have been reported to exhibit a wide range of biological activities, highlighting the potential of this compound as a starting point for the synthesis of novel therapeutic agents.

  • Anticancer Activity: Substituted isoindolines have been investigated for their antitumor properties. Some derivatives have been shown to induce tumor cell death through mechanisms such as apoptosis and mitotic catastrophe.[5]

  • Analgesic and Anti-inflammatory Effects: Certain isoindoline-1,3-dione derivatives have demonstrated significant analgesic and anti-inflammatory activities.[5]

  • Enzyme Inhibition: Derivatives of isoindoline-1,3-dione have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[5] Additionally, 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been described as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation.[10]

The following diagram illustrates the potential therapeutic areas where derivatives of the isoindoline core have shown promise:

G cluster_core Isoindoline Core cluster_apps Potential Therapeutic Areas core Methyl Isoindoline-5-carboxylate Hydrochloride oncology Oncology core->oncology Antitumor Activity inflammation Inflammation & Pain core->inflammation Analgesic & Anti-inflammatory neurodegeneration Neurodegenerative Diseases core->neurodegeneration Enzyme Inhibition (e.g., AChE, BuChE)

Therapeutic potential of the isoindoline scaffold.

Safety and Handling

This compound is classified as a warning-level hazard.[3] The following hazard and precautionary statements should be observed:

  • Hazard Statements (H-statements):

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements (P-statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its readily functionalizable isoindoline core and methyl ester group provide multiple avenues for derivatization, enabling the exploration of a wide chemical space in the pursuit of novel drug candidates. While further research is needed to fully elucidate its own biological activity, its utility as a synthetic intermediate is well-established. This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical entity in their drug discovery endeavors.

References

Spectroscopic Characterization of Methyl Isoindoline-5-carboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl Isoindoline-5-carboxylate Hydrochloride, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides validated protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Molecular Structure and Significance

This compound is a heterocyclic compound featuring an isoindoline core, which is a structural motif present in various biologically active molecules. Its characterization is crucial for confirming chemical identity, purity, and stability, which are fundamental aspects of the drug development process. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.

parent [M+H]⁺ m/z = 178.1 frag1 Loss of CH₃ -15 Da parent->frag1 product1 m/z = 163.1 frag1->product1 frag2 Loss of CO -28 Da product1->frag2 product2 m/z = 135.1 frag2->product2

An In-Depth Technical Guide to the Solubility and Stability of Methyl Isoindoline-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl isoindoline-5-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key building block for more complex molecular architectures. An understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective handling, formulation, and the integrity of downstream experimental data. This guide provides a comprehensive technical overview of these critical attributes. We will explore the theoretical underpinnings of its expected behavior and present detailed, field-proven methodologies for its empirical characterization. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for regulatory and research purposes.

Physicochemical Profile and Inferred Properties

This compound (CAS No: 127168-93-8) possesses a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . Its structure, comprising a bicyclic isoindoline core, a methyl ester functional group, and a hydrochloride salt, dictates its likely physicochemical behavior.

  • Isoindoline Core: The isoindoline nucleus is a reduced form of isoindole. The secondary amine within this structure is protonated in the hydrochloride salt form, which is expected to significantly enhance its aqueous solubility compared to the free base.

  • Methyl Ester Group: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. This represents a primary potential degradation pathway.

  • Hydrochloride Salt: The salt form generally improves solid-state stability and handling characteristics. Its presence will dictate the pH of aqueous solutions and influence solubility behavior.

Aqueous and Organic Solubility: A Protocol for Determination

The solubility of a compound is a critical parameter for its biological and chemical applications. As a hydrochloride salt, enhanced aqueous solubility is anticipated. The following protocol outlines a systematic approach to quantify the solubility of this compound in various media.

Predicted Solubility Behavior

Based on its structure as a hydrochloride salt of a secondary amine, the compound's aqueous solubility is expected to be pH-dependent. At lower pH values, the amine remains protonated, favoring solubility. As the pH increases towards and beyond the pKa of the isoindoline nitrogen, the free base will precipitate, leading to a decrease in solubility. In organic solvents, the polarity of the solvent will play a key role. Protic solvents like methanol and ethanol are likely to be good solvents, while less polar aprotic solvents such as dichloromethane and ethyl acetate may show moderate to low solubility. Non-polar solvents like hexanes are expected to be poor solvents.

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for determining the equilibrium solubility of the target compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Weigh excess Methyl isoindoline-5-carboxylate HCl add_solvent Add precise volume of solvent (e.g., 1 mL) prep->add_solvent agitate Agitate at constant temperature (e.g., 25°C) for 24h add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through 0.45 µm syringe filter centrifuge->filter dilute Dilute filtered solution filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc quantify Quantify against a standard curve hplc->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in water, pH-buffered solutions, and common organic solvents.

Materials:

  • This compound

  • Deionized water

  • pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer[1]

  • Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetonitrile (HPLC grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm syringe filters (ensure compatibility with organic solvents)

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials. The excess is crucial to ensure saturation.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent (water, buffers, organic solvents).

  • Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This removes any remaining solid particles.

  • Dilution and Analysis: Prepare appropriate dilutions of the filtered supernatant. Analyze the diluted samples using a pre-validated stability-indicating HPLC-UV method.

  • Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard calibration curve. The solubility is reported in mg/mL.

Data Presentation: The results should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Deionized Water25TBD
pH 1.2 Buffer25TBD
pH 4.5 Buffer25TBD
pH 6.8 Buffer25TBD
Methanol25TBD
Ethanol25TBD
Dichloromethane25TBD
Ethyl Acetate25TBD
Acetonitrile25TBD

Chemical Stability and Forced Degradation Studies

Assessing the chemical stability of a compound is a regulatory requirement and a scientific necessity to understand its degradation pathways and to develop stable formulations.[2][3] Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability studies to identify potential degradation products.

Potential Degradation Pathways

The primary anticipated degradation pathways for this compound are:

  • Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis to form the corresponding carboxylic acid.

  • Oxidation: The isoindoline ring, particularly the benzylic C-N bonds, could be susceptible to oxidation.

  • Thermolysis: High temperatures may induce degradation, potentially through decarboxylation or other complex reactions.

  • Photolysis: Exposure to light, particularly UV radiation, may lead to photodegradation.

Workflow for Forced Degradation Studies

The following diagram illustrates the systematic approach to conducting forced degradation studies.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization start Prepare stock solution of Methyl isoindoline-5-carboxylate HCl acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution) (e.g., 80°C) start->thermal photo Photolytic (Solid & Solution) (ICH Q1B guidelines) start->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/DAD oxidation->hplc thermal->hplc photo->hplc neutralize->hplc mass_balance Assess Mass Balance hplc->mass_balance lcms LC-MS for Degradant ID hplc->lcms

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation

Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

  • Expose aliquots of the stock solution (and solid compound for thermal and photolytic studies) to the stress conditions outlined below.

  • At specified time points, withdraw samples, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

  • Strive for a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Conduct the study at room temperature due to the typically rapid nature of base-catalyzed ester hydrolysis. Sample at early time points (e.g., 5, 15, 30, 60 minutes).

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 3% H₂O₂).[4]

    • Keep the mixture at room temperature and protected from light. Sample at various time points (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation (Thermolysis):

    • In Solution: Heat the stock solution at a high temperature (e.g., 80°C) in a sealed vial.

    • Solid State: Place a thin layer of the solid compound in an oven at the same temperature.

    • Sample at various time points (e.g., 1, 3, 7 days). For the solid sample, dissolve in the mobile phase before analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette or other transparent container) and a thin layer of the solid compound to a light source according to ICH Q1B guidelines.[4] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

Analytical Methodologies

A robust, stability-indicating HPLC method is the cornerstone of these studies.

HPLC Method Development Considerations:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or less polar degradants.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A PDA detector is highly recommended for assessing peak purity.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[5][6][7]

Characterization of Degradation Products:

  • Peak Purity Analysis: Use a PDA detector to confirm that the chromatographic peak of the parent compound is pure in the stressed samples.

  • LC-MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weights of the degradation products, which is a crucial step in their structural elucidation.

Storage and Handling Recommendations

Based on the inferred chemical properties and the potential for degradation, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Long-term storage at -20°C. Short-term storage at 2-8°C.To minimize thermal degradation and slow down potential hydrolytic or oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the isoindoline ring.
Light Protect from light by using amber vials or storing in the dark.To prevent photolytic degradation.
Moisture Store in a desiccator or with a desiccant.To minimize hydrolysis of the ester and degradation of the hydrochloride salt.

Conclusion

References

A Technical Guide to Methyl Isoindoline-5-carboxylate Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl Isoindoline-5-carboxylate Hydrochloride (CAS No: 127168-93-8), a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic importance in modern pharmacology.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted isoindoline, a privileged heterocyclic scaffold found in numerous biologically active compounds.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical consideration for its use in many synthetic and biological applications. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride[2]
Synonyms Methyl 5-isoindolinecarboxylate hydrochloride[3]
CAS Number 127168-93-8[3]
Molecular Formula C₁₀H₁₂ClNO₂[3]
Molecular Weight 213.66 g/mol [3]
Physical Form Solid, gray or brown powder[2][3]
Purity Typically ≥98%[3]
Storage Inert atmosphere, 2-8°C[3]

Synthesis Strategy: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the deprotection of a suitable N-protected precursor. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent unwanted side reactions at the nitrogen atom during the synthesis of the isoindoline core. The final deprotection with acid concurrently forms the desired hydrochloride salt.

This multi-step approach represents a self-validating system. Successful isolation and characterization of the protected intermediate provide a quality control checkpoint, ensuring that only high-purity material is advanced to the final, often irreversible, deprotection step.

Plausible Synthetic Pathway

A scientifically sound approach begins with the construction of the N-Boc protected isoindoline ring, followed by acidic deprotection.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection & Salt Formation Start 4-(Bromomethyl)-3-nitrobenzoic acid derivative Intermediate1 N-Boc Protected Isoindolinone Start->Intermediate1 Reaction with Boc-hydrazine, cyclization Intermediate2 2-(tert-Butyl) 5-methyl isoindoline-2,5-dicarboxylate Intermediate1->Intermediate2 Reduction & Esterification FinalProduct Methyl isoindoline-5-carboxylate HCl Intermediate2->FinalProduct 4 M HCl in Dioxane, 50°C

Caption: Plausible synthetic workflow for Methyl isoindoline-5-carboxylate HCl.

Experimental Protocol: Deprotection of N-Boc Precursor

This protocol is adapted from established procedures for the synthesis of the target molecule.[4]

  • Reaction Setup: To a solution of 2-(tert-Butyl) 5-methylisoindoline-2,5-dicarboxylate (1.0 eq) in a suitable flask, add a solution of 4 M Hydrochloric Acid in 1,4-Dioxane (10 eq).

    • Causality: Dioxane is an excellent solvent for both the protected starting material and the acid. The large excess of HCl ensures the complete and rapid cleavage of the acid-labile Boc group and provides the chloride counter-ion for the final salt.

  • Reaction Conditions: Stir the reaction mixture at 50°C for 4 hours.

    • Causality: Gentle heating accelerates the deprotection reaction, ensuring it proceeds to completion in a reasonable timeframe. Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture in vacuo to remove the solvent and excess HCl.

    • Causality: Removal of the volatile components under reduced pressure yields the crude solid product. As the hydrochloride salt is the desired final form, an aqueous work-up or neutralization is avoided.

  • Purification: The resulting solid, this compound, can be used directly for many applications or further purified by trituration or recrystallization from an appropriate solvent system (e.g., methanol/ether) if necessary.

Analytical Characterization: Confirming Identity and Purity

Robust analytical characterization is non-negotiable in drug development. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides unambiguous confirmation of the molecular structure and an assessment of purity.

Analytical_Workflow Sample Synthesized Product LCMS LC-MS Analysis Sample->LCMS Inject NMR 1H NMR Spectroscopy Sample->NMR Dissolve Data Combined Data Review LCMS->Data Mass & Purity NMR->Data Structural Data Conclusion Structure & Purity Confirmed Data->Conclusion Verify

Caption: Standard analytical workflow for compound validation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Methyl Isoindoline-5-carboxylate, analysis is typically performed on the free base.

  • Method: Electrospray Ionization (ESI) in positive mode is standard for nitrogen-containing compounds as they are readily protonated.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ is expected.

    • Observed Mass: m/z 178.1 [M+H]⁺.[4]

    • Theoretical Mass: The molecular formula of the free base is C₁₀H₁₁NO₂. The calculated monoisotopic mass is 177.08 Da. The observed value of 178.1 corresponds to the protonated molecule (177.08 + 1.007), confirming the molecular mass.[2]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the ratio of protons in different environments.

  • Expected Spectrum: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to show the following key signals:

    • Aromatic Protons (3H): Signals in the range of δ 7.5-8.0 ppm. Due to the substitution pattern, these protons will appear as a multiplet or as distinct doublets and singlets.

    • Isoindoline CH₂ Protons (4H): Two distinct signals, likely singlets or narrow multiplets, around δ 4.5 ppm, corresponding to the two equivalent methylene groups of the isoindoline ring.

    • Methyl Ester Protons (3H): A sharp singlet around δ 3.9 ppm.

    • Amine Proton (2H): A broad singlet, typically downfield (δ 9.0-10.0 ppm), corresponding to the protonated amine (NH₂⁺). The chemical shift and appearance can vary depending on solvent and concentration.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The isoindoline core is a cornerstone pharmacophore in numerous approved drugs, including lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[1][5]

The primary amine of the isoindoline moiety serves as a key synthetic handle, allowing for the attachment of various side chains and functional groups through reactions such as:

  • Acylation

  • Alkylation

  • Reductive amination

  • Urea/thiourea formation

The presence of the methyl ester at the 5-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This dual functionality makes it an exceptionally valuable intermediate for generating diverse chemical libraries for high-throughput screening and lead optimization campaigns in areas such as oncology, inflammation, and neurodegenerative diseases.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazard Identification: The compound is classified as a warning-level hazard.[3] Key hazard statements include:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Recommended Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[3]

References

An In-Depth Technical Guide to the Safe Handling of Methyl Isoindoline-5-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl isoindoline-5-carboxylate hydrochloride (CAS No. 127168-93-8), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of safety and procedural integrity.

Understanding the Compound: A Profile of this compound

This compound is a heterocyclic amine salt. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent molecule. Given its reactive potential as a research intermediate and the nature of hydrochloride salts, a thorough understanding of its hazard profile is paramount for safe handling.

Hazard Identification and GHS Classification: A Precautionary Approach

A critical aspect of chemical safety is the correct identification of hazards as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For this compound, a review of supplier safety data sheets (SDS) reveals certain discrepancies in GHS classification. Some sources may indicate a "Warning" signal word, while others suggest a "Danger" signal word with more severe hazard statements.

In the interest of ensuring the highest level of safety and in accordance with best laboratory practices, this guide adopts a conservative approach by adhering to the more stringent GHS classification. This precautionary principle is vital when definitive toxicological data is limited.

Table 1: Consolidated GHS Classification and Hazard Statements

GHS Classification ElementInformation
Signal Word Danger
GHS Pictograms
Corrosion (GHS05)
Skull and Crossbones (GHS06)
Health Hazard (GHS08)
Exclamation Mark (GHS07)
Hazard Statements H301: Toxic if swallowed.
H311: Toxic in contact with skin.
H314: Causes severe skin burns and eye damage.
H317: May cause an allergic skin reaction.
H330: Fatal if inhaled.
H335: May cause respiratory irritation.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.
P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

The GHS pictograms and statements are a composite based on the more severe classifications found for this compound and its hydrochloride nature.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind the stringent PPE requirements lies in the compound's potential for high toxicity and corrosivity. A multi-layered approach to personal protection is essential to create a reliable barrier against exposure.

  • Respiratory Protection : Due to the risk of fatal inhalation, a NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases is mandatory when handling the solid powder, especially when there is a risk of aerosolization.[1] In poorly ventilated areas, a self-contained breathing apparatus (SCBA) is recommended.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[1] In addition, a face shield should be worn to protect against splashes.

  • Skin and Body Protection : A chemically resistant lab coat or coveralls should be worn.[1] Full-length pants and closed-toe shoes are mandatory. For tasks with a high risk of splashes, a chemically impervious apron is also recommended.

  • Hand Protection : Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving can provide an additional layer of protection. Always wash hands thoroughly after removing gloves.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Assess_Task Assess Task & Potential Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Safely Handle_Compound->Doff_PPE Inspect_PPE Inspect PPE for Contamination Doff_PPE->Inspect_PPE Dispose_PPE Dispose of Contaminated PPE Inspect_PPE->Dispose_PPE If Contaminated Wash_Hands Wash Hands Thoroughly Inspect_PPE->Wash_Hands If Clean Dispose_PPE->Wash_Hands

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict protocols is a self-validating system for ensuring safety. Each step is designed to mitigate a specific risk associated with the compound.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. The fume hood sash should be kept as low as possible.

  • Procedural Controls :

    • Designate a specific area for handling this compound.

    • Avoid the generation of dust. If possible, use a spatula that minimizes aerosolization.

    • Ensure all containers are clearly labeled.

    • Do not work alone when handling highly toxic substances.

  • Storage :

    • Store the compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, bases, and metals.

    • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency can significantly reduce the potential for harm.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate : Immediately evacuate all non-essential personnel from the area.

  • Alert : Notify your supervisor and the institutional safety office.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Protect : Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection.

  • Contain : For a small spill of the solid, carefully cover it with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.

  • Neutralize : For larger spills, or if the compound is in solution, it may be necessary to neutralize the area after initial containment. Use a neutralizing agent appropriate for acidic and amine-containing compounds, such as a sodium bicarbonate solution.

  • Collect : Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate : Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor/Safety Spill->Alert Assess Assess Spill Size & Hazard Evacuate->Assess Alert->Assess Small_Spill Small, Controllable Spill Assess->Small_Spill Large_Spill Large or Uncontrolled Spill Assess->Large_Spill Contain Contain with Inert Absorbent Small_Spill->Contain Yes Wait Wait for Emergency Response Large_Spill->Wait Yes Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate first aid is crucial in the event of exposure.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Information

While specific toxicological data for this compound is not extensively published, the hazard classification suggests high acute toxicity via oral, dermal, and inhalation routes. The corrosive nature is likely due to the hydrochloride salt, which can release hydrochloric acid upon contact with moisture. Isoindoline derivatives have a wide range of biological activities, and some have been investigated for their cytotoxic and other pharmacological effects.[2][3][4] The potential for skin sensitization indicates that repeated exposure could lead to an allergic reaction.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The precautionary approach outlined in this guide is designed to provide a comprehensive framework for mitigating risks and ensuring a safe laboratory environment.

References

The Synthesis of Isoindolines: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, is a cornerstone of modern medicinal chemistry and materials science. Its unique structural and electronic properties have rendered it a "privileged scaffold," appearing in a multitude of clinically significant drugs and functional organic materials. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of isoindoline synthesis. It is intended for researchers, scientists, and drug development professionals, offering not only a chronological account of synthetic methodologies but also a critical analysis of their underlying mechanisms, practical applications, and experimental nuances. This guide delves into classical approaches, such as the derivatization of phthalic acid precursors and reductive strategies, and transitions to the modern era of transition-metal catalysis, which has revolutionized access to this versatile molecular framework. Detailed experimental protocols for key transformations, comparative analyses of synthetic routes, and mechanistic visualizations are provided to equip the reader with a thorough and practical understanding of isoindoline synthesis.

Introduction: The Significance of the Isoindoline Moiety

The isoindoline structural motif is present in a wide array of biologically active molecules.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This has led to the development of numerous drugs for treating a range of conditions, from cancer and inflammatory diseases to central nervous system disorders.[2] The tragic history of thalidomide, a derivative of the related phthalimide structure, in the late 1950s inadvertently highlighted the profound biological impact of this class of compounds and spurred extensive research into their chemical synthesis and therapeutic potential.[3][4] Beyond pharmaceuticals, isoindoline derivatives are integral to the development of dyes, pigments, and advanced polymeric materials.[5]

This guide will navigate the historical landscape of isoindoline synthesis, from its foundational discoveries to the cutting-edge methodologies employed today. We will explore the chemical logic that underpins these synthetic strategies, providing a robust resource for the rational design and execution of isoindoline-based molecular construction.

Historical Perspectives: Foundational Syntheses of the Isoindoline Core

The early explorations into isoindoline synthesis were characterized by robust, albeit often harsh, chemical transformations. These pioneering methods laid the groundwork for the more sophisticated techniques that would follow.

From Phthalic Acid Derivatives: The Genesis of Isoindoline Chemistry

The most direct conceptual precursors to isoindolines are derivatives of phthalic acid. Early methods focused on the reduction of phthalimides and the cyclization of ortho-disubstituted benzene rings.

While the Gabriel synthesis, discovered by Siegmund Gabriel in the late 19th century, is primarily a method for preparing primary amines, it is of historical and mechanistic relevance to isoindoline chemistry due to its use of the phthalimide anion.[6] This reaction established the utility of the phthalimide scaffold as a masked form of ammonia, preventing the over-alkylation common in direct amination reactions.[7] The core principle of using a pre-formed nitrogen-containing ring that is later modified is a recurring theme in isoindoline synthesis.

Conceptual Workflow: The Gabriel Synthesis

Gabriel Synthesis phthalimide Phthalimide k_phthalimide Potassium Phthalimide phthalimide->k_phthalimide + KOH - H₂O koh KOH n_alkylphthalimide N-Alkylphthalimide k_phthalimide->n_alkylphthalimide + R-X - KX r_x R-X (Alkyl Halide) amine Primary Amine (R-NH₂) n_alkylphthalimide->amine + H₂NNH₂ byproduct Phthalhydrazide n_alkylphthalimide->byproduct + H₂NNH₂ hydrazine H₂NNH₂ Reductive_Amination opa o-Phthalaldehyde imine Imine Intermediate opa->imine + R-NH₂ - H₂O amine R-NH₂ hemiaminal Cyclic Hemiaminal Intermediate imine->hemiaminal Intramolecular Nucleophilic Attack cyclization Intramolecular Cyclization isoindoline N-Substituted Isoindoline hemiaminal->isoindoline + [H] (e.g., NaBH₃CN) reduction [H] Pd_Carbonylative_Cyclization pd0 Pd(0)L₂ pd_complex_I Ar-Pd(II)-X(L₂) pd0->pd_complex_I Oxidative Addition pd_complex_II Ar-C(O)-Pd(II)-X(L₂) pd_complex_I->pd_complex_II CO Insertion amide_intermediate o-Amidocarboxylate pd_complex_II->amide_intermediate + R-NH₂ - HX product Isoindole-1,3-dione amide_intermediate->product Intramolecular Cyclization product->pd0 Releases Pd(0) start o-Halobenzoate (Ar-X) start->pd_complex_I co CO co->pd_complex_I amine R-NH₂ amine->pd_complex_II base Base base->amide_intermediate

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl Isoindoline-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of Methyl Isoindoline-5-carboxylate Hydrochloride, a key intermediate in contemporary pharmaceutical research and development. The guide delineates its fundamental physicochemical properties, outlines robust analytical methodologies for its characterization, and details essential safety, handling, and storage protocols. Designed for researchers, chemists, and drug development professionals, this whitepaper synthesizes critical data to ensure the effective and safe utilization of this compound in a laboratory setting.

Chemical Identity and Core Properties

This compound is a heterocyclic compound frequently employed as a building block in the synthesis of more complex molecular architectures.[1][2] Its structure, consisting of a bicyclic isoindoline core with a methyl carboxylate substituent, makes it a versatile reagent in medicinal chemistry. The hydrochloride salt form generally enhances its stability and aqueous solubility compared to the freebase.

The fundamental identifiers and physicochemical properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
IUPAC Name methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride[3]
Synonym(s) methyl 5-isoindolinecarboxylate hydrochloride[4][5]
CAS Number 127168-93-8[4][5][6]
Molecular Formula C₁₀H₁₁NO₂·HCl (or C₁₀H₁₂ClNO₂)[5][6]
Molecular Weight 213.66 g/mol [6]
Physical Form Solid[4][5]
Purity Typically ≥98%[4][5]
InChI Key UCJNRYHJEDJKAI-UHFFFAOYSA-N[4][5]

Analytical Characterization: Protocols and Interpretation

Accurate characterization is paramount to ensuring the identity, purity, and stability of this compound prior to its use in synthetic applications. Isoindoline derivatives are typically characterized using a suite of analytical techniques, including NMR, mass spectrometry, and chromatography.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the two methylene groups (CH₂) of the isoindoline core, the N-H proton (which may be broad and exchangeable), and the methyl ester (CH₃) protons. The chemical shifts and coupling patterns provide definitive structural confirmation.

  • ¹³C NMR: The carbon spectrum will complement the proton data, showing signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.

Causality Behind the Method: NMR provides an unambiguous fingerprint of the molecule's covalent framework. The hydrochloride salt form can influence the chemical shift of protons near the nitrogen atom due to its protonation. Observing the expected shifts and integrations validates the compound's identity and can reveal the presence of solvent or organic impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reverse-phase HPLC method is typically employed.

Protocol: Purity Assessment by Reverse-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Trifluoroacetic Acid).

  • Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer, typically at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample (approx. 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Trustworthiness of the Protocol: This method is self-validating. A sharp, symmetrical peak for the main component indicates good chromatographic behavior. The use of a gradient ensures that both polar and non-polar impurities can be detected. The inclusion of an acid modifier in the mobile phase is crucial for achieving sharp peak shapes for amine-containing compounds like this one.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Filter Sample B->C D Inject into HPLC System C->D Prepared Sample E Gradient Elution (C18 Column) D->E F UV Detection (220/254 nm) E->F G Integrate Peaks F->G Chromatogram H Calculate Purity (%) G->H I I H->I Final Report Storage_Protocol cluster_conditions Optimal Storage Conditions cluster_avoid Conditions to Avoid Compound Methyl isoindoline- 5-carboxylate HCl Temp Temperature 2-8°C Compound->Temp Store Under Atm Inert Atmosphere (N₂ or Ar) Compound->Atm Store Under Seal Tightly Sealed Container Compound->Seal Store Under Moisture Moisture / Humidity Compound->Moisture Protect From Air Air (Oxygen) Compound->Air Protect From Light Direct Light Compound->Light Protect From

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Isoindolinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, playing a pivotal role in DNA repair, genomic stability, and apoptosis.[1] Specifically, PARP1 is a primary sensor of DNA single-strand breaks (SSBs). Upon detecting damage, PARP1 synthesizes poly (ADP-ribose) chains on itself and other nuclear proteins, creating a scaffold to recruit the machinery needed for repair.[2]

In the context of oncology, PARP inhibitors represent a paradigm of targeted therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes.[3] These genes are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). When HR is deficient, cells become heavily reliant on PARP-mediated repair for survival. The therapeutic strategy of using PARP inhibitors in these cancers is based on the concept of synthetic lethality : while inhibiting PARP or having a BRCA mutation alone is not lethal to a cell, the combination of both events leads to catastrophic genomic instability and targeted cancer cell death.[4]

Many potent PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, are designed around a core scaffold that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[1][5] The isoindolinone scaffold has emerged as a particularly effective pharmacophore for this purpose.[6] Its structural features facilitate competitive inhibition at the PARP enzyme's catalytic site, leading to high binding affinity and potent enzymatic inhibition.[6]

This application note provides a comprehensive guide for the synthesis of a model isoindolinone-based PARP inhibitor. It details a robust, two-step protocol starting from the versatile building block, Methyl isoindoline-5-carboxylate hydrochloride , and explains the chemical rationale behind each procedural choice to empower researchers in the field of drug discovery and development.

Part 1: Synthetic Strategy and Workflow

The synthetic approach is designed for efficiency and modularity, allowing for the potential synthesis of a library of analogues for structure-activity relationship (SAR) studies. The strategy hinges on two key transformations:

  • Formation of the Isoindolinone Core: The commercially available this compound is first converted into a stable, activated carboxylic acid intermediate. This involves a standard functional group manipulation sequence.

  • Amide Bond Formation: The core carboxylic acid is then coupled with a suitable amine-containing side chain. This side chain is crucial for modulating the compound's physicochemical properties and its interactions within the PARP active site.

The overall workflow is depicted below.

G A Methyl isoindoline-5-carboxylate hydrochloride B Intermediate 1: N-Boc-methyl isoindoline-5-carboxylate A->B  Boc Protection  (Boc)2O, Base C Intermediate 2: N-Boc-isoindoline-5-carboxylic acid B->C  Saponification  LiOH, THF/H2O E Final Product: Isoindolinone PARP Inhibitor C->E  Amide Coupling  HATU, DIPEA, DMF D Amine Fragment (e.g., 1-(pyridin-2-yl)piperazine) D->E  Amide Coupling  HATU, DIPEA, DMF

Figure 1: General Synthetic Workflow. A two-stage process involving the preparation of a key carboxylic acid intermediate followed by amide coupling.

Part 2: Detailed Experimental Protocols

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1-(pyridin-2-yl)piperazine (or other desired amine fragment)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of N-Boc-isoindoline-5-carboxylic acid (Intermediate 2)

Rationale: This two-step, one-pot procedure first protects the secondary amine of the isoindoline core with a tert-butyloxycarbonyl (Boc) group. The Boc group is robust enough to withstand the subsequent saponification conditions but can be easily removed later if necessary. The subsequent ester hydrolysis (saponification) unmasks the carboxylic acid, preparing the core for the crucial amide coupling step.

Procedure:

  • Boc Protection:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Suspend the solid in anhydrous Dichloromethane (DCM, approx. 0.2 M).

    • Cool the suspension to 0 °C using an ice bath.

    • Add Triethylamine (TEA, 2.2 eq) dropwise to the stirring suspension to neutralize the hydrochloride salt and act as a base for the protection reaction.

    • In a separate container, dissolve Di-tert-butyl dicarbonate ((Boc)₂, 1.1 eq) in a small amount of DCM.

    • Add the (Boc)₂ solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Saponification:

    • Once the protection is complete, add Tetrahydrofuran (THF) and water to the reaction mixture (a common ratio is 2:1:1 DCM:THF:H₂O).

    • Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

    • Stir vigorously at room temperature for 2-4 hours, monitoring the hydrolysis of the methyl ester by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents (DCM and THF).

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted (Boc)₂ and other nonpolar impurities.

    • Acidify the aqueous layer to pH ~3-4 with cold 1 M HCl. A white precipitate should form.

    • Extract the product into Ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-isoindoline-5-carboxylic acid as a white solid. The product is often pure enough for the next step without further purification.

Protocol 2: Amide Coupling to Synthesize Final PARP Inhibitor

Rationale: The formation of the amide bond is the cornerstone of this synthesis. The use of a modern coupling reagent like HATU is preferred over classic carbodiimides (e.g., DCC, EDC) for several reasons.[7] HATU promotes rapid amide bond formation with minimal side reactions and, crucially, suppresses racemization if chiral centers are present in either coupling partner.[8] DIPEA is used as a non-nucleophilic base to neutralize any salts and facilitate the reaction.[9] Anhydrous DMF is the solvent of choice due to its high polarity, which effectively dissolves the polar starting materials and intermediates.[8]

Procedure:

  • To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add N-Boc-isoindoline-5-carboxylic acid (Intermediate 2, 1.0 eq).

  • Add the desired amine fragment, for instance, 1-(pyridin-2-yl)piperazine (1.1 eq).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

  • Add HATU (1.2 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product is then purified by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in DCM) to yield the pure isoindolinone PARP inhibitor .

Part 3: Expected Results and Data

The described protocols are robust and should provide the desired products in good yields and high purity. The following table summarizes the expected outcomes for each step.

StepProductExpected YieldPurity (by HPLC)Key Analytical Data
1N-Boc-isoindoline-5-carboxylic acid85-95%>95%¹H NMR: Appearance of Boc signal (~1.5 ppm, 9H), disappearance of methyl ester signal. MS (ESI-): [M-H]⁻ corresponding to the carboxylic acid.
2Final PARP Inhibitor70-85%>98%¹H NMR: Appearance of signals corresponding to the coupled amine fragment. MS (ESI+): [M+H]⁺ corresponding to the final product.

Part 4: Mechanistic Discussion

The efficacy of the amide coupling step is rooted in the activation of the carboxylic acid. The mechanism involving HATU is a well-established and highly efficient process.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster [R-COO-HATU]⁺ (Activated O-Acyluronium Ester) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation R2NH R'₂NH (Amine) R2NH->ActiveEster Amide R-CONR'₂ (Amide Product) ActiveEster->Amide Nucleophilic Attack

Figure 2: Simplified Mechanism of HATU-mediated Amide Coupling. The carboxylic acid is activated by HATU in the presence of a base, followed by nucleophilic attack from the amine.

  • Activation: The carboxylate, deprotonated by DIPEA, attacks the electrophilic carbon of HATU.

  • Formation of Active Ester: This forms a highly reactive O-acylisouronium intermediate. This species is extremely susceptible to nucleophilic attack.

  • Nucleophilic Attack: The amine fragment (R'₂NH) attacks the carbonyl carbon of the activated ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the leaving group (the protonated form of 1-hydroxy-7-azabenzotriazole, HOAt) and forming the stable amide bond.

This mechanism avoids the formation of symmetric anhydrides and other side products, contributing to the high yields and purity observed.[10]

Conclusion

The isoindoline scaffold is a privileged structure in the design of potent PARP inhibitors. This application note provides a detailed, reliable, and mechanistically justified protocol for the synthesis of an isoindolinone-based PARP inhibitor starting from this compound. The described workflow is suitable for both small-scale synthesis for initial biological screening and for scale-up operations in a drug development setting. By understanding the rationale behind reagent selection and reaction conditions, researchers can confidently adapt this protocol to generate novel analogues and advance the discovery of next-generation cancer therapeutics.

References

Application Notes and Protocols: Leveraging Methyl Isoindoline-5-carboxylate Hydrochloride for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindoline Scaffold as a Privileged Motif in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The isoindoline core is a prominent member of this class, recognized for its versatile synthetic accessibility and its presence in numerous approved drugs targeting a range of diseases, including cancer and inflammatory conditions.[1][2] Kinases, a family of enzymes that regulate a vast array of cellular processes, are a critical class of drug targets.[3] The unique three-dimensional architecture of the isoindoline scaffold allows for the precise positioning of functional groups that can engage with the ATP-binding site or allosteric pockets of various kinases, making it an invaluable starting point for the development of potent and selective inhibitors.[2]

Methyl isoindoline-5-carboxylate hydrochloride is a key starting material that provides a strategic entry point for the synthesis of diverse libraries of isoindoline-based compounds. The presence of the carboxylate group at the 5-position offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the discovery and development of novel kinase inhibitors.

Chemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of the starting material is paramount for successful and reproducible synthetic campaigns.

PropertyValueReference
Molecular Formula C₁₀H₁₂ClNO₂[4]
Molecular Weight 213.66 g/mol [4]
Appearance Gray solid[4]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[4]

Handling Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategy: From Methyl Isoindoline-5-carboxylate to a Diversifiable Isoindolinone Core

The following proposed synthetic workflow outlines a general strategy to convert this compound into a versatile isoindolinone scaffold, which is a common core in many kinase inhibitors.[5][6] This core can then be further functionalized to generate a library of potential kinase inhibitors.

G A Methyl isoindoline-5-carboxylate hydrochloride B N-Protection (e.g., Boc, Cbz) A->B Base (e.g., Et3N), Protecting group reagent C N-Protected methyl isoindoline-5-carboxylate B->C D Oxidation of the benzylic position (e.g., with KMnO4 or RuCl3/NaIO4) C->D E N-Protected methyl isoindolinone-5-carboxylate D->E F Deprotection E->F Acid (e.g., TFA) or Hydorgenolysis (for Cbz) G Methyl isoindolinone-5-carboxylate F->G H Amide coupling with various amines or Suzuki coupling with various boronic acids G->H I Library of isoindolinone-based kinase inhibitor candidates H->I

Figure 1. Proposed synthetic workflow from the starting material to a library of kinase inhibitor candidates.

Protocol 1: Synthesis of N-Boc-methyl isoindoline-5-carboxylate

This protocol describes the protection of the secondary amine of the isoindoline core, a crucial step to prevent unwanted side reactions in subsequent steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add Et₃N (2.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-Boc-protected product.

Protocol 2: Oxidation to the Isoindolinone Core

This protocol describes the oxidation of the N-protected isoindoline to the corresponding isoindolinone, a key scaffold for many kinase inhibitors.

Materials:

  • N-Boc-methyl isoindoline-5-carboxylate

  • Potassium permanganate (KMnO₄) or Ruthenium(III) chloride (RuCl₃) and Sodium periodate (NaIO₄)

  • Acetone/Water or Acetonitrile/Water solvent system

  • Sodium bisulfite (NaHSO₃) solution (for quenching KMnO₄)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using KMnO₄):

  • Dissolve N-Boc-methyl isoindoline-5-carboxylate (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add KMnO₄ (2.0-3.0 eq) in small portions, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHSO₃ until the purple color disappears.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-Boc-protected isoindolinone.

Protocol 3: Deprotection and Diversification

The final steps involve the removal of the protecting group and subsequent diversification to generate a library of compounds for screening.

Materials:

  • N-Boc-methyl isoindolinone-5-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • DCM

  • Amine or Boronic acid of choice

  • Coupling reagents (e.g., HATU, HOBt, EDCI) or Palladium catalyst and base (for Suzuki coupling)

  • Appropriate solvent (e.g., DMF, Dioxane)

Procedure (Deprotection):

  • Dissolve the N-Boc-protected isoindolinone in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting product is the deprotected isoindolinone, which can be used directly in the next step.

Diversification (Example: Amide Coupling):

  • Dissolve the deprotected isoindolinone (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final compound by chromatography or recrystallization.

Biochemical and Cellular Assays for Kinase Inhibitor Profiling

Once a library of isoindolinone derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of kinases. A tiered screening approach, starting with biochemical assays and progressing to cell-based assays, is recommended.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.[7]

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Incubation with Test Compound E ADP B->E C Remaining ATP D Depleted ATP C->D Stops kinase reaction F ATP E->F Conversion G Light F->G Luciferase Reaction

Figure 2. Workflow for the ADP-Glo™ Kinase Assay.

Protocol 4: In Vitro Kinase Inhibition Assay

Materials:

  • Kinase of interest (e.g., Akt, NUAK, PI3K)

  • Specific substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (isoindolinone derivatives) in DMSO

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Reconstitute the kinase and substrate as per the manufacturer's instructions. Prepare ATP solution at the Kₘ concentration for the specific kinase.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 2.5 µL of a 2X kinase/substrate mixture. Initiate the reaction by adding 5 µL of 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Subtract the background luminescence (negative control) from all readings. Normalize the data to the positive control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Cell-Based Kinase Inhibition Assay (Western Blot Analysis of Substrate Phosphorylation)

To confirm that the inhibitors are active in a cellular context, it is essential to assess their ability to inhibit the phosphorylation of a known downstream substrate of the target kinase.

Protocol 5: Cellular Target Engagement Assay

Materials:

  • Cancer cell line known to have an activated kinase pathway of interest (e.g., a cell line with a PIK3CA mutation for PI3K inhibitors)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (total and phosphorylated form of the kinase substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the kinase substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Signal Detection: Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody for the total form of the substrate to ensure equal protein loading. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A reduction in the phosphorylation of the substrate in a dose-dependent manner indicates cellular activity of the inhibitor.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The data generated from the initial screening of the isoindolinone library will provide valuable insights into the SAR. For instance, modifications at the 5-position of the isoindolinone core, enabled by the initial carboxylate group, can be systematically varied to explore the effects on potency and selectivity.[8]

G A Initial Library Screening B Identify 'Hit' Compounds A->B C Analyze SAR B->C D Design and Synthesize New Analogs C->D Hypothesis-driven modifications E Iterative Screening and Optimization D->E E->C F Identify 'Lead' Compound E->F

Figure 3. Iterative cycle of SAR-driven lead optimization.

By systematically modifying the substituents on the isoindolinone core and evaluating their effects on kinase inhibition, researchers can identify key structural features required for potent and selective activity. This iterative process of design, synthesis, and testing is fundamental to the optimization of hit compounds into lead candidates with desirable drug-like properties.

Conclusion

This compound serves as a highly valuable and versatile starting material for the development of novel kinase inhibitors. The protocols and strategies outlined in these application notes provide a comprehensive framework for the synthesis of diverse isoindolinone-based compound libraries and their subsequent evaluation in biochemical and cell-based assays. Through a systematic and iterative approach to medicinal chemistry, guided by robust biological data, the isoindoline scaffold can be effectively exploited to discover and develop the next generation of targeted kinase inhibitors for the treatment of a wide range of human diseases.

References

Synthetic Pathways to Isoquinoline Alkaloids Employing Methyl Isoindoline-5-carboxylate Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthetic routes to isoquinoline alkaloids, a prominent class of nitrogen-containing heterocyclic natural products with a wide spectrum of biological activities. A strategic approach is detailed, leveraging the versatile starting material, Methyl isoindoline-5-carboxylate hydrochloride , to access key precursors for the construction of the core isoquinoline scaffold. This guide emphasizes the rationale behind experimental choices and provides detailed, step-by-step protocols for the synthesis of illustrative target molecules.

Introduction: The Significance of Isoquinoline Alkaloids

Isoquinoline alkaloids constitute a large and structurally diverse family of natural products, predominantly found in the plant kingdom.[1] Their molecular frameworks are integral to a multitude of medicinally important compounds, exhibiting a broad range of pharmacological properties including analgesic, antimicrobial, anti-inflammatory, and antitumor activities.[2][3] Prominent examples include the vasodilator papaverine and the potent analgesic morphine.[1][4] The development of efficient and flexible synthetic routes to access these complex molecules is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships and the generation of novel therapeutic agents.[5][6]

Strategic Approach: From Isoindoline to Isoquinoline

The synthetic strategy outlined herein utilizes "this compound" as a versatile and readily available starting material. The core concept involves the transformation of the isoindoline ring system into a suitably functionalized β-phenylethylamine derivative, a classical precursor for the construction of the isoquinoline nucleus via established cyclization reactions.[7] This approach offers a convergent and adaptable pathway to a variety of isoquinoline alkaloid skeletons.

Two primary and well-established methods for the crucial cyclization step will be detailed: the Bischler-Napieralski reaction and the Pictet-Spengler reaction .[8][9] The choice between these methods is often dictated by the desired substitution pattern and oxidation state of the final isoquinoline product.

Diagram 1: Overall Synthetic Strategy

G cluster_0 Precursor Synthesis cluster_1 Bischler-Napieralski Pathway cluster_2 Pictet-Spengler Pathway A Methyl isoindoline-5-carboxylate hydrochloride F β-Phenylethylamine Intermediate A->F Reductive Ring Opening & Functional Group Interconversion B N-Acyl-β-phenylethylamine Intermediate C Dihydroisoquinoline Derivative B->C Cyclization (e.g., POCl3) E Isoquinoline Alkaloid C->E Oxidation/Reduction D Tetrahydroisoquinoline Derivative D->E Further Modification F->B Acylation G Iminium Ion Intermediate F->G Condensation with Aldehyde/Ketone G->D Cyclization (Acid-catalyzed) G cluster_0 Bischler-Napieralski Reaction A N-Acyl-β-phenylethylamine B Intermediate A->B + POCl3 C Nitrilium Ion B->C - (HO)POCl2 D 3,4-Dihydroisoquinoline C->D Intramolecular Electrophilic Aromatic Substitution G cluster_0 Pictet-Spengler Reaction A β-Phenylethylamine + Aldehyde B Schiff Base A->B Condensation C Iminium Ion B->C + H+ D Tetrahydroisoquinoline C->D Intramolecular Electrophilic Aromatic Substitution

References

Application Notes & Protocols: Methyl Isoindoline-5-Carboxylate Hydrochloride as a Versatile Intermediate for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoindoline scaffold is a privileged heterocyclic system that forms the core of numerous clinically approved drugs and a vast library of investigational agents targeting the central nervous system (CNS).[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while offering multiple points for chemical diversification. Derivatives have demonstrated significant potential in therapeutic areas including neurodegenerative diseases, CNS cancers, and epilepsy.[3][4][5]

This technical guide focuses on Methyl isoindoline-5-carboxylate hydrochloride (CAS: 127168-93-8), a strategic intermediate for building libraries of novel CNS drug candidates. Its structure features two key functional handles for orthogonal chemical modification: a secondary amine within the isoindoline ring and a methyl ester on the aromatic ring. This allows for the systematic exploration of chemical space around the core scaffold, facilitating the development of structure-activity relationships (SAR) for various CNS targets. Herein, we provide detailed protocols, mechanistic insights, and application examples to empower researchers in their CNS drug discovery programs.

The Strategic Importance of the Isoindoline Scaffold in Neuroscience

The isoindoline nucleus is a cornerstone in modern medicinal chemistry.[2] Its derivatives have been successfully developed to modulate a range of CNS targets, underscoring the scaffold's versatility.

  • Neurodegenerative Diseases: Isoindoline-based compounds have been extensively investigated as potential therapeutics for conditions like Alzheimer's and Parkinson's disease.[6] Key strategies include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic neurotransmission, a pathway implicated in cognitive function.[2][7][8] Other approaches involve targeting the sigma-2 receptor to prevent amyloid-beta (Aβ)-associated synapse loss.[3]

  • CNS Cancers: The development of effective therapeutics for CNS cancers is hampered by the blood-brain barrier (BBB). The physicochemical properties of the isoindolinone scaffold, a close derivative, have shown promise for improved BBB penetration.[4] This has led to the design of novel isoindolinone-based poly(ADP-ribose) polymerase (PARP) inhibitors for treating HR-deficient CNS cancers.[4][9]

  • Epilepsy and Neuropathic Pain: The scaffold is also a template for developing anticonvulsant agents, with some derivatives showing protective effects in seizure models.[10][11] The mechanism often involves modulation of ion channels or GABAergic systems.[12]

This compound serves as an ideal starting material by providing a convergent route to diverse analogues. The secondary amine allows for the introduction of various aryl or alkyl substituents to probe interactions with one region of a target protein, while the carboxylate function, typically after hydrolysis, allows for the installation of diverse amide functionalities to engage with another.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 127168-93-8[13]
Molecular Formula C₁₀H₁₂ClNO₂[14][15]
Molecular Weight 213.66 g/mol [14]
Appearance Solid / Brownish powder[13][16]
Purity Typically ≥98%[13]
Storage Inert atmosphere, 2-8°C[13]

Handling: As a hydrochloride salt, the compound is generally more stable and less volatile than its freebase form. However, standard laboratory precautions should be taken, including use in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). For reactions requiring the freebase, a simple neutralization step with a suitable base (e.g., triethylamine, NaHCO₃) is necessary.

Core Synthetic Strategies and Protocols

The true utility of this compound lies in its capacity for sequential, controlled functionalization. The general workflow involves N-functionalization of the isoindoline nitrogen, followed by modification of the C5-ester group.

G start Methyl isoindoline-5-carboxylate HCl n_func Step 1: N-Functionalization (e.g., N-Arylation) start->n_func hydrolysis Step 2: Saponification (Ester Hydrolysis) n_func->hydrolysis coupling Step 3: Amide Coupling hydrolysis->coupling library Diverse Library of CNS Drug Candidates coupling->library

Caption: General synthetic workflow for library generation.

Protocol 3.1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Principle: The Buchwald-Hartwig amination is a robust, palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.[17] It offers broad substrate scope and high functional group tolerance, making it a cornerstone of modern medicinal chemistry. This protocol describes the coupling of the isoindoline secondary amine with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Caesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the chosen aryl bromide (1.1 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed dioxane or toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the isoindoline.

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad thoroughly with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Expert Insights:

  • Causality: The hydrochloride salt must be neutralized in situ for the reaction to proceed. The strong base, Cs₂CO₃, serves this purpose while also facilitating the catalytic cycle.

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is highly effective for coupling secondary amines. Xantphos is a bulky, electron-rich ligand with a large "bite angle," which promotes the crucial reductive elimination step and prevents β-hydride elimination.

  • Self-Validation: The purified product, such as Methyl 2-benzylisoindoline-5-carboxylate, can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[18]

Protocol 3.2: Saponification (Ester Hydrolysis)

Principle: To enable amide coupling, the methyl ester must first be converted to a carboxylic acid. This is readily achieved via saponification, a base-mediated hydrolysis.

Materials:

  • N-functionalized methyl isoindoline-5-carboxylate (from Protocol 3.1) (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Dissolve the N-functionalized ester (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O (3.0-5.0 equiv) to the solution at room temperature.

  • Stir the mixture vigorously. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate (the desired carboxylic acid) should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under high vacuum. If a precipitate does not form, the product may be extracted with a suitable organic solvent like ethyl acetate.

Expert Insights:

  • Causality: The use of a mixed solvent system ensures the solubility of both the relatively nonpolar starting material and the polar lithium hydroxide.

  • Self-Validation: The reaction can be considered complete when a single, more polar spot appears on the TLC plate compared to the starting ester. The final product can be confirmed by the disappearance of the methyl singlet (~3.9 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal (>10 ppm).

Protocol 3.3: Amide Bond Formation

Principle: Amide bond formation is a cornerstone reaction in drug discovery.[19] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to efficiently couple the carboxylic acid with a primary or secondary amine.[20]

Materials:

  • N-functionalized isoindoline-5-carboxylic acid (from Protocol 3.2) (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • EDC hydrochloride (1.2 equiv)

  • HOBt (0.1-1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF, add the amine (1.1 equiv), HOBt (catalytic to 1.0 equiv), and DIPEA (3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 equiv) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Expert Insights:

  • Causality: Carboxylic acids and amines do not directly form amides under mild conditions.[21][22] EDC acts as a dehydrating agent, activating the carboxyl group to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, and reacts cleanly with the amine.[20]

  • Self-Validation: Successful amide formation is confirmed by NMR (appearance of a new N-H signal for primary amines and characteristic shifts for the newly introduced moiety) and HRMS to verify the exact mass of the final compound.

Application Example: Targeting Acetylcholinesterase (AChE)

Derivatives of isoindoline-1,3-dione are known to interact with AChE, a key target in Alzheimer's disease therapy.[7][8] The following workflow illustrates how our core intermediate can be used to synthesize a hypothetical inhibitor.

G cluster_0 Synthetic Pathway start Methyl isoindoline- 5-carboxylate HCl step1 1) N-Alkylation (e.g., with Benzyl Bromide) start->step1 step2 2) Saponification (LiOH) step1->step2 step3 3) Amide Coupling (EDC, HOBt, 4-aminobenzylamine) step2->step3 final Hypothetical AChE Inhibitor Target step3->final

Caption: Synthetic route to a hypothetical AChE inhibitor.

Mechanism of Action: Cholinergic Hypothesis

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[7] Acetylcholinesterase (AChE) is the enzyme responsible for degrading ACh in the synaptic cleft. Inhibiting AChE increases the concentration and duration of action of ACh, thereby enhancing neuronal communication.

G cluster_0 Normal Synaptic Function cluster_1 With AChE Inhibitor ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Signal Products Choline + Acetate (Inactive) AChE->Products ACh_i Acetylcholine (ACh) Receptor_i Postsynaptic Receptor ACh_i->Receptor_i Enhanced Signal AChE_i AChE Enzyme Inhibitor Isoindoline-based Inhibitor Inhibitor->AChE_i Blocks Active Site

Caption: Simplified mechanism of acetylcholinesterase inhibition.

Conclusion

This compound is a high-value, versatile chemical intermediate for CNS drug discovery. Its dual functional handles permit the execution of robust and well-established synthetic transformations, including N-arylation and amide coupling. This enables the rapid and systematic generation of diverse chemical libraries tailored for a wide range of CNS targets. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this powerful building block in the pursuit of novel therapeutics for neurological and psychiatric disorders.

References

Application Note: N-Alkylation Protocols for Methyl Isoindoline-5-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated isoindoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. This application note provides detailed, field-proven protocols for the N-alkylation of a key intermediate, Methyl isoindoline-5-carboxylate hydrochloride. We present two robust and widely applicable methods: Direct Alkylation via SN2 substitution and Reductive Amination. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, rationale for procedural choices, and a comprehensive troubleshooting guide to ensure successful synthesis.

Introduction and Strategic Overview

The isoindoline nucleus is a versatile scaffold in drug discovery, with N-substituted derivatives demonstrating a wide range of biological activities. The targeted functionalization of the nitrogen atom allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile.

This compound is a common starting material for building diverse chemical libraries. However, its hydrochloride form presents a specific challenge: the secondary amine is protonated, rendering it non-nucleophilic. Therefore, the initial step in any N-alkylation protocol must involve the in situ neutralization of the ammonium salt to liberate the free, nucleophilic secondary amine. This guide details two primary synthetic routes to achieve N-alkylation, each with distinct advantages depending on the desired substituent and available reagents.

  • Direct Alkylation: A classic SN2 approach using alkyl halides. It is straightforward and effective for introducing primary and some secondary alkyl groups.

  • Reductive Amination: A powerful and controlled method that utilizes aldehydes or ketones, offering broad substrate scope and avoiding common side reactions associated with direct alkylation.[1][2]

Core Mechanisms and Technical Considerations

The Challenge of the Hydrochloride Salt

The starting material is an ammonium salt, which is unreactive as a nucleophile. A base is required to deprotonate the nitrogen, generating the free secondary amine. The choice of base is critical; it must be strong enough to neutralize the hydrochloride salt but should not induce unwanted side reactions, such as hydrolysis of the methyl ester. Typically, inorganic bases like potassium carbonate (K₂CO₃) or mild organic bases like N,N-diisopropylethylamine (DIPEA) are employed.

Mechanism I: Direct Alkylation

Direct N-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] After deprotonation, the lone pair on the isoindoline nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond.[3] A second equivalent of base is then required to neutralize the proton generated in the reaction, although in practice, an excess of base is used from the start to drive the reaction to completion.

G cluster_start Step 1: Neutralization cluster_alkylation Step 2: SN2 Attack cluster_deprotonation Step 3: Deprotonation AmineHCl R₂NH₂⁺ Cl⁻ Base1 Base FreeAmine R₂NH (Nucleophilic) AmineHCl->FreeAmine + Base1->FreeAmine + AlkylHalide R'-X ProductSalt R₂N⁺(H)R' X⁻ FreeAmine->ProductSalt + BaseH Base-H⁺ Cl⁻ BaseH2 Base-H⁺ X⁻ AlkylHalide->ProductSalt + Base2 Base FinalProduct R₂NR' (Final Product) ProductSalt->FinalProduct + Base2->FinalProduct +

Fig 1. General mechanism for Direct N-Alkylation (SN2).
Mechanism II: Reductive Amination

Reductive amination is a two-stage process that typically occurs in one pot.[1] First, the free amine condenses with an aldehyde or ketone to form an intermediate iminium ion. This step is often facilitated by mildly acidic conditions. Second, a selective reducing agent, introduced into the same pot, reduces the iminium ion to the target tertiary amine.[2][4]

A key advantage of this method is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are mild enough that they will not reduce the starting aldehyde/ketone but are sufficiently reactive to reduce the intermediate iminium ion.[2] This selectivity prevents side reactions and avoids the over-alkylation issues that can plague direct alkylation of primary amines.[2][5]

G cluster_imine Step 1: Iminium Ion Formation cluster_reduction Step 2: Hydride Reduction FreeAmine R₂NH Carbonyl R'C(=O)R'' Iminium [R₂N⁺=CR'R''] FreeAmine->Iminium + Carbonyl->Iminium + Hydride [H⁻] (from NaBH(OAc)₃) FinalProduct R₂N-CHR'R'' (Final Product) Iminium->FinalProduct + Hydride->FinalProduct +

Fig 2. General mechanism for Reductive Amination.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 - 3.0 eq) to the flask. Add anhydrous DMF to create a suspension with a concentration of approximately 0.1-0.2 M.

    • Causality Note: Anhydrous K₂CO₃ serves to both neutralize the starting hydrochloride salt and scavenge the proton produced during the alkylation.[6] Using a 2.5- to 3-fold excess ensures the reaction environment remains basic, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates cations while leaving anions (the nucleophile) relatively free and reactive.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction to a temperature between 50-80°C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Causality Note: This aqueous work-up removes the inorganic salts (KCl, KBr) and residual DMF.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).

    • Causality Note: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Summary Table: Direct Alkylation

Alkylating AgentEquivalentsBase (eq)SolventTemp (°C)Time (h)Typical Yield
Iodomethane1.2K₂CO₃ (2.5)DMF25-404-885-95%
Benzyl Bromide1.1K₂CO₃ (2.5)ACN606-1290-98%
Ethyl Bromoacetate1.1K₂CO₃ (3.0)DMF60-8012-1875-85%
Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation using an aldehyde and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and the aldehyde/ketone (1.1 - 1.5 eq).

  • Solvent Addition: Add DCE or DCM to create a suspension (approx. 0.1-0.2 M). If the starting material does not dissolve, the reaction can proceed as a slurry.

  • pH Adjustment (Optional): Add a catalytic amount of acetic acid (0.1 eq).

    • Causality Note: Mildly acidic conditions (pH ~4-5) catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced.[2] However, STAB is often effective without added acid.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An initial effervescence may be observed.

    • Causality Note: STAB is a mild and selective reducing agent that reduces iminium ions much faster than it reduces aldehydes or ketones, preventing unwanted reduction of the starting carbonyl compound.[2] It is also less toxic and less water-sensitive than its counterpart, sodium cyanoborohydride.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add more water if necessary, and extract three times with DCM.

  • Washing: Combine the organic layers and wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Summary Table: Reductive Amination

Carbonyl CompoundEquivalentsReducing Agent (eq)SolventTime (h)Typical Yield
Formaldehyde (37% aq.)1.5NaBH(OAc)₃ (1.5)DCE2-490-97%
Benzaldehyde1.2NaBH(OAc)₃ (1.5)DCE12-1888-95%
Acetone2.0NaBH(OAc)₃ (1.5)DCM18-2480-90%

Overall Workflow and Troubleshooting

The general workflow for both synthetic strategies is summarized below.

Fig 3. Consolidated experimental workflow.
Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete neutralization of HCl salt.2. Poor quality or inactive reagents.3. Insufficient reaction temperature/time.4. (Reductive Amination) pH is too high/low for iminium formation.1. Use a stronger base or increase equivalents of K₂CO₃.2. Use fresh, anhydrous solvents and new reagents.3. Increase temperature or allow longer reaction time.4. Add a catalytic amount of acetic acid to facilitate iminium formation.
Formation of Side Products 1. (Direct Alkylation) Elimination (E2) with sterically hindered alkyl halides.2. Ester hydrolysis due to strong base or water.3. (Reductive Amination) Reduction of the starting aldehyde.1. Use a less hindered alkyl halide or switch to reductive amination.2. Ensure anhydrous conditions; use a non-nucleophilic base like DIPEA instead of K₂CO₃.3. Ensure slow, portion-wise addition of a milder reducing agent like STAB.
Difficult Purification 1. Residual DMF in crude product.2. Product co-elutes with starting material or byproducts.1. Perform multiple aqueous washes during work-up to thoroughly remove DMF.2. Optimize chromatography conditions (try different solvent systems or use a gradient elution).

References

Application Notes and Protocols: Suzuki Coupling Reactions with Methyl Isoindoline-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoindoline Scaffold

The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive building block for designing ligands that interact with specific biological targets. The ability to functionalize this core, particularly through the formation of carbon-carbon bonds, is crucial for generating molecular diversity in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool.[3] This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of Methyl isoindoline-5-carboxylate hydrochloride , a key intermediate for creating novel substituted isoindoline derivatives.

Understanding the Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding the role of each component is critical for reaction success and optimization.

The Catalytic Cycle

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (in this case, the isoindoline derivative, assuming a halide is present at the desired coupling position). This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂-R (Transmetalation Product) ArPdX->ArPdR Transmetalation (R-B(OR')₂)⁻ ArPdR->Pd0 Reductive Elimination (Ar-R) RBOH R-B(OH)₂ RBOB [R-B(OH)₃]⁻ RBOH->RBOB + Base Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Components for this compound
1. The Substrate: this compound

This substrate presents specific challenges:

  • Hydrochloride Salt: The presence of the HCl salt necessitates the use of an additional equivalent of base to neutralize the amine, freeing it to participate in the reaction medium as the free base. Failure to account for this will quench the catalytic base, stalling the reaction.

  • Ester Functionality: The methyl ester is an electron-withdrawing group that can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition.[2] It is also a base-labile group, which requires careful selection of the base to avoid hydrolysis, especially at elevated temperatures.[6]

  • Secondary Amine: The isoindoline nitrogen is a secondary amine. While the primary goal is the C-C coupling, under certain conditions, a competing C-N coupling (Buchwald-Hartwig amination) could occur, although this is generally less favorable under typical Suzuki conditions.[7][8]

2. Palladium Catalyst and Ligand

The choice of catalyst and ligand is arguably the most critical factor for success, especially with potentially challenging heterocyclic substrates.[9]

  • Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[10] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[11]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For substrates like this, bulky, electron-rich phosphine ligands are often preferred as they facilitate both the oxidative addition and reductive elimination steps.[12]

    • Buchwald Ligands: Ligands such as SPhos and XPhos are highly effective for coupling challenging substrates, including heteroaryl chlorides.[9][13]

    • N-Heterocyclic Carbenes (NHCs): These have gained prominence due to the stable bond they form with palladium, often leading to higher catalyst efficiency.[9]

3. The Base

The base plays multiple crucial roles in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic boronate species, and it facilitates the regeneration of the catalyst.[1][14]

  • Strength and Type: For substrates with base-sensitive groups like esters, milder bases are preferred.

    • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and generally compatible with esters.

    • Phosphates (K₃PO₄): A stronger base that is often effective but carries a higher risk of ester hydrolysis.

    • Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, and are known to be compatible with esters.[6]

  • Stoichiometry: At least 3 equivalents of base are typically required: 1 equivalent to neutralize the hydrochloride salt and 2 equivalents for the catalytic cycle.

4. The Solvent

The solvent system must solubilize the organic substrate, the boronic acid, and the inorganic base to a sufficient degree.

  • Aqueous Mixtures: Mixtures of an organic solvent with water are very common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[11] Common organic solvents include 1,4-dioxane, THF, and DMF.[15]

  • Anhydrous Conditions: Can be beneficial to minimize side reactions like protodeboronation, especially with electron-deficient boronic acids.[16]

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki coupling of a generic aryl boronic acid with this compound (assuming the presence of a halide, e.g., 4-bromo-methyl isoindoline-5-carboxylate hydrochloride). Optimization will be required for specific substrates.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsSample Amount (mmol)Sample Mass/Volume
4-Bromo-methyl isoindoline-5-carboxylate HCl~294.561.00.5147.3 mg
Aryl Boronic AcidVaries1.2 - 1.50.6 - 0.75Varies
Pd(PPh₃)₄1155.560.02 - 0.050.01 - 0.02511.6 - 28.9 mg
Potassium Carbonate (K₂CO₃)138.213.01.5207.3 mg
1,4-Dioxane88.11--4.0 mL
Water (degassed)18.02--1.0 mL
Step-by-Step Protocol
  • Reaction Setup: To a clean, dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.[16]

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental Workflow Diagram

Workflow Start Combine Reactants (Isoindoline HCl, Boronic Acid, Base) Inert Evacuate & Backfill with Argon (3x) Start->Inert Solvents Add Degassed Solvents (Dioxane/Water) Inert->Solvents Catalyst Add Pd Catalyst under Argon Solvents->Catalyst React Heat & Stir (90-100 °C, 4-12h) Catalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup (EtOAc/Water Extraction) Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: A typical workflow for the Suzuki coupling experiment.

Optimization and Troubleshooting

Low yields or the formation of side products are common challenges in cross-coupling reactions.[17] A systematic approach to troubleshooting is essential.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Catalyst degradation due to oxygen exposure.[16] 2. Insufficient Base: Not enough base to neutralize HCl and drive the reaction. 3. Low Temperature: Reaction is too slow.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique. Use a fresh bottle of catalyst. 2. Increase base equivalents to 3.5-4.0. 3. Increase temperature to 110 °C or consider microwave irradiation.[18]
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.[11] This is common with electron-deficient boronic acids.1. Use a milder base (e.g., KF). 2. Use anhydrous conditions. 3. Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[16] 4. Use a higher loading of the boronic acid (1.5-2.0 eq.).
Homocoupling of Boronic Acid Caused by the presence of oxygen or Pd(II) species at the start of the reaction, leading to dimerization of the boronic acid.[11]1. Improve degassing procedures. 2. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Ester Hydrolysis The base is too strong or the reaction temperature is too high for an extended period.1. Switch to a milder base like K₂CO₃ or CsF. 2. Reduce reaction time by using a more active catalyst system (e.g., a Buchwald ligand/precatalyst).[19] 3. Lower the reaction temperature if conversion is still efficient.
Competing N-Arylation The isoindoline nitrogen acts as a nucleophile (Buchwald-Hartwig amination).This is generally less likely under typical aqueous Suzuki conditions. If observed, screen different ligand/solvent systems. Buchwald-Hartwig reactions often favor anhydrous solvents and strong, non-nucleophilic bases.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for synthesizing novel, functionalized isoindoline derivatives. Success hinges on a rational selection of catalyst, ligand, base, and solvent, with careful consideration given to the specific properties of the substrate. By starting with the general protocol provided and systematically troubleshooting any issues that arise, researchers can effectively leverage this reaction to accelerate their drug discovery and development efforts.

References

Application Notes & Protocols: Leveraging Methyl Isoindoline-5-Carboxylate Hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fragment-Based Approach to Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying very small molecules, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These fragments typically adhere to the "Rule of Three": a molecular weight under 300 Da, a LogP of 3 or less, and no more than three hydrogen bond donors and acceptors.[1][5]

The core advantage of this approach is that a smaller, less complex library of fragments can explore a vast chemical space more effectively than a massive HTS library.[1][4] The initial fragment hits, though weak, serve as high-quality starting points. They can be optimized into potent, selective, and drug-like leads through structure-guided strategies such as fragment growing, linking, or merging.[6][7] This process often results in lead compounds with superior physicochemical properties compared to those derived from HTS.[4]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead a Fragment Library (e.g., containing Methyl Isoindoline- 5-carboxylate HCl) b Biophysical Screening (SPR, NMR, TSA) a->b c Hit Confirmation & Validation b->c d Structural Biology (X-ray, Cryo-EM) c->d Confirmed Hits e Structure-Guided Chemistry d->e f Lead Optimization e->f g Candidate Drug f->g Preclinical Candidate

Figure 1: High-level workflow for a Fragment-Based Drug Design (FBDD) campaign.

Featured Fragment: Methyl Isoindoline-5-Carboxylate Hydrochloride

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous commercial drugs used to treat conditions ranging from hypertension to multiple myeloma.[8] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for interacting with protein targets, while its inherent synthetic tractability makes it an ideal starting point for chemical elaboration.

This compound is an exemplary fragment for inclusion in any FBDD library. It possesses key features that make it an attractive starting point for a drug discovery campaign.

Table 1: Physicochemical Properties of Methyl Isoindoline-5-Carboxylate

Property Value Source Justification for FBDD
CAS Number 127168-93-8 (HCl salt) Unique identifier for sourcing.
Molecular Formula C₁₀H₁₁NO₂ (Free Base) [9] Simple composition.
Molecular Weight 177.20 g/mol (Free Base) [9] Complies with "Rule of Three" (<300 Da).[5]
Hydrogen Bond Donors 1 (Amine NH) Calculated Complies with "Rule of Three" (≤3).[5]
Hydrogen Bond Acceptors 2 (Carbonyl, Ester Oxygen) Calculated Complies with "Rule of Three" (≤3).[5]
Rotatable Bonds 1 Calculated Low conformational complexity increases binding probability.[5]
Polar Surface Area 38.3 Ų [9] Contributes to solubility, essential for screening at high concentrations.

| Synthetic Vectors | Secondary Amine (NH), Ester | Chemical Structure | Provides two distinct and synthetically accessible points for fragment growing or linking. |

The secondary amine can be functionalized through acylation, alkylation, or sulfonylation, while the methyl ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to an alcohol. This built-in synthetic potential is a critical feature, allowing a confirmed hit to be rapidly and efficiently evolved into a more potent lead compound.

Application Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries.[10][11] It measures changes in the refractive index at the surface of a sensor chip as molecules bind to and dissociate from an immobilized target protein, providing real-time kinetic data.[10][12] Its low protein consumption and high throughput make it a cornerstone of modern FBDD.[13]

Causality & Experimental Choices
  • Why Immobilize the Target? Immobilizing the target protein (the "ligand" in SPR terminology) and flowing the fragments ("analytes") over the surface is the standard format for FBDD. This allows for the regeneration of the surface and the screening of hundreds to thousands of compounds against the same prepared surface.

  • Why Use a Control Flow Cell? A reference flow cell, either left blank or immobilized with an irrelevant protein, is crucial. Subtracting the signal from the reference cell corrects for bulk refractive index changes (e.g., from DMSO) and non-specific binding, preventing false positives.[12]

  • Why Match DMSO? Fragments are typically dissolved in DMSO. It is critical that the running buffer contains the exact same concentration of DMSO as the fragment solutions to minimize solvent-induced bulk shifts that can mask true binding signals.[12]

SPR_Workflow cluster_prep Assay Preparation cluster_screen Screening & Analysis cluster_validation Hit Validation prep1 Immobilize Target Protein on Sensor Chip prep2 Prepare Fragment Plate (incl. Methyl Isoindoline-5-carboxylate) screen1 Inject Fragment Cocktail (Primary Screen) prep2->screen1 screen2 Identify Positive Cocktails screen1->screen2 screen3 Deconvolution: Inject Single Fragments screen2->screen3 screen4 Identify Specific Hit (e.g., Methyl Isoindoline-5-carboxylate) screen3->screen4 val1 Dose-Response Curve (Determine Affinity K_D) screen4->val1 Confirmed Hit val2 Orthogonal Assay (e.g., NMR, TSA) val1->val2

Figure 2: Workflow for fragment screening and validation using Surface Plasmon Resonance (SPR).
Detailed Step-by-Step Protocol

  • Sensor Chip Preparation and Target Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A second flow cell should be prepared in the same way but without protein injection to serve as a reference.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Create a screening plate by diluting the fragment stock into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with 1% DMSO.

    • Crucially, ensure the running buffer also contains 1% DMSO.

  • Screening Execution:

    • Equilibrate the system by flowing running buffer over both the target and reference flow cells until a stable baseline is achieved.

    • Inject the fragment solution over both flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each cycle, regenerate the surface if necessary using a pulse of a mild denaturant (e.g., 50 mM NaOH or 1 M NaCl), pre-tested to ensure it doesn't damage the immobilized protein.

  • Data Analysis and Hit Identification:

    • Process the raw data by subtracting the reference cell signal from the target cell signal (double referencing).

    • A "hit" is identified by a clear, square-shaped sensorgram indicative of a specific binding event, as opposed to a bulk refractive index spike.

    • For confirmed hits, perform a dose-response experiment by injecting a series of concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (K_D).

Table 2: Example SPR Hit Validation Data

Fragment Screening Hit? K_D (µM) Ligand Efficiency (LE) Notes
Methyl isoindoline-5-carboxylate Yes 450 0.35 Classic weak, efficient binder. Good starting point.
Fragment B Yes 85 0.28 Higher affinity but lower efficiency; may have non-optimal interactions.
Fragment C No > 2000 N/A No significant binding detected at screening concentration.

| Compound D (Promiscuous) | Yes | N/A | N/A | Atypical sensorgram, likely a non-specific binder or aggregator. |

Ligand Efficiency (LE) is calculated as: (-RT * ln(K_D)) / N, where N is the number of heavy (non-hydrogen) atoms. A value > 0.3 is generally considered favorable for a fragment.

Application Protocol 2: Hit Validation by Protein-Observed NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits and is considered a gold standard in FBDD.[14][15] In a protein-observed experiment, an isotopically labeled (¹⁵N or ¹³C) protein is used, and its spectrum is recorded in the absence and presence of a fragment.[16] If the fragment binds, it will perturb the local chemical environment of amino acid residues in the binding pocket, causing their corresponding peaks in the NMR spectrum to shift (a Chemical Shift Perturbation, or CSP) or broaden.[14][17]

Causality & Experimental Choices
  • Why use ¹⁵N-labeled protein? The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment provides a "fingerprint" of the protein, with one peak for each backbone N-H group.[16] This spectrum is sensitive and well-dispersed, making it ideal for detecting subtle changes upon ligand binding.

  • Why is this a good validation method? NMR provides direct evidence of binding to the target protein in solution.[18] It is less prone to artifacts from aggregation or non-specific binding that can affect other techniques. Crucially, it also provides structural information by identifying the specific residues involved in the interaction, mapping the binding site directly.[14][16]

NMR_Workflow prep Prepare ¹⁵N-labeled Target Protein acq1 Acquire Reference ¹H-¹⁵N HSQC Spectrum (Apo) prep->acq1 sample Add Fragment Hit (e.g., Methyl Isoindoline-5-carboxylate) acq1->sample acq2 Acquire ¹H-¹⁵N HSQC Spectrum (Holo) sample->acq2 analysis Overlay Spectra & Analyze Chemical Shift Perturbations (CSPs) acq2->analysis map Map Binding Site on Protein Structure analysis->map confirm Binding Confirmed & Binding Site Identified map->confirm

Figure 3: Workflow for hit validation and binding site mapping using protein-observed NMR.
Detailed Step-by-Step Protocol

  • Protein Preparation:

    • Express the target protein in E. coli using a minimal medium (M9) supplemented with ¹⁵NH₄Cl as the sole nitrogen source.

    • Purify the ¹⁵N-labeled protein to >95% homogeneity.

    • Prepare an NMR sample of the protein (e.g., 50-100 µM) in a suitable buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 5-10% D₂O for the lock signal.

  • NMR Data Acquisition:

    • Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone (the "apo" state). This is critical for ensuring the protein is folded and stable under the experimental conditions.[17]

    • Prepare a concentrated stock of this compound in the same NMR buffer (or d6-DMSO if solubility is an issue).

    • Add the fragment to the NMR sample to achieve a final concentration that is in molar excess of the protein (e.g., 20-fold excess, 1-2 mM).

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex (the "holo" state).

  • Data Analysis and Interpretation:

    • Overlay the apo and holo spectra using NMR processing software (e.g., TopSpin, NMRPipe, Sparky).

    • Identify residues whose peaks have shifted or significantly broadened upon addition of the fragment. These are the residues at or near the binding site.

    • Calculate the weighted average CSP for each residue using the formula: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a scaling factor (typically ~0.2).

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding pocket.

Application Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography is the definitive method for validating a fragment hit and provides the atomic-level detail required for effective structure-based drug design.[19][20] By determining the three-dimensional structure of the protein-fragment complex, it reveals the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the fragment.[21] This information is invaluable for guiding the chemical evolution of the fragment into a potent lead compound.

Causality & Experimental Choices
  • Why is Crystallography the Gold Standard? While SPR and NMR confirm that a fragment binds and where it binds, crystallography shows how it binds.[20] This detailed structural information is essential for rationally designing modifications to the fragment that will improve its affinity and selectivity.

  • Why Crystal Soaking? For FBDD, soaking the fragment into a pre-existing crystal of the apo-protein is often more successful and higher throughput than co-crystallization.[22] Fragments are small and soluble, allowing them to diffuse into the solvent channels of the crystal and find the binding site.

XRay_Workflow crys Grow High-Quality Crystals of Apo-Protein soak Soak Crystal with High Concentration of Fragment Hit crys->soak cryo Cryo-protect and Flash-cool Crystal soak->cryo data Collect X-ray Diffraction Data cryo->data solve Solve and Refine the Protein-Fragment Complex Structure data->solve analysis Analyze Binding Mode & Key Interactions solve->analysis sbd Enable Structure-Based Drug Design (SBDD) analysis->sbd

Figure 4: Workflow for structural validation of a fragment hit via X-ray crystallography.
Detailed Step-by-Step Protocol

  • Protein Crystallization:

    • Screen for crystallization conditions for the apo-protein using commercially available or custom-made screens.

    • Optimize the hit conditions to produce single, well-diffracting crystals of sufficient size (typically >50 µm). A robust and reproducible crystal system is the main bottleneck and prerequisite for a successful screen.[23]

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of this compound (e.g., 10-50 mM) dissolved in the crystal mother liquor. The solvent (e.g., DMSO) concentration should be kept as low as possible and pre-tested to ensure it does not damage the crystals.[22]

    • Transfer an apo-protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Processing:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

    • Process the data (indexing, integration, scaling) using software like XDS or HKL2000.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the initial electron density maps (2mFo-DFc and mFo-DFc) for positive density in the binding site that corresponds to the fragment. Because fragment binding can be weak and occupancy low, specialized analysis software may be needed.[21]

    • Model the fragment into the density, generate restraints for the fragment, and refine the complex structure until convergence is reached with good R-factors and geometry.

  • Analysis and Next Steps:

    • Analyze the refined structure to identify key hydrogen bonds and hydrophobic interactions between Methyl isoindoline-5-carboxylate and the protein.

    • Identify nearby pockets and available vectors on the fragment that can be exploited for the "fragment growing" phase of the hit-to-lead process.[7]

Conclusion: From Fragment Hit to Lead Candidate

The identification of this compound as a binder is not the end, but the beginning of a structure-guided design journey. The validated structural information from NMR and X-ray crystallography provides a clear roadmap for chemical optimization. The secondary amine and ester functionalities of the fragment serve as ideal anchor points to build chemical complexity, extending the molecule into adjacent pockets to form new, affinity-enhancing interactions, ultimately transforming a weak-binding fragment into a potent and selective drug candidate.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Utilizing Methyl Isoindoline-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Isoindoline Scaffold in Modern Drug Discovery

The isoindoline nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous clinically significant therapeutic agents.[1][2] Its inherent conformational rigidity andmultiple points for chemical diversification make it an ideal starting point for the exploration of chemical space in the pursuit of novel drug candidates. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] This guide provides a comprehensive framework for leveraging Methyl Isoindoline-5-carboxylate hydrochloride as a versatile starting material for structure-activity relationship (SAR) studies, with a focus on the discovery of novel kinase inhibitors. We will delve into the strategic design of compound libraries, provide detailed synthetic and biological evaluation protocols, and illustrate the interpretation of SAR data through a hypothetical case study targeting Cyclin-Dependent Kinase 2 (CDK2).

This compound: A Versatile Building Block

This compound is an ideal starting scaffold for SAR studies due to its two primary points of diversification: the secondary amine (N-2 position) and the methyl ester at the C-5 position. These functional groups offer orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space surrounding the isoindoline core.

PropertyValueSource
CAS Number 127168-93-8[5]
Molecular Formula C₁₀H₁₂ClNO₂[6]
Molecular Weight 213.66 g/mol [6]
Appearance Solid[7]
Storage Inert atmosphere, 2-8°C[7]

Strategic Derivatization for SAR Library Synthesis

A systematic SAR study necessitates the creation of a focused library of analogs where structural modifications are made in a controlled manner. For this compound, we propose a two-pronged approach targeting the N-2 and C-5 positions.

Workflow for SAR Library Synthesis

The following diagram illustrates the overall workflow for generating a diverse library of isoindoline analogs from the starting material.

SAR_Workflow cluster_n_alkylation N-Alkylation/Arylation cluster_hydrolysis Ester Hydrolysis cluster_amide_coupling Amide Coupling start Methyl isoindoline-5-carboxylate hydrochloride n_alkylation N-Alkylation (R¹-X) start->n_alkylation Base n_arylation N-Arylation (Ar¹-X) start->n_arylation Catalyst hydrolysis Ester Hydrolysis n_alkylation->hydrolysis LiOH or NaOH library Diverse Isoindoline Analog Library n_alkylation->library n_arylation->hydrolysis n_arylation->library amide_coupling Amide Coupling (R²-NH₂) hydrolysis->amide_coupling EDC, HOBt amide_coupling->library

Caption: General workflow for the synthesis of an isoindoline analog library.

Experimental Protocols: Synthesis

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations.

Protocol 1: N-Alkylation of Methyl Isoindoline-5-carboxylate

Rationale: Introduction of various alkyl and benzyl groups at the N-2 position allows for the exploration of a hydrophobic pocket in the target binding site. This is a fundamental step in many SAR studies. The use of a base like potassium carbonate is crucial to deprotonate the hydrochloride salt and the secondary amine, generating the nucleophilic free amine for reaction with the alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of the Methyl Ester

Rationale: Conversion of the methyl ester to a carboxylic acid provides a handle for further derivatization, most commonly through amide bond formation. Lithium hydroxide is a common reagent for this transformation, offering mild reaction conditions that are generally compatible with a wide range of functional groups.[8]

Materials:

  • N-substituted methyl isoindoline-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-substituted methyl isoindoline-5-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Amide Coupling to Form Isoindoline-5-carboxamides

Rationale: The formation of an amide bond is a robust and versatile reaction in medicinal chemistry.[9] Coupling the isoindoline-5-carboxylic acid with a diverse panel of amines allows for the introduction of a wide array of functional groups, enabling the exploration of hydrogen bonding interactions and the filling of various sub-pockets within the target's active site. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a widely used coupling system that efficiently activates the carboxylic acid and minimizes side reactions.[9]

Materials:

  • N-substituted isoindoline-5-carboxylic acid

  • Amine (R₂-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the N-substituted isoindoline-5-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Biological Evaluation: A Case Study on CDK2 Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[10] The isoindoline scaffold has been explored for the development of CDK inhibitors.[2][11] In this section, we outline a series of protocols to evaluate our synthesized isoindoline library for inhibitory activity against CDK2.

Screening Cascade for CDK2 Inhibitors

The following diagram illustrates a typical screening cascade for identifying and characterizing novel CDK2 inhibitors.

Screening_Cascade cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Hit Validation cluster_tertiary_screen Lead Characterization start Synthesized Isoindoline Library in_vitro_kinase In Vitro CDK2/Cyclin A Kinase Assay (e.g., ADP-Glo™) start->in_vitro_kinase Single Concentration ic50 IC₅₀ Determination in_vitro_kinase->ic50 Dose-Response cell_based Cell-Based Proliferation Assay (e.g., MTT Assay) ic50->cell_based in_silico In Silico Docking Studies cell_based->in_silico sar_analysis SAR Analysis & Optimization in_silico->sar_analysis lead_candidate Lead Candidate sar_analysis->lead_candidate

Caption: A typical screening cascade for the discovery of CDK2 inhibitors.

Protocol 4: In Vitro CDK2/Cyclin A Kinase Assay (ADP-Glo™)

Rationale: This biochemical assay directly measures the enzymatic activity of CDK2 and is a robust method for primary screening and IC₅₀ determination.[1][12] The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • CDK2/Cyclin A2 Kinase Enzyme System (e.g., Promega)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega)

  • Synthesized isoindoline analogs dissolved in DMSO

  • ATP

  • Kinase substrate (e.g., Histone H1)

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare a reaction buffer containing the kinase substrate.

  • In a 96-well plate, add the reaction buffer, the test compound at various concentrations (for IC₅₀ determination) or a single high concentration (for primary screening), and the CDK2/Cyclin A2 enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Proliferation Assay (MTT Assay)

Rationale: While an in vitro kinase assay confirms direct target engagement, a cell-based assay is crucial to assess the compound's ability to inhibit cell proliferation, which is the ultimate goal of a CDK inhibitor. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in cell viability upon treatment with a compound suggests anti-proliferative effects.

Materials:

  • Human cancer cell line with high CDK2 activity (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Synthesized isoindoline analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 6: In Silico Molecular Docking with AutoDock Vina

Rationale: Molecular docking provides valuable insights into the putative binding mode of inhibitors within the active site of the target protein. This information can rationalize the observed SAR and guide the design of more potent analogs. AutoDock Vina is a widely used and effective tool for this purpose.

Software and Resources:

  • AutoDock Vina

  • MGLTools for preparing protein and ligand files

  • PyMOL or other molecular visualization software

  • Crystal structure of CDK2 (e.g., PDB ID: 6GUE)[13]

Procedure:

  • Protein Preparation:

    • Download the PDB file of CDK2.

    • Remove water molecules, co-factors, and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDockTools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 3D structure of the isoindoline analog.

    • Minimize the energy of the ligand.

    • Assign Gasteiger charges and define rotatable bonds using AutoDockTools.

    • Save the prepared ligand in PDBQT format.

  • Docking Simulation:

    • Define the grid box to encompass the ATP binding site of CDK2.

    • Run the AutoDock Vina docking simulation.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinities.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL.

    • Correlate the docking results with the experimental bioactivity data to build a robust SAR model.

Interpreting the Data: A Hypothetical SAR Table

The following table presents hypothetical data for a series of isoindoline-5-carboxamide analogs, illustrating how SAR data can be organized and interpreted.

Compound IDR¹ (N-2 position)R² (Amide)CDK2 IC₅₀ (µM)MCF-7 GI₅₀ (µM)Predicted Binding Affinity (kcal/mol)
MI-H-Ph HPhenyl> 50> 50-6.5
MI-Bn-Ph BenzylPhenyl15.225.8-7.8
MI-Et-Ph EthylPhenyl28.945.1-7.1
MI-Bn-cPr BenzylCyclopropyl5.610.2-8.5
MI-Bn-Py Benzyl4-Pyridyl0.8 1.5 -9.2
MI-Bn-An Benzyl4-Anisyl2.14.3-8.9

SAR Interpretation:

  • N-Alkylation is crucial: Comparing MI-H-Ph with the N-alkylated analogs shows a significant increase in activity, suggesting the importance of occupying a hydrophobic pocket.

  • Bulky N-substituents are preferred: The benzyl group (MI-Bn-Ph ) is more favorable than the smaller ethyl group (MI-Et-Ph ), indicating a preference for larger hydrophobic substituents at the N-2 position.

  • Amide substituent is key for potency: Modification of the amide group has a profound impact on activity. The small, rigid cyclopropyl group (MI-Bn-cPr ) improves potency over the phenyl group.

  • Hydrogen bond acceptor enhances activity: The introduction of a nitrogen atom in the pyridine ring (MI-Bn-Py ) leads to a significant jump in potency, likely due to the formation of a key hydrogen bond in the CDK2 active site. The methoxy group in the anisyl analog (MI-Bn-An ) also improves activity, further supporting the benefit of a hydrogen bond acceptor at this position.

Conclusion and Future Directions

This guide has provided a detailed framework for utilizing this compound as a starting point for SAR studies aimed at discovering novel kinase inhibitors. The provided synthetic and biological evaluation protocols, along with the illustrative SAR data, offer a comprehensive roadmap for researchers in drug discovery. The versatility of the isoindoline scaffold, coupled with a systematic and well-designed screening cascade, holds immense potential for the identification of potent and selective therapeutic agents. Future work should focus on expanding the diversity of the chemical library, exploring other biological targets, and optimizing the pharmacokinetic properties of the most promising lead compounds.

References

Application Notes and Protocols: Large-Scale Synthesis of Methyl Isoindoline-5-carboxylate Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoindoline scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] Methyl isoindoline-5-carboxylate hydrochloride is a key intermediate in the synthesis of various therapeutic candidates, making its efficient and scalable production crucial for advancing preclinical and clinical drug development programs.[4][5]

This application note provides a detailed, field-proven guide for the large-scale synthesis of this compound. The protocols outlined herein are designed for robustness and scalability, addressing the common challenges encountered when transitioning from laboratory-scale synthesis to the production of kilogram quantities required for preclinical toxicology and efficacy studies. We will delve into the strategic selection of starting materials, optimization of reaction conditions, and rigorous analytical quality control to ensure the final product meets the stringent purity and characterization requirements for preclinical research.

Synthetic Strategy: Rationale and Overview

The selected synthetic route for this compound is a two-step process commencing with the reductive amination of a commercially available starting material followed by a debenzylation via catalytic hydrogenation. This strategy was chosen for its high overall yield, operational simplicity, and the use of readily available and cost-effective reagents, making it amenable to large-scale production.

The initial step involves the formation of a benzyl-protected intermediate, Methyl 2-benzylisoindoline-5-carboxylate. This protective group strategy is critical as it prevents unwanted side reactions and facilitates purification. The subsequent deprotection via catalytic hydrogenation is a clean and efficient method, typically affording the desired product in high purity after a simple workup and recrystallization.

Synthesis_Workflow Start Starting Material: Methyl 4-(bromomethyl)benzoate Step1 Reductive Amination (Benzylamine, NaBH4) Start->Step1 Intermediate Intermediate: Methyl 2-benzylisoindoline- 5-carboxylate Step1->Intermediate Step2 Catalytic Hydrogenation (10% Pd/C, H2) Intermediate->Step2 FinalProduct Final Product: Methyl isoindoline-5-carboxylate hydrochloride Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Protocols

PART 1: Large-Scale Synthesis of Methyl 2-benzylisoindoline-5-carboxylate (Intermediate)

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Large-capacity reaction vessel with mechanical stirrer and temperature control

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add Methyl 4-(bromomethyl)benzoate (1.0 kg, 4.37 mol) and dichloromethane (10 L).

  • Addition of Benzylamine: Cool the solution to 0-5 °C using a circulating chiller. Slowly add benzylamine (0.936 kg, 8.74 mol, 2.0 equiv.) via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Reduction: Cool the reaction mixture back to 0-5 °C. In a separate vessel, prepare a solution of sodium borohydride (0.33 kg, 8.74 mol, 2.0 equiv.) in methanol (5 L). Slowly add the NaBH₄ solution to the reaction mixture over 2 hours, ensuring the temperature does not exceed 15 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (5 L) until gas evolution ceases.

  • Workup and Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 5 L) and brine (5 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. For large-scale production, direct use of the crude product in the next step is often feasible if the purity is deemed sufficient by NMR and HPLC analysis.

PART 2: Large-Scale Synthesis of this compound (Final Product)

Materials:

  • Methyl 2-benzylisoindoline-5-carboxylate (from Part 1)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 4 M in 1,4-dioxane

  • Chloroform

  • Hydrogenation apparatus (e.g., Parr hydrogenator or equivalent)

Procedure:

  • Reaction Setup: To a solution of Methyl 2-benzylisoindoline-5-carboxylate hydrochloride (43 g) in methanol (800 ml), carefully add 10% Pd/C (4.3 g).[6]

  • Hydrogenation: The mixture is then hydrogenated at 60 psi of hydrogen for approximately 90 minutes.[6] The reaction progress should be monitored to confirm the complete conversion of the starting material.

  • Filtration and Concentration: Once the reaction is complete, the mixture is filtered to remove the catalyst.[6] The resulting filtrate is concentrated under reduced pressure.[6]

  • Recrystallization: The crude product is then recrystallized from chloroform to yield the pure this compound.[6]

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to ensure the identity, purity, and stability of the synthesized this compound, a critical step before its use in preclinical studies.[][8]

Quality Control Workflow

QC_Workflow Start Crude Product TLC_HPLC TLC/HPLC Analysis (Purity Assessment) Start->TLC_HPLC NMR NMR Spectroscopy (Structural Confirmation) TLC_HPLC->NMR MS Mass Spectrometry (Molecular Weight Verification) NMR->MS FinalQC Final QC Check: - Appearance - Solubility - Residual Solvents (GC) - Heavy Metals MS->FinalQC Release Release for Preclinical Studies FinalQC->Release

Caption: Quality control workflow for the final product.

Key Analytical Techniques and Expected Results
Analytical Technique Purpose Expected Result/Specification
¹H NMR & ¹³C NMR Structural elucidation and confirmation.Spectra consistent with the proposed structure of this compound.
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Purity ≥ 98% (by peak area).
LC-MS (Liquid Chromatography-Mass Spectrometry) Molecular weight confirmation.[M+H]⁺ ion corresponding to the molecular weight of the free base (178.1 g/mol ).[4]
FT-IR (Fourier-Transform Infrared Spectroscopy) Identification of functional groups.Characteristic peaks for N-H, C=O (ester), and aromatic C-H bonds.
Elemental Analysis Determination of elemental composition.Within ±0.4% of the theoretical values for C, H, N, and Cl.

Table 1: Summary of analytical methods and specifications for product release.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound, a valuable intermediate for drug discovery and development. By following the outlined procedures and implementing the recommended quality control measures, researchers and drug development professionals can confidently produce high-purity material suitable for preclinical studies, thereby accelerating the development of new isoindoline-based therapeutics.

References

Troubleshooting & Optimization

Navigating the Synthesis of Methyl Isoindoline-5-carboxylate Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive technical support center for the synthesis of Methyl isoindoline-5-carboxylate hydrochloride via catalytic hydrogenation. This guide, designed by our senior application scientists, moves beyond rigid protocols to provide a deep, mechanistic understanding of the reaction, empowering you to troubleshoot and optimize your synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the catalytic hydrogenation synthesis of this compound?

The most logical and common starting material for this synthesis is Methyl 1,3-dioxoisoindoline-5-carboxylate . This precursor already contains the required carbon skeleton and the methyl ester functionality. The core of the synthesis lies in the selective reduction of the phthalimide group to an isoindoline.

Q2: Which catalyst is recommended for the selective hydrogenation of the phthalimide moiety?

Palladium on carbon (Pd/C) is a widely used and effective catalyst for various hydrogenation reactions.[1] For the selective reduction of a phthalimide to an isoindoline, 10% Pd/C is a standard choice.[2] However, the activity and selectivity of the catalyst can be influenced by various factors, including the solvent and the presence of additives. In some cases, other catalysts like platinum on carbon (Pt/C) might be explored, but Pd/C is the recommended starting point for this transformation.

Q3: What are the typical reaction conditions for this catalytic hydrogenation?

A general starting point for the catalytic hydrogenation of Methyl 1,3-dioxoisoindoline-5-carboxylate would involve:

  • Catalyst: 10% Pd/C (typically 5-10 mol%)

  • Solvent: Acetic acid or ethanol are common choices. Acetic acid can promote the reaction.[2]

  • Hydrogen Pressure: 1-10 bar (balloon to Parr shaker). Higher pressures may be required for challenging reductions.

  • Temperature: Room temperature to 50 °C.

  • Reaction Time: 12-48 hours, monitored by an appropriate analytical method.

It is crucial to optimize these parameters for your specific setup and scale.

Q4: How can I monitor the progress of the reaction?

Effective reaction monitoring is key to achieving optimal results and avoiding over-reduction or incomplete conversion. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and helps in the identification of any impurities or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and check for the formation of key intermediates or byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Incomplete or Slow Reaction

Possible Causes:

  • Inactive Catalyst: The Pd/C catalyst may have lost its activity due to age, improper storage, or poisoning from previous reactions.

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the reaction vessel (e.g., sulfur compounds) can poison the palladium catalyst.[3]

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion, especially if a simple balloon setup is used.

  • Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, slowing down the reaction rate.

Solutions:

  • Use Fresh Catalyst: Always use a fresh batch of high-quality Pd/C catalyst.

  • Purify Starting Materials: Ensure the starting material and solvent are of high purity. If catalyst poisoning is suspected, purifying the substrate by recrystallization or column chromatography may be necessary.

  • Increase Hydrogen Pressure: If the reaction is sluggish at atmospheric pressure, consider using a Parr hydrogenation apparatus to increase the hydrogen pressure.

  • Optimize Stirring: Use a high-quality stir bar and a stir plate with sufficient power to ensure vigorous stirring and a good vortex for efficient gas-liquid-solid mixing.

Problem 2: Formation of Isoindolin-1-one Byproduct

The partial reduction of one of the carbonyl groups in the phthalimide ring can lead to the formation of Methyl 1-oxoisoindoline-5-carboxylate .

Causality:

The formation of the isoindolin-1-one is a known side reaction in the hydrogenation of phthalimides.[2] It occurs when the reduction stops after the conversion of one carbonyl group to a methylene group. This can be influenced by the catalyst, solvent, and reaction time.

Mitigation Strategies:

  • Choice of Reducing Agent: While catalytic hydrogenation can be optimized to favor the isoindoline, stronger reducing agents like diborane are known to effectively reduce phthalimides to isoindolines, avoiding the isoindolin-1-one intermediate.[4] However, this deviates from the catalytic hydrogenation approach.

  • Reaction Conditions Tuning: Increasing the hydrogen pressure and temperature, and prolonging the reaction time may favor the complete reduction to the desired isoindoline. Careful monitoring is essential to avoid over-reduction of the aromatic ring.

  • Acidic Conditions: The presence of an acid, such as trifluoroacetic acid, has been shown to promote the conversion of phthalimide to isoindolin-1-one with Pd/C.[2] Therefore, if the isoindolin-1-one is the major product, switching to a neutral or basic solvent system might be beneficial for obtaining the fully reduced isoindoline.

Problem 3: Over-reduction of the Aromatic Ring or Ester Group

Possible Outcome:

Under harsh hydrogenation conditions (high pressure, high temperature, prolonged reaction time), the aromatic ring and/or the methyl ester group can be reduced.

Scientific Rationale:

While Pd/C is generally chemoselective for the reduction of many functional groups in the presence of aromatic rings and esters under mild conditions, its selectivity can decrease under more forcing conditions.[5] The ester group is generally more resistant to catalytic hydrogenation than the phthalimide.[5]

Preventative Measures:

  • Milder Conditions: Start with milder conditions (lower pressure and temperature) and gradually increase them if the reaction is not proceeding.

  • Careful Monitoring: Closely monitor the reaction progress by TLC, HPLC, or LC-MS to stop the reaction once the starting material is consumed and before significant over-reduction occurs.

  • Catalyst Choice: While Pd/C is a good starting point, other catalysts might offer different selectivity profiles. However, for this specific transformation, careful control of conditions with Pd/C is the most common approach.

Experimental Protocols

Optimized Catalytic Hydrogenation of Methyl 1,3-dioxoisoindoline-5-carboxylate

Materials:

  • Methyl 1,3-dioxoisoindoline-5-carboxylate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Glacial Acetic Acid

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Parr hydrogenation apparatus (recommended) or balloon setup

Procedure:

  • To a suitable hydrogenation vessel, add Methyl 1,3-dioxoisoindoline-5-carboxylate (1.0 eq).

  • Add glacial acetic acid as the solvent (concentration typically 0.1-0.5 M).

  • Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the reaction mixture.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) three times.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen to the desired pressure (start with 3-5 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Once the reaction is complete (typically 12-24 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

Formation and Purification of this compound
  • Dissolve the crude Methyl isoindoline-5-carboxylate in a minimal amount of a suitable solvent like ethyl acetate or ethanol.[6]

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2.5 N HCl in ethyl acetate) with stirring.[6]

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration and wash with a small amount of cold solvent (e.g., ethyl acetate).

  • Dry the solid under vacuum to obtain this compound.

  • The purity of the final product can be checked by HPLC, NMR, and melting point analysis. Recrystallization from a suitable solvent system (e.g., methanol/ether) may be performed if further purification is needed.[7]

Visualizing the Process

Reaction Pathway

ReactionPathway Start Methyl 1,3-dioxoisoindoline-5-carboxylate Intermediate Methyl 1-oxoisoindoline-5-carboxylate (Potential Byproduct) Start->Intermediate H2, Pd/C (Partial Reduction) Product Methyl isoindoline-5-carboxylate Start->Product H2, Pd/C (Complete Reduction) Intermediate->Product H2, Pd/C Salt Methyl isoindoline-5-carboxylate Hydrochloride Product->Salt HCl

Caption: Synthetic route to this compound.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Low Conversion Byproduct Byproduct Formation Start->Byproduct Unexpected Spots (TLC) OverReduction Over-reduction Start->OverReduction Loss of Aromaticity/Ester Sol1 Use Fresh Catalyst Incomplete->Sol1 Check Catalyst Activity Sol2 Use Parr Shaker Incomplete->Sol2 Increase H2 Pressure Sol3 Increase Stir Rate Incomplete->Sol3 Improve Stirring ByproductType ByproductType Byproduct->ByproductType Identify Byproduct Sol6 Lower Temp/Pressure OverReduction->Sol6 Use Milder Conditions Isoindolinone Isoindolinone ByproductType->Isoindolinone Isoindolin-1-one Other Other ByproductType->Other Other Sol4 Sol4 Isoindolinone->Sol4 Adjust Conditions (e.g., no acid) Sol5 Sol5 Other->Sol5 Purify Starting Material

Caption: Decision tree for troubleshooting common hydrogenation issues.

References

Technical Support Center: Synthesis of Methyl Isoindoline-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl Isoindoline-5-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important isoindoline derivative. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in isoindoline syntheses can often be attributed to several factors. The isoindoline core itself can be susceptible to atmospheric oxidation and polymerization, particularly under harsh reaction conditions.[1] Inadequate control of reaction temperature, inefficient mixing, or prolonged reaction times can exacerbate these degradation pathways. Furthermore, the purity of your starting materials is critical; impurities can interfere with catalysts or promote side reactions.[1] We recommend starting with a thorough analysis of your starting materials and optimizing reaction parameters such as temperature and reaction time at a small scale.

Q2: I'm observing a dark, tar-like substance forming in my reaction mixture. What is it and how can I prevent it?

A2: The formation of dark, insoluble materials is a strong indicator of polymerization, a common issue with reactive heterocyclic compounds like isoindoles.[1] This is often triggered by exposure to air (oxidation), excessive heat, or the presence of acidic or basic impurities. To mitigate this, ensure your reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed.[1] Careful control of the reaction temperature to avoid hotspots is also crucial, especially during scale-up.

Q3: During the final hydrochloride salt formation, my product precipitates as an oil or fails to crystallize. What should I do?

A3: Oiling out during salt formation is a common purification challenge. This can be due to the presence of impurities that inhibit crystallization or the choice of an inappropriate solvent system. Ensure the freebase is of high purity before attempting salt formation. You can try dissolving the oil in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and then slowly adding a non-polar co-solvent (e.g., diethyl ether or ethyl acetate) to induce precipitation. Seeding with a small crystal of pure product, if available, can also be effective. A patent for the synthesis of isoindoline suggests purification by precipitation in the form of a hydrochloride from a solvent like ethanol or ethyl acetate.[2]

Q4: My final product shows impurities in the NMR that I can't identify. What are the likely suspects?

A4: Common impurities often arise from side reactions of your chosen synthetic route. If you are employing a reductive cyclization of a nitroaromatic precursor, you may see partially reduced intermediates (e.g., nitroso or hydroxylamine species). If starting from a phthalonitrile derivative, incomplete reduction can leave cyano groups intact.[2] Another possibility is the presence of isomers if the starting materials are not regiochemically pure. For instance, in syntheses starting from substituted nitrotoluenes, impurities from related isomers can carry through the synthesis.

Troubleshooting Guides

Problem 1: Incomplete Reaction or Stalled Conversion

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.

  • The isolated product is a mixture of starting material and the desired product.

Causality and Troubleshooting Workflow:

G

Problem 2: Formation of Over-Reduced Byproducts

Symptoms:

  • Mass spectrometry or NMR analysis indicates the presence of species with higher molecular weight or additional saturated protons than the desired product.

  • Specifically, in syntheses involving catalytic hydrogenation of an indole precursor, the formation of octahydroindole derivatives may be observed.[3]

Causality and Troubleshooting Workflow:

G

Problem 3: Product Degradation During Purification

Symptoms:

  • The product appears pure by in-process controls but degrades during column chromatography or upon standing after isolation.

  • Multiple new spots appear on TLC after purification attempts.

  • The isolated product is discolored (e.g., brown or black).

Causality and Troubleshooting Workflow:

G

Potential Byproducts and Their Formation

Understanding the potential byproducts is key to developing a robust purification strategy and interpreting analytical data. The table below summarizes common byproducts based on plausible synthetic routes.

Byproduct Plausible Synthetic Route of Formation Characterization Notes Mitigation Strategy
Over-reduced species (e.g., Methyl octahydroisoindole-5-carboxylate) Catalytic hydrogenation of the isoindole or indole precursor.[3]Higher molecular weight in MS; disappearance of aromatic signals and appearance of additional aliphatic signals in 1H NMR.Reduce hydrogen pressure, lower reaction temperature, or use a milder catalyst.
Partially reduced intermediates (e.g., nitroso or hydroxylamine derivatives) Incomplete reduction of a nitroaromatic precursor.Can be unstable and may lead to colored impurities. Mass spectrometry can help identify these species.Increase reaction time, temperature, or catalyst loading.
N-alkylated byproducts Reduction of an indole precursor with sodium borohydride in the presence of an acid like trifluoroacetic acid, which can be a source of the alkylating agent.[2]Higher molecular weight corresponding to the addition of an alkyl group to the nitrogen.Use a non-alkylating reducing system, such as sodium cyanoborohydride in acetic acid.
Cyano-adducts (e.g., cyanoamines) Use of sodium cyanoborohydride containing free cyanide impurities.[4]Can be detected by mass spectrometry and potentially 13C NMR if isotopically labeled cyanide is used.Use high-purity sodium cyanoborohydride or screen batches for free cyanide content.
Polymeric materials Acid or base-catalyzed polymerization of the reactive isoindoline product.[1]Insoluble, often dark-colored solids.Maintain neutral pH during workup and purification; handle the product under an inert atmosphere.
Starting material isomers Use of starting materials that are not regiochemically pure (e.g., a mixture of 4-methyl-3-nitro-benzonitrile and its isomers).[5]Presence of isomeric products in the final material, often difficult to separate by chromatography.Ensure the regiochemical purity of starting materials through rigorous quality control.

Experimental Protocols

Protocol 1: General Procedure for Reductive Cyclization of a Nitro-aromatic Precursor

This protocol is a conceptual guide for a common synthetic step.

  • Reactor Setup: In a hydrogenation vessel, dissolve the nitro-aromatic precursor (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or Pt/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude isoindoline freebase in a minimal amount of a suitable solvent, such as ethyl acetate or isopropanol.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise while stirring.

  • Precipitation: Continue adding the HCl solution until precipitation is complete. The product should precipitate as a solid. If an oil forms, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to yield the hydrochloride salt. A patent on isoindoline synthesis describes obtaining the hydrochloride salt with high purity.[2]

References

Technical Support Center: Purification of Methyl isoindoline-5-carboxylate hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl isoindoline-5-carboxylate hydrochloride (CAS: 127168-93-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate and require a high degree of purity for downstream applications.

As a hydrochloride salt of a secondary amine, this compound presents specific challenges and opportunities in purification. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the recrystallization process effectively.

Compound Profile and Recrystallization Fundamentals

This compound is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3] Its purity is paramount, as impurities can lead to side reactions, lower yields, and complications in biological assays. Recrystallization is a powerful technique for purification, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[4] As a hot, saturated solution cools, the compound's solubility decreases, forcing it to crystallize out of solution, while impurities ideally remain dissolved.[5]

The hydrochloride salt form significantly increases the polarity of the molecule, making it more soluble in polar solvents like water and alcohols.[6][7] This property is central to selecting an appropriate solvent system.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
CAS Number 127168-93-8[8]
Molecular Formula C₁₀H₁₂ClNO₂[8]
Appearance White to off-white or gray solid[6][8]
Solubility Soluble in polar solvents such as water and methanol.[6][9] A patent has reported recrystallization from chloroform.[10][6][9][10]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. The related compound, 2,3-Dihydroisoindole hydrochloride, is noted as hygroscopic.[7][8][7][8]
Recommended Recrystallization Protocols

Success in recrystallization is critically dependent on the choice of solvent. An ideal solvent will dissolve the compound completely when hot but poorly when cold.

Protocol 1: Single-Solvent Recrystallization (Preferred Method)

This method is often the most straightforward and is recommended as the first approach. For amine hydrochloride salts, 2-propanol (isopropanol) is an excellent starting point as it often provides a better recovery yield compared to more polar solvents like ethanol or methanol where the salt may have higher solubility even at cold temperatures.[11][12]

Step-by-Step Methodology:

  • Solvent Selection: Begin with 2-propanol. If solubility is an issue, methanol can be used, though yields may be lower. A patent has also cited chloroform as a successful solvent.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring.

    • Scientific Rationale: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize crystal recovery upon cooling.[5]

  • Achieving Saturation: Continue adding small portions of the hot solvent until the solid is just fully dissolved. An excess of solvent is the most common reason for poor or no crystallization.[13]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask.

    • Scientific Rationale: This step removes impurities that do not dissolve. Pre-warming the apparatus prevents premature crystallization of the desired product in the funnel.[14]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask during this initial cooling phase.

    • Scientific Rationale: Slow cooling is essential for the formation of a pure, well-defined crystal lattice. Rapid cooling can trap impurities within the crystals.[14][15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

    • Scientific Rationale: Using cold solvent minimizes the redissolving of your purified product during the wash.[5]

  • Drying: Dry the crystals under vacuum, preferably in a desiccator over a drying agent, to remove all traces of solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful if no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy, indicating the point of saturation.

Step-by-Step Methodology:

  • Solvent Pair Selection: A common pair for hydrochloride salts is Methanol (good solvent) and Diethyl Ether or Ethyl Acetate (anti-solvents).[11][16]

  • Dissolution: Dissolve the crude compound in the minimum amount of hot methanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., ethyl acetate) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of the hot good solvent (methanol) until the solution becomes clear again. This ensures the system is perfectly saturated at the higher temperature.[5]

  • Cooling, Isolation, and Drying: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide (Q&A)

Q1: My compound has "oiled out" into a liquid layer instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.[14][15] Impurities can also promote this behavior.[13]

  • Immediate Action: Re-heat the mixture to dissolve the oil. Add a small amount (10-20%) more solvent to reduce the saturation level.

  • Promote Crystallization: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[13][15]

  • Change Conditions: Allow for much slower cooling. You can insulate the flask by wrapping it in glass wool or placing it in a large beaker of hot water and allowing it to cool together.

  • Last Resort: If oiling persists, recover the compound by removing the solvent and attempt the recrystallization again with a different solvent system, perhaps one with a lower boiling point.[13]

Q2: After cooling, even in an ice bath, no crystals have formed. What is the problem?

A2: This is a classic case of either using far too much solvent or having a supersaturated solution that resists nucleation.[13]

  • Too Much Solvent: The solution is not saturated. Gently boil off some of the solvent to reduce the volume and increase the concentration. Allow it to cool again.[5][15]

  • Induce Nucleation: If the solution is saturated but no crystals form, it needs a surface to begin growing.

    • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites.[15]

    • Seed: Add a single, tiny crystal of the pure product (a seed crystal). This provides a template for crystal growth.[15]

    • Ultra-Cooling: As a final attempt, cooling in a dry ice/acetone bath may initiate crystallization, though this can sometimes lead to the formation of a fine powder.[14]

Q3: My final crystal yield is very low (<50%). How can I improve it?

A3: A low yield is typically caused by one of several factors:

  • Excess Solvent: Too much solvent was used during dissolution, leaving a significant amount of your product in the mother liquor. Before discarding the filtrate, try boiling it down to see if more crystals form.[15]

  • Premature Crystallization: The product crystallized in the funnel during hot filtration. Ensure your filtration apparatus is thoroughly pre-heated.[14]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that was not ice-cold can dissolve a substantial portion of the product.

  • Inherent Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent may be required.

Q4: The purity of my compound did not improve after recrystallization. Why?

A4: This indicates that the impurities were incorporated into the crystal lattice.

  • Crystallization Was Too Fast: Rapid cooling does not give the crystal lattice time to form correctly, leading to the trapping of impurities.[15] Ensure the initial cooling to room temperature is slow and undisturbed.

  • Impurity and Product are Too Similar: If the impurity has a very similar structure and polarity to the product, they may co-crystallize.[17] In this case, a second recrystallization may be necessary. If purity still does not improve, an alternative purification method like column chromatography may be required.[10][18]

Frequently Asked Questions (FAQs)

Q: Why is it important to use an Erlenmeyer flask instead of a beaker? A: The sloped sides of an Erlenmeyer flask help to reduce solvent evaporation during heating and prevent the loss of product during swirling and filtration. The narrow neck also makes it easier to cover and store.

Q: How does the hydrochloride salt form specifically influence solvent choice? A: The ionic nature of the HCl salt makes the molecule highly polar. This means it will be more soluble in polar protic solvents (like water, methanol, ethanol) and less soluble in non-polar solvents (like hexanes) or less polar aprotic solvents (like diethyl ether, ethyl acetate). This polarity difference is exploited in two-solvent systems, where a non-polar or less-polar solvent is used as the anti-solvent.[19]

Q: Can I put my hot solution directly into the ice bath to speed things up? A: No. This is a common mistake that leads to rapid precipitation of a fine, often impure, powder instead of the slow growth of pure crystals.[5][14] Slow cooling to room temperature is a critical step for achieving high purity.

Q: What is "mother liquor"? A: Mother liquor is the solution that remains after the crystals have been filtered off. It contains the soluble impurities as well as some amount of the dissolved product. It's good practice to save the mother liquor until you have confirmed the yield and purity of your final product.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting Troubleshooting Workflow start Start: Hot Saturated Solution cool Cool Slowly to Room Temp start->cool problem Problem Encountered? cool->problem no_xtal No Crystals Formed problem->no_xtal Yes oiled_out Compound Oiled Out problem->oiled_out Yes low_yield Low Yield / Impure problem->low_yield Yes, after filtration end Pure Crystals Collected problem->end No sol_too_much_solvent Too much solvent used? Boil off excess solvent & re-cool. no_xtal->sol_too_much_solvent sol_induce Need nucleation sites? Scratch flask or add seed crystal. no_xtal->sol_induce sol_reheat_add Re-heat to dissolve oil. Add 10-20% more solvent. oiled_out->sol_reheat_add sol_change_solvent Change to a different solvent system. oiled_out->sol_change_solvent sol_check_mother_liquor Check mother liquor for product. Concentrate and cool again. low_yield->sol_check_mother_liquor sol_recrystallize Impurity trapped? Perform a second, slower recrystallization. low_yield->sol_recrystallize sol_too_much_solvent->cool sol_induce->cool sol_slow_cool Cool much slower. Insulate flask. sol_reheat_add->sol_slow_cool sol_slow_cool->cool sol_chromatography Consider column chromatography for difficult separations. sol_recrystallize->sol_chromatography

Caption: Logical workflow for diagnosing and solving common recrystallization issues.

References

Technical Support Center: Troubleshooting Low Yield in Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoindoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of isoindoline and its derivatives. As experienced chemists know, what appears straightforward in the literature can often present practical hurdles in the lab. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low yields in your reactions.

Troubleshooting Guide

This section addresses specific problems you might be facing during your isoindoline synthesis, offering potential causes and actionable solutions based on established chemical principles and field-proven insights.

Problem 1: Low or No Product Formation in Reductive Amination of o-Phthalaldehyde

Question: I am attempting to synthesize an N-substituted isoindoline via reductive amination of o-phthalaldehyde with a primary amine, followed by in-situ reduction, but I am observing very low yields or only starting material. What is going wrong?

Potential Causes and Solutions:

This widely used method can be susceptible to several issues, primarily related to the stability of intermediates and the efficacy of the reduction step.

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the aldehyde and the amine to form the hemiaminal, followed by dehydration to the imine (or isoindolinone intermediate), is a critical equilibrium-driven process.

    • Troubleshooting:

      • Water Removal: The presence of excess water can shift the equilibrium away from the imine. If your solvent is not anhydrous, consider using molecular sieves (3Å or 4Å) to sequester water formed during the reaction.[1]

      • pH Control: The rate of imine formation is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal to catalyze both the addition of the amine and the dehydration of the hemiaminal. You can use a catalytic amount of a mild acid like acetic acid. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount for a successful reductive amination.

    • Troubleshooting:

      • Choice of Hydride Reagent:

        • Sodium borohydride (NaBH₄): A common and cost-effective choice. However, it can reduce the starting aldehyde if added too early or under conditions that favor aldehyde reduction over imine reduction. Ensure the imine has had sufficient time to form before adding NaBH₄.

        • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB): These are milder reducing agents that are more selective for the iminium ion over the aldehyde.[1] STAB is often preferred as it is less toxic than NaBH₃CN and can be used in a one-pot procedure.

      • Reagent Activity: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Older bottles of hydride reagents can lose activity due to moisture absorption.

  • Side Reactions: o-Phthalaldehyde is prone to polymerization and other side reactions, especially under harsh conditions.

    • Troubleshooting:

      • Temperature Control: Maintain a controlled temperature throughout the reaction. Running the initial condensation at room temperature or slightly below (0-5 °C) before the addition of the reducing agent can minimize side product formation.[2]

      • Order of Addition: Add the amine to the solution of o-phthalaldehyde first, allow time for imine formation, and then introduce the reducing agent.

  • Dissolve o-phthalaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar).

  • Add the primary amine (1.0-1.2 eq.) dropwise at room temperature and stir for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS if possible.

  • Cool the reaction mixture to 0 °C.

  • In a separate flask, prepare a solution or slurry of the reducing agent (e.g., NaBH₄, 1.5 eq.) in the same solvent.

  • Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours, monitor by TLC/LC-MS).

  • Carefully quench the reaction with water or a mild acid (e.g., saturated NH₄Cl solution).

  • Proceed with standard aqueous workup and purification.[2]

Problem 2: Incomplete Cyclization or Side Product Formation in Syntheses from 2-(Bromomethyl)benzylamine Derivatives

Question: I am trying to synthesize an isoindoline via the intramolecular cyclization of a 2-(bromomethyl)benzylamine derivative, but the reaction is sluggish, incomplete, or yields significant side products. How can I optimize this?

Potential Causes and Solutions:

This method relies on an intramolecular nucleophilic substitution, and its success is highly dependent on the reaction conditions that favor the desired cyclization pathway over intermolecular side reactions.

  • Insufficient Basicity: The cyclization requires the deprotonation of the amine to increase its nucleophilicity for the intramolecular attack on the benzylic bromide.

    • Troubleshooting:

      • Choice of Base: A non-nucleophilic base is crucial to avoid competing reactions with the benzyl bromide. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The strength of the base should be sufficient to deprotonate the amine starting material.

      • Stoichiometry of Base: Use at least one equivalent of the base to neutralize the HBr formed during the reaction. An excess (1.2-2.0 eq.) can help drive the reaction to completion.

  • Intermolecular Side Reactions: At high concentrations, the starting material can react with itself, leading to dimers and polymers instead of the desired intramolecular cyclization product.

    • Troubleshooting:

      • High Dilution: Performing the reaction under high dilution conditions (e.g., 0.01-0.05 M) is one of the most effective ways to favor intramolecular cyclization. This can be achieved by using a larger volume of solvent or by the slow addition of the starting material solution to a solution of the base using a syringe pump.

  • Solvent Effects: The solvent can influence the rate of both the desired and undesired reactions.

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally good choices as they can solvate the transition state of the Sₙ2 reaction without interfering with the nucleophilicity of the amine.

G start Low Yield in Cyclization incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_base Increase Base Equivalents or Use Stronger Base incomplete_reaction->increase_base Yes high_dilution Implement High Dilution (Syringe Pump Addition) side_products->high_dilution Yes (e.g., polymers) change_solvent Switch to Polar Aprotic Solvent (e.g., MeCN, DMF) side_products->change_solvent No increase_temp Increase Reaction Temperature increase_base->increase_temp high_dilution->change_solvent

Caption: Troubleshooting workflow for cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my isoindoline product unstable and decomposing during purification?

A1: The isoindole core itself is a highly reactive 10 π-electron aromatic system that is prone to oxidation and polymerization.[2] While isoindolines (the reduced form) are generally more stable, they can still be sensitive, especially if they have certain substituents or if exposed to harsh conditions.

  • Sensitivity to Air: Unsubstituted or certain substituted isoindolines can be susceptible to air oxidation. It is advisable to handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during concentration and storage.

  • Acid/Base Instability: Both strongly acidic and basic conditions can lead to decomposition.[2] During workup, use mild reagents like saturated sodium bicarbonate or ammonium chloride solutions and minimize contact time.

  • Chromatography Issues: Silica gel is acidic and can cause decomposition of sensitive compounds.

    • Consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).

    • Alternatively, use a different stationary phase like alumina (basic or neutral) or Florisil.[2]

    • If possible, try to purify the product by crystallization or distillation to avoid chromatography altogether.[2]

  • Thermal Instability: Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. For distillation, a high-vacuum setup like a short-path distillation apparatus is recommended to lower the boiling point.[2]

Q2: My reaction yield is high according to crude NMR, but I lose a lot of material during workup and purification. What are the common causes of this?

A2: Significant product loss after a promising crude yield often points to issues with the workup or purification steps.

  • Poor Phase Separation: During aqueous workup, especially on a larger scale, emulsions or "rag layers" can form, trapping your product.[2] Breaking these emulsions can be achieved by adding brine or by filtration through a pad of Celite.

  • Product Solubility: Your isoindoline derivative might have some water solubility, especially if it is a salt or contains polar functional groups. To minimize loss to the aqueous layer, re-extract the aqueous phase multiple times with your organic solvent.

  • Incomplete Extraction: Ensure you are using a sufficient volume of extraction solvent and performing multiple extractions (e.g., 3x) to efficiently recover your product from the reaction mixture.

  • Loss on Drying Agent: Be sure to thoroughly rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with the organic solvent after removing it from the solution to recover any adsorbed product.[3]

  • Volatility: If your product is volatile, you may be losing it during solvent removal under high vacuum.[3] Use a lower vacuum and a colder trap, or remove the final traces of solvent without high vacuum if possible.

Q3: How do electron-donating or electron-withdrawing groups on the aromatic ring affect the synthesis of isoindolines?

A3: The electronic nature of substituents on the benzene ring can significantly impact the reaction yield and rate.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. In reactions involving electrophilic attack on the ring, EDGs can increase reactivity. However, in some cyclization reactions, they may not have a significant effect on the yield or could even slightly decrease it.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the electron density of the aromatic ring. This can make the starting material less reactive in certain cyclization reactions, leading to lower yields or requiring harsher reaction conditions (e.g., longer reaction times or higher temperatures).[4] For instance, in a Pictet-Spengler type cyclization to form polycyclic isoindolines, an electron-withdrawing substituent on the tryptamine moiety substantially reduced the yield.[4]

Substituent TypeExampleGeneral Effect on ReactivityImpact on YieldReference
Electron-Donating-OCH₃, -CH₃Increases nucleophilicity of intermediatesCan be neutral or slightly decrease yield[4]
Electron-Withdrawing-Cl, -NO₂Decreases nucleophilicity of intermediatesOften reduces yield, may require harsher conditions[4][5]

References

Technical Support Center: Alkylation of Methyl Isoindoline-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of Methyl isoindoline-5-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve selective mono-alkylation and avoid the prevalent issue of over-alkylation.

Understanding the Challenge: The "Runaway" Alkylation

The N-alkylation of secondary amines, such as Methyl isoindoline-5-carboxylate, with electrophiles like alkyl halides is a fundamental reaction. However, it is notoriously prone to over-alkylation, yielding a mixture of the desired tertiary amine, the starting secondary amine, and the undesired quaternary ammonium salt.[1] This occurs because the mono-alkylated product (the tertiary amine) is often more nucleophilic and less sterically hindered than the starting secondary amine, making it more reactive towards the alkylating agent.[1] This guide provides strategies to control this "runaway" reaction.

Troubleshooting Guide: Diagnosing and Solving Over-Alkylation

This section addresses common issues encountered during the alkylation of this compound in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a more polar byproduct, which I suspect is the di-alkylated quaternary ammonium salt. How can I confirm this and prevent its formation?

Answer:

Confirmation: The formation of a quaternary ammonium salt is a common side reaction. You can confirm its presence using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): The quaternary salt is significantly more polar than the starting material and the desired mono-alkylated product. It will have a much lower Rf value and may even streak from the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a new peak in the chromatogram with a mass corresponding to the di-alkylated product. The mass of the cation will be [M]+ where M is the mass of the di-alkylated isoindoline moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons adjacent to the nitrogen will show a significant downfield shift in the quaternary salt compared to the mono-alkylated product due to the positive charge on the nitrogen.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile in the reaction mixture. This favors the reaction with the more abundant starting amine over the newly formed product.[1]

  • Choice of Base and Solvent: Use a non-nucleophilic, sterically hindered base to deprotonate the hydrochloride salt and the resulting ammonium species. Bases like diisopropylethylamine (DIPEA) or potassium carbonate are often preferred over smaller, more nucleophilic bases. The choice of solvent can also influence the reaction rate and selectivity; polar aprotic solvents like DMF or acetonitrile are common.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, but can significantly improve selectivity by disfavoring the faster, less selective di-alkylation.

Question 2: My reaction is sluggish, and I have a low conversion of the starting material, even after prolonged reaction times. What could be the issue?

Answer:

Low conversion can stem from several factors:

  • Insufficient Base: Since the starting material is a hydrochloride salt, you need at least two equivalents of base: one to neutralize the HCl and a second to scavenge the proton generated during the alkylation. A common mistake is using only one equivalent.[2]

  • Steric Hindrance: If you are using a bulky alkylating agent, the reaction rate will be significantly slower. The isoindoline core itself presents some steric bulk around the nitrogen atom.[3] In such cases, you may need to increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, you may need to screen other solvents or use a co-solvent system.

  • Reagent Quality: Verify the purity and reactivity of your alkylating agent and ensure your solvent is anhydrous, as water can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used instead of the free base?

A1: The hydrochloride salt is often more stable, crystalline, and easier to handle and purify than the free base, which can be an oil or a less stable solid. While it requires an extra equivalent of base in the reaction, the improved stability and handling properties are often advantageous.[4]

Q2: What is the predicted pKa of the isoindoline nitrogen, and how does it influence the reaction?

A2: The predicted pKa of the protonated isoindoline nitrogen is approximately 9.26.[5][6] This indicates that isoindoline is a moderately strong base. Upon alkylation, the resulting tertiary amine is generally more basic, which also contributes to its increased nucleophilicity and the propensity for over-alkylation.

Q3: Are there alternative methods to direct alkylation for synthesizing N-alkylated Methyl isoindoline-5-carboxylate?

A3: Yes, if direct alkylation proves problematic, consider the following alternatives:

  • Reductive Amination: This involves reacting Methyl isoindoline-5-carboxylate with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method is highly selective for mono-alkylation and avoids the formation of quaternary salts.[7]

  • Mitsunobu Reaction: For alkylation with alcohols, the Mitsunobu reaction provides a mild and effective alternative, though it requires stoichiometric amounts of reagents (a phosphine and an azodicarboxylate).[8]

Experimental Protocols & Data

Protocol 1: Selective Mono-alkylation of this compound

This protocol is a general guideline for achieving selective mono-alkylation and should be optimized for specific alkylating agents.

Materials:

  • This compound (1.1 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add the base (K₂CO₃ or DIPEA) and stir the suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide dropwise over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Interpretation: Identifying Products by NMR

Distinguishing between the starting material, the mono-alkylated product, and the di-alkylated byproduct is crucial. ¹H NMR is a powerful tool for this.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm) (Predicted in CDCl₃)
Methyl isoindoline-5-carboxylate -CH₂-N-CH₂- : ~4.2-4.4 ppm (singlet or AB quartet)-NH- : Broad singlet, variable position
N-Methyl-isoindoline-5-carboxylate -CH₂-N(CH₃)-CH₂- : ~3.8-4.0 ppm (singlet or AB quartet)N-CH₃ : ~2.4-2.6 ppm (singlet)
N,N-Dimethyl-isoindolinium-5-carboxylate salt -CH₂-N⁺(CH₃)₂-CH₂- : ~4.8-5.2 ppm (singlet or AB quartet)N⁺-(CH₃)₂ : ~3.2-3.5 ppm (singlet)

Note: These are predicted shifts and may vary depending on the solvent and specific substitution.[3][9][10][11][12] The key diagnostic is the downfield shift of the methylene protons and the N-alkyl protons upon quaternization.

Visualizing the Reaction Pathway and Troubleshooting

Alkylation Pathway

Alkylation_Pathway SM Methyl isoindoline-5-carboxylate (Secondary Amine) Product Desired Product (Tertiary Amine) SM->Product 1st Alkylation (Desired) Base Base (e.g., K₂CO₃) Base->SM AlkylHalide Alkyl Halide (R-X) AlkylHalide->SM AlkylHalide->Product Byproduct Over-alkylation Product (Quaternary Salt) Product->Byproduct 2nd Alkylation (Undesired, Faster)

Caption: Reaction pathway for the alkylation of a secondary amine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue: Over-alkylation Observed CheckStoich Check Stoichiometry: Is Amine in Excess? Start->CheckStoich CheckAddition Review Alkyl Halide Addition: Was it slow and at low temp? CheckStoich->CheckAddition Yes Solution Implement Changes: - Adjust Stoichiometry - Slow Addition at 0°C - Change Base (e.g., DIPEA) - Lower Temperature CheckStoich->Solution No CheckBase Evaluate Base: Is it non-nucleophilic/hindered? CheckAddition->CheckBase Yes CheckAddition->Solution No CheckTemp Assess Temperature: Can it be lowered? CheckBase->CheckTemp Yes CheckBase->Solution No CheckTemp->Solution No Alternative Consider Alternative Methods: - Reductive Amination - Mitsunobu Reaction CheckTemp->Alternative Yes

Caption: A logical workflow for troubleshooting over-alkylation.

References

Technical Support Center: Alternative Catalysts for the Reduction of Phthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic reduction of phthalonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing practical, field-proven insights to overcome common experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Introduction: The Versatility of Phthalonitrile Reduction

Phthalonitrile derivatives are valuable precursors for a range of important compounds, most notably phthalocyanines and isoindolines. The selective reduction of the nitrile groups is a critical step, and the choice of catalyst and reaction conditions dictates the final product. While traditional methods often rely on harsh reagents, the focus has shifted towards more efficient and selective catalytic systems. This guide will explore alternative catalysts and provide robust troubleshooting strategies to streamline your research and development efforts.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the reduction of phthalonitrile derivatives, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge, often stemming from suboptimal reaction conditions or catalyst deactivation.

Potential Cause Recommended Solution
Suboptimal Reaction Temperature The cyclotetramerization of phthalonitriles to phthalocyanines often requires high temperatures (180-220 °C) to proceed efficiently.[1] Conversely, lower temperatures may be required for reduction to isoindolines to prevent over-reduction or side reactions. Action: Carefully optimize the reaction temperature for your specific transformation. For phthalocyanine synthesis, ensure your solvent has a sufficiently high boiling point.[1]
Incorrect Molar Ratio of Reactants The stoichiometry of the phthalonitrile derivative to the catalyst and, if applicable, a metal salt for templating phthalocyanine formation, is critical.[1] Action: Systematically vary the molar ratios to find the optimal conditions for your specific substrate and catalyst.
Catalyst Deactivation Catalysts can be deactivated by impurities in the starting materials or solvent, or by the reaction products themselves. Action: Ensure all reagents and solvents are of high purity and anhydrous. Consider the use of a guard column if using a flow chemistry setup. For hydrosilylation reactions, note that colloid formation from homogeneous catalysts is not necessarily a deactivation pathway.[2]
Poor Catalyst Activity The chosen catalyst may not be active enough for the specific phthalonitrile derivative, especially those with sterically hindering or electron-withdrawing groups. Action: Screen a variety of alternative catalysts. For transfer hydrogenation, consider palladium-based[3], ruthenium-based[4], or even base metal catalysts. For hydrosilylation, cobalt[5] and nickel[2] complexes have shown promise.
Incomplete Reaction The reaction may not have reached completion. Action: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.
Problem 2: Formation of Undesired Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Potential Cause Recommended Solution
Formation of Secondary and Tertiary Amines In catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.[6] Action: The addition of ammonia or ammonium hydroxide can help minimize the formation of these byproducts.[6] The choice of catalyst is also crucial for selectivity towards the primary amine.[7]
Hydrolysis of Nitrile Groups The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile groups, forming phthalimides or other undesired side products, especially at high temperatures.[1] Action: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Polymeric Materials Phthalonitrile resins can form at high temperatures, leading to a complex mixture of products.[8] Action: Carefully control the reaction temperature and consider using a catalyst that promotes the desired reaction pathway at lower temperatures.
Partially Reduced Intermediates In the reduction to isoindolines, incomplete reduction can result in stable hydroxylactam intermediates.[9] Action: Ensure a sufficient amount of the reducing agent is used and optimize the reaction time to drive the reaction to completion.
Problem 3: Difficulties in Product Purification

The purification of phthalonitrile reduction products, particularly phthalocyanines, can be challenging due to their low solubility and the presence of isomers.

Potential Cause Recommended Solution
Low Solubility of Phthalocyanines Many phthalocyanines are poorly soluble in common organic solvents, making purification by standard column chromatography difficult.[10] Action: For insoluble phthalocyanines, acid washing (dissolving in concentrated sulfuric acid and reprecipitating in water) is an effective purification method.[11] Solvent extraction, such as with hot dimethylformamide (DMF), can also be used to remove soluble impurities.[11]
Mixture of Isomers The cyclotetramerization of monosubstituted phthalonitriles can result in a mixture of constitutional isomers, which can be difficult to separate.[1] Action: Column chromatography is the most common method for separating isomers. Using a long, narrow column and optimizing the stationary phase (e.g., silica gel or alumina) and eluent system can improve resolution.[1] In some cases, fractional crystallization may also be effective.[1]
Persistent Metal Contamination When synthesizing metallophthalocyanines, residual metal from the templating salt or even from the purification reagents (e.g., sulfuric acid) can be a problem.[11] Action: Use high-purity reagents. For persistent contamination, a secondary purification step like extensive solvent washing or column chromatography (for soluble derivatives) may be necessary.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of alternative catalysts for phthalonitrile reduction.

Q1: What are the main advantages of using alternative catalysts over traditional reducing agents like LiAlH₄?

While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction, they are non-selective and produce significant amounts of waste.[4][12] Catalytic methods, such as catalytic hydrogenation and transfer hydrogenation, are more atom-economical and often offer greater selectivity towards the desired product, such as the primary amine.[3][7]

Q2: How do I choose the right alternative catalyst for my specific phthalonitrile derivative?

The choice of catalyst depends on the desired product and the nature of the substituents on the phthalonitrile ring.

  • For reduction to primary amines (leading to isoindolines): Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon is a common choice.[3][7] Transfer hydrogenation using a hydrogen donor like isopropanol or ammonium formate with a palladium catalyst is another effective method.[3][13]

  • For cyclotetramerization to phthalocyanines: This reaction is often carried out at high temperatures, and the choice of a metal salt often acts as a template for the formation of the macrocycle.[1][14] The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also catalyze the reaction.[14][15]

Q3: What are the key parameters to consider when scaling up a phthalonitrile reduction reaction?

Scaling up reactions from the lab to a larger scale presents several challenges.[16][17]

  • Heat Transfer: Reduction reactions can be exothermic, and managing heat transfer becomes critical on a larger scale to avoid runaway reactions.[16]

  • Mixing: Ensuring efficient mixing in a large reactor is essential for maintaining reaction homogeneity and preventing localized overheating.[16]

  • Safety: Handling large quantities of flammable solvents and potentially pyrophoric catalysts requires stringent safety protocols.[3]

  • Purification: Purification methods that are feasible on a small scale, like column chromatography, may not be practical for large-scale production. Alternative methods like crystallization or distillation should be considered.[17]

Q4: Can you provide a general experimental protocol for the catalytic transfer hydrogenation of a phthalonitrile derivative?

Certainly. The following is a general protocol that can be adapted for specific substrates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine phthalonitrile derivative, catalyst (e.g., Pd/C), and hydrogen donor (e.g., ammonium formate) in a suitable solvent (e.g., ethanol) in a round-bottom flask. heat Heat the reaction mixture to reflux under an inert atmosphere. reagents->heat 1. monitor Monitor reaction progress by TLC. heat->monitor 2. cool Cool the reaction mixture to room temperature. monitor->cool 3. filter Filter the mixture to remove the catalyst. cool->filter 4. concentrate Concentrate the filtrate under reduced pressure. filter->concentrate 5. purify Purify the crude product by column chromatography or recrystallization. concentrate->purify 6. catalytic_cycle catalyst [Catalyst] activated_catalyst [Activated Catalyst-H₂] catalyst->activated_catalyst + H₂ (or H donor) imine_intermediate [R-CH=NH-Catalyst] activated_catalyst->imine_intermediate + R-C≡N nitrile R-C≡N amine R-CH₂NH₂ imine_intermediate->amine + H₂ amine->catalyst

References

Managing impurities during the synthesis of "Methyl isoindoline-5-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl Isoindoline-5-carboxylate Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this compound. Recognizing the critical importance of impurity management in pharmaceutical development, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the synthesis and purification of this key intermediate.

Part 1: Understanding the Synthetic Landscape

This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.[1] Its purity is paramount to ensure the desired reaction outcomes and the safety profile of the final active pharmaceutical ingredient. The two most prevalent synthetic routes to this compound involve the deprotection of a suitably protected isoindoline precursor.

Common Synthetic Pathways
  • Catalytic Hydrogenolysis of an N-Benzyl Precursor: This method involves the removal of a benzyl protecting group from methyl 2-benzylisoindoline-5-carboxylate using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[2]

  • Acid-Mediated Deprotection of a Boc-Protected Precursor: This route utilizes a strong acid, such as hydrochloric acid in dioxane, to cleave a tert-butyloxycarbonyl (Boc) protecting group from 2-(tert-butyl) 5-methylisoindoline-2,5-dicarboxylate.[3][4]

Each of these pathways, while effective, presents a unique set of challenges related to impurity formation. This guide will help you navigate these challenges.

Part 2: Troubleshooting Guide - A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Product Discoloration (Off-white, Yellow, or Brown Product)

Question: My final product of this compound is not a clean white solid. What are the likely causes and how can I resolve this?

Answer: Discoloration is a common issue and typically points to the presence of trace impurities. The cause often depends on the synthetic route employed.

  • For Catalytic Hydrogenolysis (N-Benzyl Deprotection):

    • Causality: The most probable cause is the presence of residual palladium catalyst in your product. Finely divided palladium can appear black or gray, and even trace amounts can impart a grayish or off-white hue to the final product. Another possibility is air oxidation of the isoindoline ring, which can lead to colored byproducts, especially if the product is handled in the open for extended periods.

    • Troubleshooting Workflow:

      G start Discolored Product (Gray/Off-White) check_pd Check for Palladium Residue start->check_pd filtration Re-filter through Celite® or a 0.45 µm filter check_pd->filtration Residue Suspected charcoal Activated Charcoal Treatment filtration->charcoal recrystallize Recrystallization (e.g., from Chloroform) charcoal->recrystallize end White Crystalline Product recrystallize->end

      Caption: Troubleshooting workflow for product discoloration.

    • Detailed Steps:

      • Improved Filtration: After the hydrogenation reaction, ensure the catalyst is completely removed. Filtering the reaction mixture through a pad of Celite® can be more effective than simple filtration paper. For very fine particles, a syringe filter (0.45 µm) may be necessary.

      • Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through Celite® to remove the charcoal and adsorbed impurities.

      • Recrystallization: As a final purification step, recrystallization from a suitable solvent system, such as chloroform, can yield a highly pure, white crystalline product.[2]

  • For Acid-Mediated Boc-Deprotection:

    • Causality: Discoloration in this case may arise from impurities present in the starting material or from side reactions occurring during the acid treatment, especially if the reaction is heated for an extended period.

    • Solution: An activated charcoal treatment followed by recrystallization is also effective here. Ensure the starting Boc-protected material is of high purity before proceeding with the deprotection step.

Issue 2: Incomplete Reaction or Low Yield

Question: My reaction is not going to completion, or the final yield is significantly lower than expected. What should I investigate?

Answer: This is a multifaceted problem where the solution depends on identifying the limiting factor in your specific reaction.

  • For Catalytic Hydrogenolysis:

    • Causality:

      • Catalyst Inactivity: The Pd/C catalyst may be old or poisoned.

      • Poor Hydrogen Access: Insufficient hydrogen pressure or poor agitation can limit the reaction rate.

      • Product Inhibition: The product, being a hydrochloride salt, might in some cases interfere with the catalyst surface.

    • Troubleshooting Steps:

      • Catalyst Quality: Use fresh, high-quality Pd/C.

      • Reaction Conditions: Ensure vigorous stirring to keep the catalyst suspended and maintain a positive hydrogen pressure (e.g., using a hydrogen balloon or a Parr shaker).

      • Solvent: Methanol is a common solvent for this reaction.[2] Ensure it is of appropriate quality.

  • For Acid-Mediated Boc-Deprotection:

    • Causality:

      • Insufficient Acid: An inadequate amount of HCl will lead to incomplete deprotection.

      • Water Content: The presence of water can affect the reaction, as it can compete with the substrate for the acid.

      • Reaction Time/Temperature: The reaction may require more time or gentle heating to go to completion.[3][4]

    • Troubleshooting Steps:

      • Acid Stoichiometry: Use a sufficient excess of HCl (e.g., 4M HCl in dioxane).

      • Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents can sometimes improve results.

      • Monitoring: Track the reaction progress using a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.

Issue 3: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)

Question: I am seeing unexpected signals in my NMR spectrum or extra peaks in my LC-MS analysis. What are the likely impurities?

Answer: The identity of the impurity will be specific to the synthetic route.

  • Common Impurities and Their Identification:

Impurity Name Synthetic Route Typical Analytical Signature (¹H NMR) Identification & Confirmation
Unreacted Starting MaterialBothSignals corresponding to the benzyl or Boc group will be present.Compare with the NMR and MS data of the starting material.
Over-reduced SpeciesCatalytic HydrogenolysisLoss of the ester signal and appearance of a benzylic alcohol signal.Check for a change in the molecular weight in the MS data.
N-Oxide ImpurityBoth (during workup/storage)Aromatic signals may be shifted downfield.Can be confirmed by specific MS fragmentation patterns.
Residual SolventsBothCharacteristic signals for solvents like chloroform, methanol, or dioxane.Compare with standard solvent peak tables for your deuterated solvent.

  • Impurity Formation Pathways:

    G cluster_0 Catalytic Hydrogenolysis Route cluster_1 Boc-Deprotection Route start_h2 Methyl 2-benzylisoindoline- 5-carboxylate product Methyl isoindoline- 5-carboxylate HCl start_h2->product H₂, Pd/C impurity1 Unreacted Starting Material start_h2->impurity1 Incomplete Reaction impurity2 Over-reduced alcohol product->impurity2 Harsh Conditions start_boc Boc-protected precursor product_boc Methyl isoindoline- 5-carboxylate HCl start_boc->product_boc HCl/Dioxane impurity3 Unreacted Starting Material start_boc->impurity3 Incomplete Reaction

    Caption: Potential impurity formation pathways in the two main synthetic routes.

  • Purification Strategies:

    • Column Chromatography: For removing closely related impurities, flash chromatography on silica gel can be effective.[5] A gradient elution system, for example, with ethyl acetate in hexanes, might be employed before converting the free base to the hydrochloride salt.

    • Recrystallization: This is the most effective method for removing small amounts of impurities and obtaining a highly crystalline final product. Experiment with different solvent systems to find the optimal one for your specific impurity profile.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[6] This minimizes degradation due to moisture and air oxidation.

Q2: Can I use the free base form of methyl isoindoline-5-carboxylate directly for my next reaction? A2: Yes, in many cases, the free base can be used. After an aqueous workup to remove the hydrochloride, the free base can be extracted into an organic solvent. However, the free base is generally less stable than the hydrochloride salt and may be more prone to oxidation. The salt form is often preferred for long-term storage and ease of handling.

Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[3][4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.[3]

  • Melting Point: A sharp melting point range is indicative of high purity.

Part 4: Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Place the crude this compound in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of hot chloroform to dissolve the solid completely.[2] Be cautious as chloroform is volatile and toxic.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and gently heat again for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold chloroform, and dry under vacuum.

Protocol 2: General Procedure for Column Chromatography (for the free base)
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a column with the slurry.

  • Dissolve the crude free base in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of an appropriate solvent system (e.g., 0-10% ethyl acetate in hexanes).[5]

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • The purified free base can then be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ether or ethyl acetate) and adding a solution of HCl in dioxane or ether.

References

Improving the solubility of "Methyl isoindoline-5-carboxylate hydrochloride" for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Isoindoline-5-carboxylate Hydrochloride

Welcome to the technical support guide for "this compound". This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize reactions involving this common building block. The following question-and-answer guide provides in-depth solutions to frequently encountered solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my reaction solvent (e.g., DCM, THF, ACN). What is the underlying issue and how can I fix it?

A1: The Root Cause: It's a Salt

The primary reason for poor solubility in many common organic solvents is that your compound is a hydrochloride salt. The ionic nature of the ammonium chloride group (R-NH₂⁺Cl⁻) makes it highly polar, favoring dissolution in polar protic solvents like water or methanol, but rendering it poorly soluble in less polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[1] Many organic reactions, such as amide couplings or nucleophilic substitutions, are performed under anhydrous conditions where a salt form of a reagent presents a significant challenge.

Initial Troubleshooting Steps:

  • Solvent System Modification:

    • Co-Solvent Approach: Introduce a small percentage of a polar protic solvent like methanol (MeOH) or ethanol (EtOH) to your reaction mixture. This can disrupt the crystal lattice of the salt and improve solvation. Caution: Ensure your other reagents are stable to protic solvents.

    • Polar Aprotic Solvents: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These have higher dielectric constants and are better at solvating ions. Be aware that these high-boiling point solvents can complicate product purification.

  • Physical Dissolution Aids:

    • Sonication: Using an ultrasonic bath can help break apart solid particles and accelerate the dissolution process.

    • Gentle Heating: Mild heating can increase solubility, but should be used cautiously to avoid potential degradation of starting materials or reagents.

If these simple measures fail, the most robust solution is to convert the salt to its more soluble "free base" form. This can be done either in situ (in the reaction flask) or as a separate workup step prior to the reaction.

Q2: I need to run my reaction under anhydrous conditions. How can I use a base to liberate the free amine in situ without introducing water?

A2: In-Situ Neutralization with an Organic Base

This is the most common strategy for reactions like amide couplings, alkylations, or acylations. By adding a suitable organic base, you neutralize the hydrochloride salt, generating the soluble free amine and an ammonium salt byproduct directly in the reaction vessel.

The Chemistry: R-NH₂⁺Cl⁻ + Base → R-NH₂ (Soluble) + [Base-H]⁺Cl⁻ (Byproduct)

Choosing the Right Base: The choice of base is critical and depends on your reaction's sensitivity and the pKa of the isoindoline nitrogen. The conjugate acid of a typical secondary amine like isoindoline has a pKa around 10-11.[2] Therefore, you need a base whose conjugate acid has a pKa greater than this to effectively deprotonate it.

Base Common Abbreviation pKa of Conjugate Acid Key Characteristics & Use Cases
TriethylamineTEA, Et₃N~10.7Workhorse Base: Inexpensive and effective. Can be nucleophilic at elevated temperatures. The byproduct, triethylammonium chloride, is often insoluble in solvents like DCM, which can drive the reaction forward but may also create a thick slurry.
N,N-DiisopropylethylamineDIPEA, Hünig's Base~10.7Non-Nucleophilic: The bulky isopropyl groups prevent the nitrogen from acting as a nucleophile, making it ideal for reactions with sensitive electrophiles (e.g., acyl chlorides).[3] The byproduct, DIPEA hydrochloride, has better solubility in many organic solvents compared to TEA hydrochloride.
2,6-Lutidine~6.7Sterically Hindered Pyridine: A weaker, non-nucleophilic base. Useful when a milder base is required to avoid side reactions. Its lower basicity means it may not be sufficient for complete deprotonation.
1,8-Diazabicycloundec-7-eneDBU~13.5Strong, Non-Nucleophilic Base: Used when a very strong base is needed for deprotonation. Can cause side reactions like elimination if your substrate is susceptible.

Protocol for In-Situ Neutralization (e.g., for an Amide Coupling):

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, THF, or ACN, add the organic base (typically 1.1 to 2.2 equivalents).[4]

  • Stir the mixture at room temperature for 15-30 minutes. You may observe the solid salt gradually dissolving as the free base is formed.

  • Proceed with the addition of your other reagents (e.g., the carboxylic acid, coupling agent like EDC/HOBt, or acyl chloride).[5][6]

Below is a decision-making workflow for selecting the appropriate solubilization strategy.

G start Start: Insoluble Amine HCl Salt q_anhydrous Is the reaction anhydrous? start->q_anhydrous in_situ Use In-Situ Neutralization (Add Organic Base) q_anhydrous->in_situ  Yes pre_extract Perform Pre-Reaction Aqueous Extraction q_anhydrous->pre_extract  No / Tolerates Water   q_base_sensitive Are reagents sensitive to strong/nucleophilic base? in_situ->q_base_sensitive protocol_extract Follow Aqueous Workup Protocol pre_extract->protocol_extract use_dipea Use a hindered base like DIPEA. q_base_sensitive->use_dipea  Yes use_tea Standard base like Triethylamine (TEA) is suitable. q_base_sensitive->use_tea  No

Caption: Decision workflow for solubilizing amine hydrochloride salts.
Q3: My reaction is still sluggish even after adding an organic base. What's going on, and should I perform a separate extraction of the free base first?

A3: When In-Situ Isn't Enough: Pre-Extraction of the Free Base

While in-situ neutralization is convenient, it is not always foolproof. You may be encountering one of the following issues:

  • Incomplete Neutralization: The equilibrium may not fully favor the free base, especially if the base is not strong enough or if the byproduct salt precipitates and coats the starting material.

  • Byproduct Interference: The ammonium salt byproduct (e.g., [Et₃NH]Cl) can sometimes interfere with your reaction mechanism or catalysis.

  • Stoichiometry Issues: You are adding the amine component as a salt, which has a higher molecular weight than the free base. This can lead to errors in calculating molar equivalents if not accounted for.

In these cases, or for particularly sensitive reactions, isolating the pure, neutral free base before starting the reaction is the best practice. This is achieved through a standard acid-base liquid-liquid extraction.[7][8]

Detailed Experimental Protocol for Free Base Extraction:

  • Dissolution: Dissolve the this compound salt in a minimal amount of deionized water.

  • Layering: Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent in which the free base is soluble (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM)).

  • Basification: Slowly add a saturated aqueous solution of a weak inorganic base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), to the separatory funnel.[7] Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding base until the aqueous layer is basic (pH > 8, check with pH paper).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery.

  • Washing & Drying: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the Methyl isoindoline-5-carboxylate free base, typically as an oil or a low-melting solid.

The workflow for this extraction is visualized below.

G cluster_0 Aqueous Phase (Separatory Funnel) cluster_1 Organic Phase (e.g., EtOAc) start 1. Dissolve HCl Salt in Water add_base 3. Add aq. NaHCO₃ (pH > 8) start->add_base add_org 2. Add Organic Solvent extract 4. Shake & Separate (Repeat 3x) add_base->extract wash_dry 5. Wash with Brine, Dry over Na₂SO₄ extract->wash_dry evap 6. Filter & Evaporate wash_dry->evap product Pure Free Base (Ready for Reaction) evap->product

Caption: Workflow for liquid-liquid extraction of the free base.

References

Side reactions to consider when using "Methyl isoindoline-5-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Isoindoline-5-carboxylate Hydrochloride

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound (CAS: 127168-93-8). As a key building block in modern drug discovery and synthetic chemistry, its unique bifunctional nature—a secondary amine and a methyl ester—offers significant versatility. However, this same reactivity profile can present challenges. This guide is structured as a series of troubleshooting questions and answers, designed to address the common and often subtle side reactions that researchers encounter. My goal is to move beyond simple protocols and explain the chemical reasoning behind these issues, providing you with the insights to optimize your reactions, improve yields, and ensure the integrity of your final products.

Frequently Asked Questions & Troubleshooting

Question 1: I'm attempting an amide coupling with a carboxylic acid, but my yields are poor and I see multiple spots on my TLC. What's going wrong?

This is the most common query we receive. The issues almost always stem from the interplay between the hydrochloride salt, the required base, and the stability of the ester functionality.

Answer:

Poor outcomes in amide coupling reactions involving this substrate typically arise from one of three root causes: incomplete deprotonation of the amine, hydrolysis of the methyl ester, or side reactions involving the coupling reagents themselves.

Pillar 1: The Critical Role of the Base

Your starting material is a hydrochloride salt. The isoindoline nitrogen is protonated, rendering it non-nucleophilic and incapable of reacting with your activated carboxylic acid. A base is required to liberate the free secondary amine.

  • Stoichiometry is Key: You need at least one equivalent of a non-nucleophilic base (e.g., DIPEA, Et₃N) simply to neutralize the HCl salt. A second equivalent is then typically required to scavenge the acid produced during the amide bond formation itself (e.g., from an acid chloride) or to facilitate the reaction with coupling agents like HATU or EDC. A common mistake is using only one equivalent of base, leading to a maximum theoretical yield of 50% and a complex mixture.

Pillar 2: The Vulnerable Ester

The methyl ester is susceptible to hydrolysis, especially under the wrong conditions.

  • Acid-Catalyzed Hydrolysis: While less common during coupling, prolonged exposure to strong acidic conditions (if, for example, the HCl salt is not fully neutralized) and water can lead to the formation of the corresponding carboxylic acid. This reaction is reversible.[1][2][3][4]

  • Base-Mediated Hydrolysis (Saponification): This is a more significant risk. Using strong bases (e.g., NaOH, KOH, or even excess LiOH for workup) will irreversibly hydrolyze the ester to the carboxylate salt.[1][2] This is particularly problematic if your reaction requires elevated temperatures. The reaction is effectively irreversible because the resulting carboxylate is deprotonated and no longer electrophilic.[5]

Pillar 3: Coupling Reagent Byproducts

Standard coupling reagents are effective but generate byproducts that require careful purification.

Coupling AgentCommon ByproductsMitigation Strategy
EDC (Carbodiimide)Isourea derivativeAcidic wash (e.g., dilute HCl) during workup to render it water-soluble.
DCC (Carbodiimide)Dicyclohexylurea (DCU)DCU is poorly soluble in many organic solvents; filter it off before workup.
HATU/HBTU (Uronium)Tetramethylurea, HOBt/HOAtWater wash during workup.
Acyl Chlorides Excess activating agent (e.g., SOCl₂)Ensure complete removal of the activating agent before adding the amine.

Troubleshooting Workflow: Low Yield in Amide Coupling

G start Low Yield / Impure Product in Amide Coupling q1 Did you use >2 eq. of base (e.g., DIPEA, Et3N)? start->q1 sub_path1 Incomplete Deprotonation. Reaction stalls. q1->sub_path1 No q2 Did you use strong base (NaOH, LiOH) or high heat (>60°C)? q1->q2 Yes sol1 Action: Re-run reaction with 2.0-2.5 eq. of base. sub_path1->sol1 end_node Optimized Protocol sol1->end_node sub_path2 Potential Ester Hydrolysis. Forms polar carboxylic acid byproduct. q2->sub_path2 Yes q3 Are you seeing persistent, unidentified byproducts? q2->q3 No sol2 Action: Use milder conditions. Consider different coupling agent. Analyze crude for acid via LC-MS. sub_path2->sol2 sol2->end_node sub_path3 Likely coupling reagent byproducts (e.g., DCU, isourea). q3->sub_path3 Yes q3->end_node No sol3 Action: Consult table for specific purification protocol (e.g., acidic wash, filtration). sub_path3->sol3 sol3->end_node

Caption: Troubleshooting flowchart for amide coupling reactions.

Recommended Protocol: Amide Coupling using HATU

  • To a solution of your carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add HATU (1.1 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes to pre-activate the acid.

  • Add this compound (1.05 eq) to the solution.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and perform aqueous workup: wash with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: I am trying to perform an N-alkylation with an alkyl halide, but I am cleaving my ester group.

Answer:

This is a classic case of choosing a base that is too harsh for the substrate. While strong bases are often used for N-alkylation, they are incompatible with the ester on your molecule.

  • The Problem: Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium diisopropylamide (LDA) are excellent for deprotonating secondary amines. However, they are aggressive enough to also deprotonate any residual alcohol or water, or directly attack the ester carbonyl, leading to rapid and irreversible saponification.

  • The Mechanism of Failure: The strong base attacks the electrophilic carbonyl of the methyl ester, forming a tetrahedral intermediate which then collapses, eliminating methoxide as a leaving group and forming the carboxylate salt.

G Reactant Methyl Isoindoline-5-carboxylate Base_Mild Mild Base (K2CO3, Cs2CO3) Base_Harsh Harsh Base (NaH, LDA) Intermediate_Amine Deprotonated Amine (Nucleophilic) Base_Mild->Intermediate_Amine Desired Path Product_Side Saponified Byproduct (Carboxylate Salt) Base_Harsh->Product_Side Side Reaction (Saponification) Product_Desired N-Alkylated Product Intermediate_Amine->Product_Desired SN2 Reaction Alkyl_Halide R-X Alkyl_Halide->Product_Desired

Caption: Reaction pathways for N-alkylation.

Solution: Use a Milder Base

To avoid ester hydrolysis, you must use a milder, inorganic base that is strong enough to deprotonate the ammonium salt and scavenge the acid formed during the reaction, but not so strong that it attacks the ester.

  • Recommended Bases: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).

  • Recommended Solvents: Acetonitrile (MeCN) or Dimethylformamide (DMF).

Protocol: N-Alkylation using Potassium Carbonate

  • Combine this compound (1.0 eq), your alkyl halide (1.1-1.5 eq), and potassium carbonate (3.0 eq) in DMF.

  • Heat the reaction mixture to 50-70 °C. The elevated temperature is often necessary when using milder bases.

  • Monitor the reaction by TLC or LC-MS. Reactions may take 12-24 hours.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry, concentrate, and purify via chromatography.

Question 3: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am observing significant amounts of a de-halogenated byproduct from my coupling partner. Is the isoindoline causing this?

Answer:

Yes, indirectly. While the isoindoline is not the direct reducing agent, the conditions required for its use can promote the undesired side reaction of dehalogenation on your other reactant (e.g., an aryl bromide or chloride).

  • The Mechanism of Dehalogenation: This is a common side reaction in Pd-catalyzed cross-couplings. It typically occurs when a palladium(0) species undergoes oxidative addition into the aryl-halide bond, but instead of transmetalation or reductive elimination with the desired partner, the resulting intermediate reacts with a hydride source to produce a de-halogenated arene and regenerates a Pd(0) catalyst.[6][7]

  • Sources of Hydride: The "hydride" can come from various sources in the reaction mixture:

    • Bases: Some bases, especially in the presence of water or alcohols, can generate hydride species.

    • Solvents: Solvents like methanol can act as hydrogen donors.[8]

    • Amines: The N-H bond of the isoindoline itself can, under certain catalytic conditions, serve as a hydride source.

Mitigation Strategies for Dehalogenation

ParameterCondition Favoring DehalogenationRecommended Adjustment
Catalyst High catalyst loading; highly active but unstable catalysts.Screen different phosphine ligands; sometimes more electron-rich, bulky ligands can suppress dehalogenation.
Base Strong aqueous bases.Use anhydrous conditions. Consider weaker bases like K₃PO₄ or K₂CO₃ if compatible.
Temperature High temperatures.Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
Solvent Protic solvents (e.g., alcohols).Use anhydrous aprotic solvents like Toluene, Dioxane, or DMF.

By carefully controlling these parameters, you can shift the reaction equilibrium away from the dehalogenation pathway and towards your desired cross-coupled product.

References

Validation & Comparative

HPLC analysis for purity assessment of "Methyl isoindoline-5-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of Methyl Isoindoline-5-Carboxylate Hydrochloride: A Comparative Analysis of Chromatographic Techniques

This guide provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, a key intermediate in pharmaceutical synthesis.[1] We will explore the rationale behind method development, present a robust starting protocol, and conduct an objective comparison with Ultra-Performance Liquid Chromatography (UPLC), an advanced alternative. This document is intended for researchers, analytical chemists, and drug development professionals who require reliable, validated methods for ensuring the quality and integrity of their active pharmaceutical ingredients (APIs) and intermediates.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a member of the isoindoline class of heterocyclic compounds, a scaffold present in numerous clinically approved drugs.[2] The purity of such an intermediate is paramount, as impurities can carry through the synthetic route to the final drug substance, potentially impacting its safety, efficacy, and stability. Regulatory bodies worldwide mandate stringent control over impurity profiles, requiring any impurity present at a concentration greater than 0.1% to be identified and toxicologically evaluated.[3] Therefore, a precise, accurate, and robust analytical method is not merely a quality control check but a fundamental component of the drug development process.[4]

Primary Analytical Approach: Reversed-Phase HPLC

For a polar, ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. Its widespread adoption in the pharmaceutical industry is due to its high precision, sensitivity, and applicability to a vast range of analytes.[4][5]

Causality Behind Method Design

The selection of HPLC parameters is a deliberate process guided by the physicochemical properties of the analyte.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides an excellent starting point. Its nonpolar nature retains the aromatic isoindoline ring through hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The hydrochloride salt form means the isoindoline nitrogen is protonated (cationic). A buffer (e.g., phosphate or ammonium formate) is crucial to maintain a consistent pH below the pKa of the secondary amine, ensuring a single, stable protonation state. This prevents peak tailing and ensures reproducible retention times.

  • Detection: The benzene ring fused to the pyrrolidine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or a standard UV detector set to a wavelength of maximum absorbance (e.g., ~254 nm) will provide excellent sensitivity.

  • Gradient Elution: A gradient, where the proportion of organic solvent is increased over time, is often preferred for purity analysis. This ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing good resolution for early-eluting, more polar impurities.

Experimental Protocol: A Validated Starting Point

This protocol is designed as a robust starting point for method development and must be validated according to ICH guidelines (Q2A/Q2B) for its intended use.[6]

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard length and particle size for robust, high-resolution separations in traditional HPLC.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled acidic pH (~2.7) to ensure the analyte is protonated and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 minutesA broad gradient to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detector UV/PDA at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Sample Prep. 0.5 mg/mL in Mobile Phase A/B (50:50)Ensures analyte is fully dissolved and compatible with the starting mobile phase conditions.
HPLC Analysis Workflow

The following diagram outlines the standard workflow for purity assessment using the described HPLC method.

Caption: Standard workflow for HPLC purity assessment.

Comparative Analysis: HPLC vs. UPLC

While HPLC is the established benchmark, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages by utilizing sub-2 µm stationary phase particles.[5][7] This technology operates at much higher pressures (up to 15,000 psi) to achieve faster and more efficient separations.[8]

Table 2: Performance Comparison: HPLC vs. UPLC for Purity Profiling

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage
Particle Size 3–5 µm< 2 µmUPLC
Resolution Good, suitable for most routine tasks.[5]Superior, sharper peaks, better separation of closely related impurities.[3][8]UPLC
Analysis Time Longer (e.g., 20-30 minutes)3-10 times shorter (e.g., 2-7 minutes).[3][8]UPLC
Throughput LowerSignificantly higher, ideal for R&D and high-volume QC.[7]UPLC
Sensitivity GoodEnhanced due to narrower peaks, leading to lower detection limits.[7][8]UPLC
Solvent Usage HigherSignificantly lower per analysis, reducing costs and environmental impact.[7]UPLC
System Pressure Lower (up to 6,000 psi)Very high (up to 15,000 psi), requires specialized instrumentation.[8]HPLC (Simpler)
Method Robustness Highly robust, extensive history in regulated environments.[5]Can be more sensitive to matrix effects and requires cleaner samples.HPLC
Cost Lower initial instrument cost.Higher initial instrument cost.HPLC
When to Choose UPLC

UPLC is the superior choice for:

  • Impurity Profiling: Its high resolution can separate co-eluting peaks that might be missed by HPLC, providing a more accurate picture of a sample's purity.[3][8]

  • High-Throughput Screening: The dramatic reduction in run time allows for significantly more samples to be analyzed in the same period.[7]

  • Method Development: Faster run times accelerate the process of optimizing separation conditions.

For a regulated QC lab with established and validated HPLC methods, the transition to UPLC requires a formal method transfer and revalidation process.[9] However, for new method development, UPLC offers clear benefits in performance and long-term operational efficiency.[7]

Orthogonal and Complementary Techniques

No single method can definitively prove purity. Orthogonal methods, which separate compounds based on different chemical principles, provide a more comprehensive assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally not suitable for the direct purity analysis of this compound. The compound is a salt and has a low volatility, making it incompatible with standard GC analysis which requires analytes to be volatile and thermally stable.[10] Analysis would necessitate derivatization to replace the acidic proton and increase volatility, adding complexity and potential sources of error.

However, GC-MS is the gold standard for analyzing residual solvents , which are process-related impurities.[11] A dedicated GC-MS method should be used to quantify any organic solvents remaining from the synthesis and purification steps.

Chiral HPLC: A Critical Consideration

The core structure of Methyl isoindoline-5-carboxylate is achiral. However, if any reagents or catalysts used in its synthesis are chiral, or if subsequent synthetic steps involve chiral transformations, the potential for chiral impurities exists. Enantiomers have identical physical properties in a non-chiral environment and will co-elute in a standard RP-HPLC system.

If chirality is a factor, a specialized Chiral HPLC method is required.[12]

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[13] Polysaccharide-based CSPs are widely used and versatile.[14]

  • Application: This is essential in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological effects.[12]

The following decision-making diagram can guide the selection of the appropriate analytical technology.

Caption: Logical flow for selecting the appropriate analytical method.

Method Validation: Ensuring Trustworthiness

A developed analytical method is incomplete without proper validation to demonstrate its fitness for purpose.[15] The protocol should be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][16]

Table 3: Key Validation Parameters (ICH Q2(R1))

ParameterPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[15]
Accuracy The closeness of test results obtained by the method to the true value. Often assessed by recovery studies on spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision.[6]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature).

Conclusion

For the definitive purity assessment of this compound, a validated reversed-phase HPLC method is the industry standard, providing accurate and reproducible quantitative results essential for quality control. However, for enhanced performance, particularly in complex impurity profiling and high-throughput environments, UPLC presents a compelling and superior alternative. The choice between these powerful techniques should be guided by the specific application, balancing the need for speed and resolution against regulatory history and instrument availability. Finally, orthogonal techniques like GC-MS for residual solvents and Chiral HPLC for stereoisomers must be employed where appropriate to build a complete and trustworthy quality profile for the intermediate.

References

A Senior Application Scientist's Guide to Isoindoline Building Blocks: A Comparative Analysis Featuring Methyl Isoindoline-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Isoindoline Scaffold

The isoindoline core, a bicyclic heterocycle comprising a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural rigidity and synthetic tractability have made it a cornerstone for the development of a wide array of functional molecules, from high-performance pigments to life-saving therapeutics.[3][4] A notable number of clinically approved drugs, including thalidomide and its analogs, feature the isoindoline motif, underscoring its significance in pharmaceutical research and development.[5]

The versatility of the isoindoline scaffold stems from the ease with which it can be functionalized, particularly at the nitrogen atom. This allows for the introduction of diverse substituents that can modulate the molecule's physicochemical properties and biological activity. Researchers in drug discovery and process chemistry are constantly faced with the choice of which isoindoline building block to employ for their synthetic campaigns. This decision is critical, as the nature of the starting material can significantly impact reaction efficiency, purification strategies, and the overall cost-effectiveness of the synthesis.

This guide provides a comprehensive comparison of "Methyl isoindoline-5-carboxylate hydrochloride" with other commonly utilized isoindoline building blocks. We will delve into their physicochemical properties, comparative reactivity in key synthetic transformations, and provide illustrative experimental protocols to guide your synthetic endeavors. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal isoindoline building block for their specific applications.

Featured Building Block: this compound

This compound is a versatile building block that offers several distinct advantages in organic synthesis. The presence of the methyl ester at the 5-position provides a convenient handle for further functionalization, such as conversion to the corresponding carboxylic acid, amide, or for use in cross-coupling reactions. The hydrochloride salt form generally enhances the compound's stability and solubility in polar protic solvents, which can be advantageous for certain reaction conditions and for long-term storage.

Comparative Analysis of Isoindoline Building Blocks

To provide a clear comparison, we will evaluate this compound alongside four other widely used isoindoline building blocks:

  • Isoindoline: The parent, unsubstituted scaffold.

  • N-Boc-Isoindoline: A protected version where the nitrogen is masked with a tert-butyloxycarbonyl (Boc) group.

  • Isoindolin-1-one: An oxidized derivative with a carbonyl group at the 1-position.

  • Isoindoline-1,3-dione (Phthalimide): A doubly oxidized derivative with carbonyl groups at both the 1- and 3-positions.

Physicochemical Properties

The choice of a building block is often guided by its fundamental physicochemical properties. The following table summarizes key parameters for our selected isoindoline derivatives.

PropertyMethyl Isoindoline-5-carboxylate HClIsoindolineN-Boc-IsoindolineIsoindolin-1-oneIsoindoline-1,3-dione
Molecular Weight ( g/mol ) 213.66119.16219.27133.15147.13
Predicted pKa ~7.97 (amine)[1]~9.26[3]N/A (protected)~14.86 (amide N-H)[1]N/A (acidic N-H)
ClogP ~1.5~1.3~2.8~1.1~1.0
Solubility Soluble in water, methanolSparingly soluble in water, soluble in organic solventsSoluble in a wide range of organic solventsSparingly soluble in water, soluble in polar organic solventsSparingly soluble in cold water, soluble in hot water and polar organic solvents
Form Crystalline solidLow-melting solid or oilSolidCrystalline solidCrystalline solid

Note: pKa and ClogP values are predicted and can vary based on the prediction software and experimental conditions.

The hydrochloride salt of methyl isoindoline-5-carboxylate significantly enhances its water solubility compared to the free base, a common strategy in pharmaceutical development to improve bioavailability.[1] In contrast, N-Boc-isoindoline exhibits increased lipophilicity, rendering it highly soluble in a broad range of organic solvents. The pKa of the secondary amine in isoindoline and its ester derivative is a crucial factor influencing its nucleophilicity and the choice of base in N-functionalization reactions.

Comparative Performance in Key Synthetic Transformations

The true utility of a building block is demonstrated in its chemical reactivity. We will now compare the performance of our selected isoindolines in two fundamental and widely employed transformations: N-alkylation and a hypothetical N-arylation via Suzuki-Miyaura coupling.

Disclaimer: The following experimental data is illustrative and synthesized based on established principles of chemical reactivity for the purpose of comparison. Actual results may vary depending on the specific reaction conditions and substrates.

N-Alkylation

N-alkylation is a foundational method for introducing substituents onto the isoindoline nitrogen. The nucleophilicity of the nitrogen atom is a key determinant of the reaction's success.

Illustrative Reaction:

N-alkylation of Isoindoline Derivatives
Building BlockBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)Key Considerations
Methyl Isoindoline-5-carboxylate HCl K₂CO₃ (2.2 eq)DMF801285Requires an additional equivalent of base to neutralize the HCl salt. The electron-withdrawing ester may slightly reduce the nitrogen's nucleophilicity.
Isoindoline K₂CO₃ (1.2 eq)DMF80892Highly nucleophilic nitrogen leads to rapid reaction times and high yields.
N-Boc-Isoindoline N/AN/AN/AN/AN/AThe nitrogen is protected and thus unreactive towards alkylation. Deprotection is required prior to N-functionalization.
Isoindolin-1-one NaH (1.1 eq)THF25688The amide N-H is less nucleophilic than an amine, often requiring a stronger base like sodium hydride for deprotonation.
Isoindoline-1,3-dione K₂CO₃ (1.2 eq)DMF1001695The acidic N-H is readily deprotonated, but the resulting phthalimide anion is a weaker nucleophile than an amine.

Causality Behind Experimental Choices:

  • Base Selection: For the hydrochloride salt, an excess of a mild base like potassium carbonate is used to both neutralize the salt and deprotonate the secondary amine. Isoindoline, being a free base, requires only a slight excess of base. Isoindolin-1-one, with its less basic amide proton, benefits from a stronger, non-nucleophilic base like sodium hydride to achieve full deprotonation.[6]

  • Solvent and Temperature: A polar aprotic solvent like DMF is generally effective for N-alkylation reactions as it can dissolve the reagents and stabilize charged intermediates. Elevated temperatures are often employed to increase the reaction rate, especially for less reactive substrates.

N-Arylation (Hypothetical Suzuki-Miyaura Coupling)

While N-alkylation is common, N-arylation via cross-coupling reactions has become an indispensable tool for constructing complex molecules. For this comparison, we will consider a hypothetical scenario where a bromo-substituted isoindoline is coupled with phenylboronic acid. This will highlight the electronic effects of the substituents on the isoindoline core.

Illustrative Reaction:

N-arylation of Bromo-Isoindoline Derivatives
Building Block (Bromo-substituted)CatalystBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)Key Considerations
Methyl 4-bromo-isoindoline-5-carboxylate HCl Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1101875The electron-withdrawing ester group can influence the reactivity of the aryl bromide. The reaction requires careful control of pH due to the hydrochloride salt.
5-Bromo-isoindoline Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001285The electron-rich nature of the isoindoline ring generally facilitates oxidative addition.
N-Boc-5-bromo-isoindoline Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001480The Boc-protected nitrogen does not directly participate in the coupling but can influence the electronic environment of the aryl bromide.
6-Bromo-isoindolin-1-one Pd(OAc)₂/XPhosCs₂CO₃Dioxane1102470The amide functionality can coordinate to the palladium catalyst, potentially influencing the reaction rate. A stronger base like cesium carbonate is often beneficial.
4-Bromo-isoindoline-1,3-dione Pd₂(dba)₃/XantphosK₂CO₃Dioxane1203665The electron-withdrawing imide group can deactivate the aryl bromide towards oxidative addition, often requiring more forcing conditions.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for successful cross-coupling. Buchwald-Hartwig and similar phosphine ligands (e.g., SPhos, XPhos) are often employed for their ability to promote both oxidative addition and reductive elimination.[7][8]

  • Base and Solvent System: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The choice of base and solvent is often interdependent and needs to be optimized for each substrate. Two-phase systems like toluene/water or polar aprotic solvents like dioxane are commonly used.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed above. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: General Procedure for N-Alkylation of this compound

N_Alkylation_Workflow reagents Reagents: - Methyl isoindoline-5-carboxylate HCl - Benzyl bromide - K₂CO₃ - DMF setup Reaction Setup: - Add reagents to a round-bottom flask - Stir under N₂ reagents->setup 1. reaction Reaction: - Heat to 80°C - Monitor by TLC setup->reaction 2. workup Work-up: - Cool to RT - Add water and extract with EtOAc reaction->workup 3. purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification 4.

Workflow for N-Alkylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous N,N-dimethylformamide (DMF, 0.2 M), and potassium carbonate (2.2 eq.).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for Suzuki-Miyaura N-Arylation of a Bromo-Isoindoline Derivative

Suzuki_Coupling_Workflow reagents Reagents: - Bromo-isoindoline derivative - Phenylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ - Toluene/H₂O setup Reaction Setup: - Add reagents to a Schlenk flask - Degas with N₂ reagents->setup 1. reaction Reaction: - Heat to 100°C - Monitor by LC-MS setup->reaction 2. workup Work-up: - Cool to RT - Separate layers - Extract aqueous layer with toluene reaction->workup 3. purification Purification: - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column chromatography workup->purification 4.

Workflow for Suzuki-Miyaura Coupling
  • Reaction Setup: To a Schlenk flask, add the bromo-isoindoline derivative (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (0.1 M). Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-arylated isoindoline.

Logical Relationships and Structural Diversity

The relationship between these building blocks can be visualized as a progression of oxidation states and protection strategies, each offering a unique entry point into the vast chemical space of isoindoline derivatives.

Isoindoline_Derivatives isoindoline Isoindoline isoindolinone Isoindolin-1-one isoindoline->isoindolinone Oxidation nboc_isoindoline N-Boc-Isoindoline isoindoline->nboc_isoindoline Boc₂O methyl_isoindoline Methyl Isoindoline-5-carboxylate (Free Base) target_molecule Methyl Isoindoline-5-carboxylate HCl methyl_isoindoline->target_molecule HCl phthalimide Isoindoline-1,3-dione isoindolinone->phthalimide Oxidation nboc_isoindoline->isoindoline Acid target_molecule->methyl_isoindoline Base

Structural relationships of common isoindoline building blocks.

This diagram illustrates how the parent isoindoline can be protected (e.g., with a Boc group), oxidized to form isoindolin-1-one and subsequently isoindoline-1,3-dione, or functionalized on the aromatic ring and converted to a salt, as in the case of our featured building block.

Conclusion

The selection of an appropriate isoindoline building block is a strategic decision that can have a profound impact on the efficiency and outcome of a synthetic route. This compound presents a compelling option for researchers seeking a water-soluble, stable starting material with a built-in functional handle for further diversification.

In comparison to the parent isoindoline , it offers improved handling properties, though at the cost of slightly attenuated nucleophilicity and the need for an additional equivalent of base in N-functionalization reactions. Relative to N-Boc-isoindoline , it allows for direct N-functionalization without the need for deprotection, streamlining the synthetic sequence. When compared to the oxidized derivatives, isoindolin-1-one and isoindoline-1,3-dione , it possesses a more nucleophilic nitrogen center, making it more suitable for a broader range of N-alkylation and N-arylation reactions under milder conditions.

Ultimately, the optimal choice will depend on the specific synthetic target and the overall strategic approach. By understanding the unique physicochemical properties and reactivity profiles of each of these valuable building blocks, researchers can navigate the complexities of isoindoline chemistry with greater confidence and success.

References

A Researcher's Guide: Methyl Isoindoline-5-carboxylate Hydrochloride vs. Ethyl Isoindoline-5-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Selecting the Optimal Isoindoline Building Block

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalizing this core, chemists are often faced with a choice between seemingly similar reagents. This guide provides an in-depth comparison of two such valuable intermediates: methyl isoindoline-5-carboxylate hydrochloride and ethyl isoindoline-5-carboxylate .

This guide moves beyond a simple cataloging of properties to offer a comparative analysis grounded in the principles of synthetic chemistry, providing experimental insights to inform your selection process.

At a Glance: A Comparative Overview

FeatureThis compoundEthyl Isoindoline-5-carboxylate
Molecular Formula C₁₀H₁₂ClNO₂C₁₁H₁₃NO₂
Molecular Weight 213.66 g/mol 191.23 g/mol
Form Solid (hydrochloride salt)Solid or oil (free base)
CAS Number 127168-93-8185059-32-9
Key Advantage Enhanced stability and solubility in certain solvents.[2][3]Potentially higher reactivity in nucleophilic acyl substitution.

The Synthetic Pathway: Accessibility and Practical Considerations

The synthesis of both methyl and ethyl isoindoline-5-carboxylate typically starts from a common precursor, such as 4-cyanophthalic acid or a derivative thereof. The general approach involves the reduction of the phthalimide or isoindolinone precursor.

DOT Diagram: General Synthetic Workflow

G cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Esterification cluster_3 Reduction cluster_4 Final Products 4-Cyanophthalic Acid Derivative 4-Cyanophthalic Acid Derivative Phthalimide or Isoindolinone Formation Phthalimide or Isoindolinone Formation 4-Cyanophthalic Acid Derivative->Phthalimide or Isoindolinone Formation Esterification (MeOH or EtOH) Esterification (MeOH or EtOH) Phthalimide or Isoindolinone Formation->Esterification (MeOH or EtOH) Reduction of Heterocycle Reduction of Heterocycle Esterification (MeOH or EtOH)->Reduction of Heterocycle Methyl Isoindoline-5-carboxylate Methyl Isoindoline-5-carboxylate Reduction of Heterocycle->Methyl Isoindoline-5-carboxylate Ethyl Isoindoline-5-carboxylate Ethyl Isoindoline-5-carboxylate Reduction of Heterocycle->Ethyl Isoindoline-5-carboxylate HCl Salt Formation HCl Salt Formation Methyl Isoindoline-5-carboxylate->HCl Salt Formation HCl in Ether or other suitable solvent

Caption: Generalized synthetic workflow for isoindoline-5-carboxylates.

Representative Experimental Protocol: Synthesis of a Substituted Indoline-5-carboxylate

Materials:

  • Methyl indole-5-carboxylate

  • Acetic Acid

  • Sodium cyanoborohydride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Triethylamine

Procedure:

  • Dissolve methyl indole-5-carboxylate (1.0 g, 5.71 mmol) in 10 mL of acetic acid and cool the solution to 0°C.

  • Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the solution over 5 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding 3 mL of water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (150 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (0-50% ethyl acetate in hexane containing 0.1% triethylamine) to yield methyl indoline-5-carboxylate.[4]

To obtain the hydrochloride salt of the methyl ester, the purified free base would be dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same or a compatible solvent would be added to precipitate the salt.

The Impact of the Ester Group: A Reactivity Comparison

The choice between a methyl and an ethyl ester can influence the reactivity of the carboxylate group in subsequent transformations, most notably in amide bond formation.

Nucleophilic Acyl Substitution: The Deciding Factor

In general, methyl esters are more reactive towards nucleophilic attack than ethyl esters due to reduced steric hindrance. The smaller methyl group provides easier access for the incoming nucleophile to the carbonyl carbon. However, some studies on the direct amidation of esters have shown that ethyl esters can sometimes provide higher yields. For instance, in the base-promoted amidation of benzoates, ethyl benzoate gave a significantly higher yield compared to its methyl analog under the same conditions.[5] This suggests that the slightly increased electron-donating effect of the ethyl group might be outweighed by other factors in certain reaction systems.

For researchers planning to use these building blocks in amide coupling reactions, this is a critical consideration. If a reaction with the methyl ester proves to be sluggish, switching to the ethyl ester might offer a tangible improvement in yield.

DOT Diagram: Factors Influencing Amide Coupling Reactivity

G Methyl Ester Methyl Ester Steric Hindrance Steric Hindrance Methyl Ester->Steric Hindrance Lower Electronic Effects Electronic Effects Methyl Ester->Electronic Effects Less electron-donating Ethyl Ester Ethyl Ester Ethyl Ester->Steric Hindrance Higher Ethyl Ester->Electronic Effects More electron-donating Reactivity Reactivity Steric Hindrance->Reactivity Electronic Effects->Reactivity Reaction Conditions Reaction Conditions Reaction Conditions->Reactivity Nucleophile Strength Nucleophile Strength Nucleophile Strength->Reactivity

Caption: Key factors influencing the reactivity of esters in amide coupling.

The Role of the Hydrochloride Salt: Stability and Handling

The most apparent difference between the two molecules is the presence of the hydrochloride salt in the methyl ester derivative. This has several practical implications for the researcher.

  • Enhanced Stability: Hydrochloride salts of amines are generally more stable and less prone to degradation than their free base counterparts, which can be particularly beneficial for long-term storage.[2][3]

  • Improved Solubility: The salt form often confers higher solubility in polar protic solvents like water and alcohols.[2][3] However, it may decrease solubility in non-polar organic solvents. This is a crucial factor to consider when choosing a solvent for a reaction.

  • Handling and Weighing: The crystalline solid nature of the hydrochloride salt generally makes it easier to handle and weigh accurately compared to a free base that might be an oil or a less crystalline solid.[3]

  • Reaction pH: The acidic nature of the hydrochloride salt means that a base will be required to neutralize the salt and liberate the free amine for subsequent reactions. This needs to be factored into the stoichiometry of the reaction.

A Practical Guide to Selection: Which Building Block is Right for Your Synthesis?

The choice between this compound and ethyl isoindoline-5-carboxylate is not merely a matter of preference but a strategic decision based on the specific requirements of your synthetic route.

Choose this compound if:

  • Long-term storage and stability are a priority.

  • Your reaction is to be conducted in a polar protic solvent where the salt's solubility is advantageous.

  • You require a solid, crystalline material for ease of handling and weighing.

  • The subsequent reaction step can tolerate the presence of a stoichiometric amount of base to neutralize the hydrochloride.

Choose Ethyl Isoindoline-5-carboxylate if:

  • You anticipate challenges with the reactivity of the methyl ester in a key amide coupling step.

  • Your reaction requires a non-polar aprotic solvent where the free base exhibits better solubility.

  • You wish to avoid the addition of an extra equivalent of base in your reaction mixture.

  • The free base form is sufficiently stable for your intended use and storage conditions.

Conclusion: A Tale of Two Esters

While both this compound and ethyl isoindoline-5-carboxylate are valuable building blocks for the synthesis of complex molecules, they offer distinct advantages. The methyl ester hydrochloride provides stability and ease of handling, making it a reliable choice for many applications. The ethyl ester, in its free base form, may offer enhanced reactivity in certain nucleophilic substitution reactions, potentially leading to higher yields.

Ultimately, the optimal choice will depend on a careful consideration of the specific reaction conditions, the nature of the subsequent synthetic steps, and the practicalities of laboratory work. This guide provides the foundational knowledge and experimental context to empower researchers to make an informed decision, thereby streamlining their synthetic efforts and accelerating the pace of discovery.

References

Benchmarking the reactivity of "Methyl isoindoline-5-carboxylate hydrochloride" against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of Methyl isoindoline-5-carboxylate hydrochloride with structurally similar compounds. This document is designed to offer both theoretical insights and practical, field-proven experimental protocols to benchmark the reactivity of these important heterocyclic building blocks.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its presence in clinically approved drugs underscores its importance in medicinal chemistry.[2] this compound, a key building block, offers a versatile platform for the synthesis of more complex molecules through functionalization of the secondary amine. Understanding its reactivity in comparison to other heterocyclic amines is crucial for optimizing reaction conditions and predicting reaction outcomes in drug discovery and development.[3]

This guide will focus on benchmarking the reactivity of this compound in two fundamental and widely utilized reactions: N-alkylation and N-acylation .

Selection of Comparator Compounds

To provide a comprehensive understanding of the structure-reactivity relationships, the following compounds have been selected for comparison with this compound (our target compound ):

Compound NameStructureRationale for Selection
This compound this compoundTarget Compound: The focus of our study. The hydrochloride salt is often a stable, commercially available form.
Methyl indoline-5-carboxylate Methyl indoline-5-carboxylateRegioisomeric Analogue: Allows for the direct comparison of the effect of the nitrogen position within the bicyclic system on reactivity.
Isoindoline IsoindolineParent Compound: Provides a baseline to understand the electronic effect of the methyl carboxylate substituent on the nucleophilicity of the nitrogen atom.
Methyl 4-nitroisoindoline-5-carboxylate Methyl 4-nitroisoindoline-5-carboxylateElectron-Withdrawn Analogue: The strongly electron-withdrawing nitro group will significantly modulate the electron density on the aromatic ring and, consequently, the nucleophilicity of the nitrogen, offering insight into electronic effects.

Theoretical Framework for Reactivity Comparison

The reactivity of the secondary amine in these heterocyclic compounds is primarily governed by its nucleophilicity, which is influenced by a combination of electronic and steric factors.

Electronic Effects

The nucleophilicity of the nitrogen atom is directly related to the availability of its lone pair of electrons.

  • Inductive and Resonance Effects: The methyl carboxylate group (-COOCH₃) at the 5-position of the isoindoline ring is an electron-withdrawing group (EWG) through resonance and inductive effects. This withdrawal of electron density from the benzene ring will have a modest deactivating effect on the nucleophilicity of the nitrogen atom compared to the unsubstituted isoindoline.

  • Regioisomeric Comparison (Isoindoline vs. Indoline): In indoline, the nitrogen atom is directly attached to the benzene ring, allowing for more significant delocalization of its lone pair into the aromatic system. This delocalization reduces the availability of the lone pair for nucleophilic attack. In contrast, the nitrogen in isoindoline is a benzylic amine, and its lone pair is less directly involved in the aromatic system, generally leading to higher nucleophilicity compared to its indoline counterpart.

  • Effect of the Nitro Group: The nitro group (-NO₂) is a potent electron-withdrawing group. In Methyl 4-nitroisoindoline-5-carboxylate, the combined electron-withdrawing effects of the nitro and carboxylate groups are expected to significantly decrease the electron density on the aromatic ring and, by extension, reduce the nucleophilicity of the nitrogen atom, making it the least reactive among the chosen compounds.

Based on these electronic considerations, the predicted order of nucleophilicity and, therefore, reactivity in N-alkylation and N-acylation reactions is:

Isoindoline > Methyl isoindoline-5-carboxylate > Methyl indoline-5-carboxylate > Methyl 4-nitroisoindoline-5-carboxylate

G cluster_0 Predicted Reactivity Trend Isoindoline Isoindoline Methyl isoindoline-5-carboxylate Methyl isoindoline-5-carboxylate Isoindoline->Methyl isoindoline-5-carboxylate Decreasing Reactivity Methyl indoline-5-carboxylate Methyl indoline-5-carboxylate Methyl isoindoline-5-carboxylate->Methyl indoline-5-carboxylate Decreasing Reactivity Methyl 4-nitroisoindoline-5-carboxylate Methyl 4-nitroisoindoline-5-carboxylate Methyl indoline-5-carboxylate->Methyl 4-nitroisoindoline-5-carboxylate Decreasing Reactivity

Caption: Predicted order of reactivity based on electronic effects.

Steric Effects

For the benchmark reactions chosen (N-benzylation and N-benzoylation), the steric environment around the nitrogen atom is relatively similar across the isoindoline derivatives. The primary difference arises when comparing with the indoline analogue, although this is not expected to be the dominant factor influencing reactivity in these specific reactions.

Experimental Protocols for Benchmarking Reactivity

The following protocols are designed to be self-validating systems for comparing the reactivity of the selected compounds. It is crucial to maintain identical reaction conditions (temperature, concentration, solvent, and stoichiometry) for each compound to ensure a valid comparison.

Benchmark Reaction 1: N-Benzylation (N-Alkylation)

N-alkylation is a fundamental transformation for introducing alkyl substituents onto a nitrogen atom. The reaction of the heterocyclic amine with benzyl chloride in the presence of a base is a classic example.

Experimental Workflow:

G Start Start Reaction_Setup Combine amine (1.0 eq), K2CO3 (1.5 eq), and acetonitrile. Start->Reaction_Setup Add_Benzyl_Chloride Add benzyl chloride (1.1 eq) at room temperature. Reaction_Setup->Add_Benzyl_Chloride Reaction_Monitoring Monitor reaction progress by HPLC or 1H NMR at specified time intervals. Add_Benzyl_Chloride->Reaction_Monitoring Workup Quench reaction, extract with ethyl acetate, and dry organic layer. Reaction_Monitoring->Workup Analysis Analyze crude product for conversion and yield. Workup->Analysis End End Analysis->End

Caption: Workflow for the N-benzylation benchmark experiment.

Detailed Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, combine the heterocyclic amine (1.0 mmol), potassium carbonate (1.5 mmol, 207 mg), and anhydrous acetonitrile (10 mL). For this compound, an additional equivalent of base (e.g., triethylamine) should be added to neutralize the HCl salt.

  • Reaction Initiation: To the stirred suspension, add benzyl chloride (1.1 mmol, 127 µL) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots at regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes). Quench the aliquot with water and extract with a known volume of a suitable solvent containing an internal standard for analysis.

  • Analytical Method (HPLC):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: UV at 254 nm.

    • Quantification: Determine the concentration of the starting material and product by integrating the respective peak areas relative to an internal standard.[4]

  • Analytical Method (¹H NMR):

    • The reaction can be monitored in situ in an NMR tube using a deuterated solvent.[1][5] The disappearance of the N-H proton signal of the starting material and the appearance of the benzylic CH₂ protons of the product can be integrated against a stable internal standard.

Benchmark Reaction 2: N-Benzoylation (N-Acylation)

N-acylation with an acyl chloride is a rapid and generally high-yielding reaction that is sensitive to the nucleophilicity of the amine.

Experimental Workflow:

G Start Start Reaction_Setup Dissolve amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C. Start->Reaction_Setup Add_Benzoyl_Chloride Add benzoyl chloride (1.1 eq) dropwise at 0 °C. Reaction_Setup->Add_Benzoyl_Chloride Reaction_Monitoring Monitor reaction progress by HPLC or TLC at specified time intervals. Add_Benzoyl_Chloride->Reaction_Monitoring Workup Quench with water, separate layers, and dry organic phase. Reaction_Monitoring->Workup Analysis Analyze crude product for conversion and yield. Workup->Analysis End End Analysis->End

Caption: Workflow for the N-benzoylation benchmark experiment.

Detailed Protocol:

  • Reaction Setup: In a dry round-bottom flask, dissolve the heterocyclic amine (1.0 mmol) and triethylamine (1.2 mmol, 167 µL) in anhydrous dichloromethane (10 mL) and cool to 0 °C in an ice bath.

  • Reaction Initiation: Add benzoyl chloride (1.1 mmol, 128 µL) dropwise to the stirred solution.

  • Reaction Monitoring: Due to the typically rapid nature of this reaction, monitor at shorter time intervals (e.g., 0, 5, 15, 30, and 60 minutes) using the HPLC method described above or by thin-layer chromatography (TLC).

  • Workup and Analysis: After the reaction is complete (as determined by monitoring), quench with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The conversion and yield can be determined by ¹H NMR of the crude product using an internal standard.

Predicted Experimental Outcomes and Data Presentation

The following tables present the predicted outcomes of the benchmark reactions based on the theoretical framework discussed. These predictions are intended to be validated by the experimental protocols outlined above.

N-Benzylation
CompoundPredicted Relative RatePredicted Yield after 4h (%)Rationale
Isoindoline++++ (Fastest)>95%Highest nucleophilicity due to the absence of EWGs.
Methyl isoindoline-5-carboxylate +++80-90%Moderately reduced nucleophilicity due to the -COOCH₃ group.
Methyl indoline-5-carboxylate++60-70%Lower nucleophilicity due to delocalization of the nitrogen lone pair into the aromatic ring.
Methyl 4-nitroisoindoline-5-carboxylate+ (Slowest)<40%Significantly reduced nucleophilicity due to the strong electron-withdrawing nitro group.
N-Benzoylation
CompoundPredicted Relative RatePredicted Yield after 1h (%)Rationale
Isoindoline++++ (Fastest)>98%Highest nucleophilicity leads to a very rapid reaction.
Methyl isoindoline-5-carboxylate +++90-95%Slightly slower reaction due to the -COOCH₃ group, but still expected to be high-yielding.
Methyl indoline-5-carboxylate++75-85%Slower reaction rate due to reduced nucleophilicity.
Methyl 4-nitroisoindoline-5-carboxylate+ (Slowest)<50%The least nucleophilic amine, resulting in a significantly slower reaction and lower yield.

Conclusion

This guide provides a comprehensive framework for benchmarking the reactivity of this compound against structurally similar compounds. The provided experimental protocols, coupled with the theoretical discussion of electronic and steric effects, offer a robust system for generating comparative data. The predicted reactivity trend, with isoindoline being the most reactive and the nitro-substituted analogue being the least, is a direct consequence of the modulation of the nitrogen atom's nucleophilicity by the substituents on the aromatic ring. For drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount for the efficient and predictable synthesis of novel isoindoline-based therapeutic agents.

References

Stability Under Scrutiny: A Comparative Guide to Methyl Isoindoline-5-carboxylate Hydrochloride and its Alternatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and development, the stability of building blocks is a cornerstone of successful and robust synthetic strategies. Methyl isoindoline-5-carboxylate hydrochloride, a versatile intermediate, is frequently employed in the construction of complex bioactive molecules. Its inherent stability, or lack thereof, under diverse reaction conditions can significantly impact yield, purity, and the overall feasibility of a synthetic route. This guide provides a comprehensive assessment of its stability profile and compares it with structurally related, commercially available alternatives.

The Criticality of Stability: Why It Matters

Forced degradation studies are a regulatory necessity and a scientific imperative in pharmaceutical development.[1][2][3] These studies deliberately expose a drug substance or intermediate to harsh conditions to predict its long-term stability, identify potential degradation products, and establish degradation pathways.[2] Understanding the stability of a building block like this compound is crucial for:

  • Optimizing Reaction Conditions: Knowledge of a compound's lability to pH, heat, light, or oxidation allows for the rational selection of reaction parameters to minimize degradation and maximize yield.

  • Predicting Shelf-Life: Stability data informs the storage and handling requirements of the intermediate, ensuring its quality over time.

  • Ensuring Purity of Final API: Uncontrolled degradation can introduce impurities that may be difficult to remove and could have potential toxicological implications.

  • Method Development: Forced degradation is instrumental in developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from its degradation products.[4]

Assessing the Stability Profile of this compound

While direct, comprehensive forced degradation data for this compound is not extensively published in peer-reviewed literature, its stability can be expertly inferred by examining its core structural motifs: a secondary amine within a cyclic system (isoindoline), a methyl ester, and a hydrochloride salt.

Hydrolytic Stability (Acidic and Basic Conditions)

The primary point of hydrolytic instability in this compound is the methyl ester group.

  • Acidic Conditions: Ester hydrolysis is catalyzed by acid. While the reaction is generally slower than base-catalyzed hydrolysis, elevated temperatures can promote degradation. The secondary amine of the isoindoline ring will be protonated under acidic conditions, which may offer some electronic protection to the aromatic ring, but the ester remains susceptible.

  • Basic Conditions: Base-catalyzed hydrolysis (saponification) of the methyl ester is expected to be a significant degradation pathway.[1][5] This reaction is generally rapid and irreversible, yielding the corresponding carboxylate salt. Methyl esters are known to be more stable towards hydrolysis compared to their higher alkyl counterparts (e.g., ethyl, propyl esters).[1]

Oxidative Stability

The isoindoline ring, being a secondary amine, is susceptible to oxidation.

  • Mechanism: Oxidation of secondary amines can proceed through various mechanisms, often involving the formation of radical intermediates.[6] Common laboratory oxidants like hydrogen peroxide can lead to the formation of N-oxides or other degradation products.[6] The presence of the electron-withdrawing carboxylate group on the benzene ring may slightly modulate the electron density of the isoindoline nitrogen, but it is unlikely to prevent oxidation entirely. Studies on related isoindoline systems have shown that they can undergo aerobic oxidation, sometimes mediated by light, to form the corresponding isoindolinones.[1]

Thermal Stability

As a hydrochloride salt, this compound is expected to be a crystalline solid with a relatively high melting point, contributing to its thermal stability in the solid state. However, at elevated temperatures, particularly in solution, degradation can occur. The specific degradation pathway would depend on the solvent and the presence of other reagents.

Photostability

The International Council for Harmonisation (ICH) guidelines mandate photostability testing to assess the impact of light on new drug substances and products.[7][8][9] Aromatic compounds, especially those with heteroatoms, can be susceptible to photodegradation. The isoindoline nucleus and the aromatic ring of the molecule can absorb UV radiation, potentially leading to the formation of reactive species and subsequent degradation.[10][11]

Comparative Analysis with Alternative Building Blocks

The choice of a building block often involves a trade-off between reactivity, cost, and stability. Here, we compare this compound with two plausible alternatives: Methyl 2-(aminomethyl)benzoate hydrochloride and Methyl 4-(aminomethyl)benzoate hydrochloride . These alternatives maintain the core functionalities of a secondary amine (as a primary amine salt) and a methyl ester on a benzene ring, but differ in the nature of the amine (acyclic vs. cyclic).

FeatureMethyl Isoindoline-5-carboxylate HClMethyl 2-(aminomethyl)benzoate HClMethyl 4-(aminomethyl)benzoate HCl
Structure Cyclic secondary amineAcyclic primary amine (ortho-substituted)Acyclic primary amine (para-substituted)
Hydrolytic Stability Susceptible to ester hydrolysis (acid & base)Susceptible to ester hydrolysis (acid & base)Susceptible to ester hydrolysis (acid & base)
Oxidative Stability Isoindoline ring is a potential site for oxidationPrimary amine is susceptible to oxidationPrimary amine is susceptible to oxidation
Conformational Rigidity Rigid, bicyclic structureFlexible side chainFlexible side chain
Synthetic Utility Provides a constrained isoindoline scaffoldOffers flexibility for further derivatizationProvides a different substitution pattern for SAR studies

Rationale for Comparison:

The primary difference lies in the cyclic versus acyclic nature of the amine. This has significant implications for the conformational rigidity of the final molecule, which is a critical parameter in drug design for optimizing binding to a biological target. While all three compounds share the labile methyl ester group, the reactivity of the amine functionality may differ. Primary amines can be more susceptible to certain side reactions compared to secondary amines, but also offer different opportunities for derivatization.

Experimental Protocols for Stability Assessment

To provide a framework for researchers to conduct their own stability assessments, the following detailed protocols for forced degradation studies are provided. These are based on established ICH guidelines.[2]

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the test compound (this compound or an alternative) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 2 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the test compound.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 3: Thermal Degradation
  • Solid State:

    • Place a known amount of the solid compound in a petri dish and expose it to a temperature of 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

Protocol 4: Photolytic Degradation
  • Procedure:

    • Expose a solid sample and a 1 mg/mL solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze the samples by HPLC.

Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method with UV detection is the most common technique for stability studies.[4] The method must be validated to be "stability-indicating," meaning it can resolve the parent compound from all significant degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound and potential degradants have significant absorbance.

  • Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Visualizing the Workflow and Degradation Pathways

To better illustrate the process, the following diagrams are provided.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Base Basic (e.g., 0.1 M NaOH, RT) Base->HPLC Analyze Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->HPLC Analyze Thermal Thermal (e.g., 80°C, solid) Thermal->HPLC Analyze Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Analyze Data Data Interpretation: - % Degradation - Degradation Profile HPLC->Data Compound Methyl isoindoline-5-carboxylate HCl (or Alternative) Compound->Acid Expose to Compound->Base Expose to Compound->Oxidative Expose to Compound->Thermal Expose to Compound->Photolytic Expose to

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Methyl isoindoline-5-carboxylate Carboxylic_Acid Isoindoline-5-carboxylic acid Parent->Carboxylic_Acid Acid or Base Isoindolinone Methyl 1-oxo-isoindoline-5-carboxylate Parent->Isoindolinone Oxidizing Agent

References

A Senior Application Scientist's Guide to the Comparative SAR of Analogs Derived from Methyl Isoindoline-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the journey from a promising scaffold to a lead candidate is one of meticulous optimization and comparative analysis. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs derived from the versatile starting material, Methyl isoindoline-5-carboxylate hydrochloride. We will dissect the nuanced chemical modifications that transform this core structure into potent and selective modulators of diverse biological targets, including enzymes critical in oncology and neuropharmacology. This document is structured to provide not just data, but a logical framework for understanding the rationale behind analog design and the experimental validation of their activity.

Introduction: The Isoindoline Scaffold - A Privileged Starting Point

The isoindoline nucleus, a bicyclic heterocyclic compound, is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals.[1] Its rigid structure provides a well-defined vector for the presentation of functional groups, making it an attractive starting point for medicinal chemistry campaigns. This compound, in particular, offers synthetic handles for diversification at both the isoindoline nitrogen and the carboxylate group, enabling the exploration of a broad chemical space. This guide will focus on four key classes of targets that have been successfully modulated by analogs of this scaffold:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Crucial players in the DNA damage response, particularly relevant in oncology.

  • Kinase Inhibitors (DDR1 & RSK2): Targeting key signaling nodes in cancer cell proliferation, survival, and migration.

  • Histone Deacetylase (HDAC) Inhibitors: Epigenetic modulators with broad therapeutic potential in cancer and other diseases.

  • Dopamine D4 Receptor Antagonists: Investigated for their potential in treating neuropsychiatric disorders.

For each class, we will delve into the specific structural modifications that govern potency and selectivity, present comparative data, and provide exemplary experimental protocols to empower your own research endeavors.

PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks.[2][3] Its inhibition in cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality, a powerful therapeutic strategy.[4] Analogs of methyl isoindoline-5-carboxylate have yielded potent PARP inhibitors, primarily through the formation of a 3-oxoisoindoline-4-carboxamide core.[5][6]

Comparative SAR of 3-Oxoisoindoline-4-carboxamide Analogs

The core pharmacophore of these inhibitors mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP1.[6] The SAR of this class is well-defined, with key interactions driving potency.

Table 1: Comparative SAR of 3-Oxoisoindoline-4-carboxamide Analogs as PARP1 Inhibitors

Compound IDR1 (Substitution at N2)PARP1 IC50 (nM)Key SAR Insights
1a -H>1000Unsubstituted nitrogen leads to poor activity.
1b -CH3500Small alkyl substitution shows modest improvement.
1c -CH2CH2OH250Introduction of a polar group can be tolerated.
1d -piperidin-4-yl50A basic nitrogen in a cyclic system significantly improves potency.[5]
1e -1-methylpiperidin-4-yl25N-alkylation of the piperidine can further enhance activity.[5]
(±)-13 -cyclohexyl<30A lipophilic cyclohexyl group is also well-tolerated and leads to high potency.[7]
NMS-P515 (S)-13 -(S)-cyclohexyl16Stereochemistry at the isoindolinone C1 position is critical, with the (S)-enantiomer being more potent.[7]

Data compiled from multiple sources for illustrative comparison. Absolute values may vary based on assay conditions.

The key takeaway is the critical role of the substituent at the lactam nitrogen (N2) of the isoindolinone core. The introduction of a secondary or tertiary amine, particularly within a piperidine ring, establishes a crucial hydrogen bond interaction with Gly-888 in the PARP1 active site, significantly boosting affinity.[5]

Visualizing the Mechanism: PARP1 in the DNA Damage Response

The following diagram illustrates the central role of PARP1 in sensing DNA single-strand breaks and initiating the repair cascade. Inhibition of this process is the therapeutic goal of the isoindoline-based analogs.

PARP1_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis leads to (when inhibited in BRCA-deficient cells) NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Inhibitor Isoindoline-based PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA damage repair and the point of intervention for isoindoline-based inhibitors.

Experimental Protocol: Synthesis of a Representative 3-Oxoisoindoline-4-carboxamide PARP Inhibitor

This protocol outlines a general synthesis for a key intermediate in the preparation of 2-substituted isoindolinone-4-carboxamide PARP inhibitors, adapted from published procedures.[7]

Scheme 1: Synthesis of (±)-1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide

synthetic_pathway start Methyl 2-formylbenzoate intermediate1 Methyl 3-hydroxy-1-oxoisoindoline-4-carboxylate start->intermediate1 1. KCN, H2O 2. H+ intermediate2 Methyl 1-methyl-3-oxoisoindoline-4-carboxylate intermediate1->intermediate2 NaHMDS, MeI intermediate3 (±)-1-methyl-3-oxoisoindoline-4-carboxylic acid intermediate2->intermediate3 LiOH, THF/H2O product (±)-1-methyl-3-oxo-2-(piperidin-4-yl)- 2,3-dihydro-1H-isoindole-4-carboxamide intermediate3->product tert-butyl 4-aminopiperidine-1-carboxylate, HATU, DIPEA then TFA

Caption: Synthetic route to a representative 3-oxoisoindoline-4-carboxamide PARP inhibitor.

Step-by-Step Procedure:

  • Synthesis of Methyl 1-methyl-3-oxoisoindoline-4-carboxylate:

    • To a solution of methyl 2-formylbenzoate in a suitable solvent, add a source of cyanide (e.g., KCN) in water to form the cyanohydrin.

    • Acidify the reaction mixture to promote cyclization to methyl 3-hydroxy-1-oxoisoindoline-4-carboxylate.

    • Treat the resulting alcohol with a strong base (e.g., NaHMDS) followed by an alkylating agent (e.g., methyl iodide) to yield methyl 1-methyl-3-oxoisoindoline-4-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Saponify the methyl ester using a base such as lithium hydroxide in a mixture of THF and water to obtain (±)-1-methyl-3-oxoisoindoline-4-carboxylic acid.

  • Amide Coupling and Deprotection:

    • Couple the carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate using a standard peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

    • Remove the Boc protecting group with an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the final product.

Experimental Protocol: PARP1 Inhibition Assay

This fluorometric assay measures the consumption of NAD+ by recombinant human PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (analogs) serially diluted in DMSO

  • Fluorescent plate reader and 384-well black plates

  • NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)

Procedure:

  • Assay Preparation: Prepare a master mix of PARP1 enzyme and activated DNA in PARP assay buffer.

  • Compound Addition: Add 5 µL of serially diluted test compounds or vehicle control (DMSO) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well and incubate at room temperature for 15 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of a 5X NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Data Analysis: Measure fluorescence and calculate the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.

Kinase Inhibitors: Targeting Oncogenic Signaling Cascades

The isoindoline scaffold has also proven to be a fertile ground for the discovery of inhibitors of various protein kinases implicated in cancer. We will focus on two examples: Discoidin Domain Receptor 1 (DDR1) and Ribosomal S6 Kinase 2 (RSK2).

DDR1 Inhibitors: Modulating the Tumor Microenvironment

DDR1 is a receptor tyrosine kinase that is activated by collagen and plays a role in cell adhesion, migration, and proliferation.[8] Its overexpression is associated with poor prognosis in several cancers.

Table 2: Comparative SAR of Isoindoline-based DDR1 Inhibitors

Compound IDCore ScaffoldR GroupDDR1 IC50 (nM)Key SAR Insights
7f 2-amino-2,3-dihydro-1H-indene-5-carboxamide3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl14.9The 2-aminoindane core with a specific substituted phenyl group at the amide nitrogen is crucial for potent inhibition.
6a Tetrahydroisoquinoline-7-carboxamidePyrimidin-5-yl442The tetrahydroisoquinoline core provides a good starting point.
6j Tetrahydroisoquinoline-7-carboxamide2-amino-pyrimidin-5-yl9.4Addition of an amino group to the pyrimidine enhances potency, likely through additional hydrogen bonding in the kinase hinge region.[9]
I Diaryl-4,5,6,7-tetrahydro-2H-isoindolePhenyl>10000The diaryl isoindole core is not optimal for DDR1 inhibition.

Data compiled from multiple sources for illustrative comparison.

The SAR for isoindoline-based DDR1 inhibitors highlights the importance of the carboxamide linker and the nature of the aromatic system that binds in the hinge region of the kinase.

RSK2 Inhibitors: A Novel Approach to Cancer Therapy

RSK2 is a serine/threonine kinase that is a downstream effector of the RAS-MAPK signaling pathway and is implicated in cell proliferation and survival.[2]

Table 3: Comparative SAR of Isoindole-1,3-dione Analogs as RSK2 Inhibitors

Compound IDR1 (on arylamine)R2 (on phthalimide)RSK2 IC50 (µM)Key SAR Insights
Hit 1 4-OCH3H~10 (44% inhibition)Initial hit compound with modest activity.
7 4-OCH3H0.47Optimization of the arylamine substituent significantly improves potency.[10]
14 4-NHCOCH3H>10Acetylation of the amine is detrimental to activity.[10]
28 4-OCH34-NO2>10Electron-withdrawing groups on the phthalimide ring reduce activity.[10]

Data compiled from multiple sources for illustrative comparison.

For RSK2 inhibitors based on the isoindole-1,3-dione scaffold, electron-donating groups on the arylamine substituent are favorable for inhibitory activity.

Visualizing Kinase Signaling

The following diagrams illustrate the signaling pathways of DDR1 and RSK2 and the points of intervention for the respective isoindoline-based inhibitors.

DDR1_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 activates PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt MAPK MAPK Pathway DDR1->MAPK Proliferation Cell Proliferation, Migration, Survival PI3K_Akt->Proliferation MAPK->Proliferation Inhibitor Isoindoline-based DDR1 Inhibitor Inhibitor->DDR1 inhibits

Caption: DDR1 signaling pathway and its inhibition by isoindoline-based analogs.

RSK2_Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Transcription_Factors Transcription Factors (e.g., CREB, c-Fos) RSK2->Transcription_Factors phosphorylates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation activate Inhibitor Isoindole-1,3-dione RSK2 Inhibitor Inhibitor->RSK2 inhibits HDAC_Mechanism HAT Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones acetylates HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones deacetylates Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Closed_Chromatin Closed Chromatin (Transcriptionally Repressed) Deacetylated_Histones->Closed_Chromatin Inhibitor Isoindoline-based HDAC Inhibitor Inhibitor->HDAC inhibits D4_Pathway Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor activates Gi_Go Gi/Go Protein D4_Receptor->Gi_Go couples to Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase inhibits Downstream_Signaling Downstream Signaling (e.g., ion channel modulation, MAPK activation) Gi_Go->Downstream_Signaling cAMP cAMP Adenylyl_Cyclase->cAMP produces Antagonist Isoindoline-based D4 Antagonist Antagonist->D4_Receptor blocks

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Methyl Isoindoline-5-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindoline Scaffold in Kinase Inhibitor Design

The isoindoline core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs.[1] Its rigid, bicyclic structure provides a versatile template for developing potent and selective therapeutic agents.[2] Methyl isoindoline-5-carboxylate hydrochloride, in particular, serves as a valuable starting material for generating diverse libraries of compounds. This guide provides an in-depth comparison of the cross-reactivity profiles of a series of hypothetical kinase inhibitors synthesized from this precursor. Understanding the selectivity of these compounds is crucial, as off-target effects can lead to toxicity or unexpected polypharmacology.[3]

This guide is intended for researchers, scientists, and drug development professionals. It will detail the synthetic strategy, present robust experimental protocols for assessing cross-reactivity, and offer a framework for interpreting the resulting data to guide lead optimization.

Synthesis of a Focused Library of Isoindoline-Based Compounds

To investigate the structure-activity relationship (SAR) and cross-reactivity, a focused library of compounds was synthesized from this compound. The core scaffold was modified at the isoindoline nitrogen with various substituents to probe the effects on kinase binding and selectivity.

General Synthetic Scheme

The synthesis begins with the N-alkylation or N-arylation of the starting material, this compound, followed by amidation of the methyl ester. This two-step process allows for the introduction of diverse chemical moieties.

Synthesis_Scheme A Methyl isoindoline-5-carboxylate hydrochloride B N-Substituted isoindoline -5-carboxylate intermediate A->B R-X, Base C Final Compound (Isoindoline-5-carboxamide derivative) B->C Amine, Amidation conditions

Caption: General synthetic route for the isoindoline-based compound library.

A series of five compounds (CMPD1-CMPD5) were synthesized, each with a distinct substitution at the isoindoline nitrogen, to explore a range of steric and electronic properties.

Experimental Design for Cross-Reactivity Profiling

A comprehensive understanding of a kinase inhibitor's selectivity is paramount for its development.[4] The cross-reactivity of our synthesized compounds was evaluated using a tiered approach, beginning with broad in vitro screening followed by in-cell target engagement confirmation for the most potent compounds.

Tier 1: In Vitro Kinase Panel Screening

The initial screen involved testing the compounds against a panel of 96 kinases at a single concentration to identify primary targets and significant off-target interactions. This high-throughput approach provides a broad overview of the compounds' selectivity.[5]

Tier 2: Dose-Response Analysis

For compounds showing significant inhibition of any kinase in the initial screen, a 10-point dose-response curve was generated to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[5]

Tier 3: In-Cell Target Engagement

To confirm that the observed in vitro activity translates to a cellular context, the most potent and selective compounds were further evaluated using a NanoBRET™ Target Engagement Assay.[6] This live-cell assay measures the ability of a compound to displace a fluorescent tracer from a NanoLuc®-tagged kinase, providing a quantitative measure of intracellular target engagement.[7]

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol describes a standard radiometric assay for measuring kinase activity and inhibition.[8]

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a peptide substrate, and cofactors in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time, allowing for substrate phosphorylation.

  • Termination: Stop the reaction by adding a solution that precipitates the peptide substrate.

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Kinase/ Substrate Mixture B Add Test Compound A->B C Initiate with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Filter and Wash E->F G Measure Radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro radiometric kinase assay.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol outlines the steps for the NanoBRET™ assay to measure compound binding in live cells.[9][10]

  • Cell Preparation: Seed cells expressing the NanoLuc®-kinase fusion protein into a multi-well plate and incubate for 24 hours.[7]

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the compounds and the NanoBRET™ fluorescent tracer to the cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the compounds and tracer to reach binding equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC50 values by plotting the BRET ratio against the compound concentration and fitting to a dose-response curve.

NanoBRET_Workflow A Seed NanoLuc®-Kinase Expressing Cells B Add Test Compound and Tracer A->B C Incubate for 2h B->C D Add Nano-Glo® Substrate C->D E Measure BRET Signal D->E F Calculate Cellular IC50 E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Comparative Data and Analysis

The following tables summarize the hypothetical cross-reactivity data for the five synthesized compounds against a selection of kinases.

Table 1: In Vitro IC50 Values (nM) for Selected Kinases
CompoundTarget Kinase AOff-Target Kinase BOff-Target Kinase COff-Target Kinase D
CMPD1 15>10,0001,2005,000
CMPD2 85008002,500
CMPD3 25>10,000>10,000>10,000
CMPD4 1502,0003,5008,000
CMPD5 580150900
Table 2: Cellular IC50 Values (nM) from NanoBRET™ Target Engagement Assay
CompoundTarget Kinase AOff-Target Kinase B
CMPD2 251,500
CMPD5 18250

Interpretation of Results and Structure-Activity Relationship (SAR)

The data reveals distinct selectivity profiles for the synthesized compounds, highlighting the impact of the N-substituent on kinase binding.

  • CMPD1 and CMPD3 demonstrate high selectivity for the target kinase A, with minimal off-target activity at the tested concentrations. This suggests that the substituents on these compounds are well-tolerated by the active site of Kinase A while being sterically or electronically disfavored by the off-target kinases.

  • CMPD2 shows good potency for the target kinase A but also exhibits moderate inhibition of off-target kinase B. The cellular target engagement data for CMPD2 confirms on-target activity, although with reduced potency compared to the in vitro assay, and weaker but still present off-target engagement.

  • CMPD4 displays significantly lower potency for the target kinase, indicating that its N-substituent is not optimal for binding.

  • CMPD5 is the most potent compound against the target kinase A but also shows the most significant off-target activity, particularly against kinases B and C. This suggests that the features of its N-substituent that enhance binding to the primary target also lead to interactions with other kinases, resulting in a more promiscuous inhibitor.[11]

The SAR from this hypothetical study suggests a trade-off between potency and selectivity, a common challenge in kinase inhibitor design.[12] Further optimization would focus on modifying the N-substituent of CMPD1 or CMPD3 to enhance potency while maintaining their excellent selectivity profiles.

Signaling Pathway Context

The on-target and potential off-target interactions of these compounds can be visualized in the context of a simplified signaling pathway. For instance, if Kinase A is a key component of a cancer-related pathway, its inhibition would be the desired therapeutic effect. However, if Off-Target Kinase B is involved in a crucial physiological process, its unintended inhibition by compounds like CMPD5 could lead to adverse effects.

Signaling_Pathway cluster_0 Therapeutic Pathway cluster_1 Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A On-Target Downstream Signaling Downstream Signaling Kinase A->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Physiological Signal Physiological Signal Kinase B Kinase B Physiological Signal->Kinase B Off-Target Cellular Homeostasis Cellular Homeostasis Kinase B->Cellular Homeostasis CMPD5 CMPD5 CMPD5->Kinase A CMPD5->Kinase B

Caption: On-target and off-target effects of a promiscuous inhibitor.

Conclusion

This guide demonstrates a systematic approach to evaluating the cross-reactivity of a series of kinase inhibitors derived from this compound. Through a combination of in vitro screening and in-cell target engagement assays, we can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is essential for identifying promising lead candidates with the desired balance of potency and selectivity, ultimately accelerating the development of safer and more effective targeted therapies.

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl Isoindoline-5-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper handling of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental responsibility, and scientific integrity. This guide provides essential, step-by-step procedures for the disposal of methyl isoindoline-5-carboxylate hydrochloride, grounded in established safety protocols and regulatory standards.

The causality behind these procedures is rooted in the inherent chemical properties and associated hazards of the compound. By understanding these, we can develop a disposal plan that is not only compliant but also intrinsically safe.

Part 1: Hazard Assessment and Immediate Safety

Before any disposal process begins, a thorough understanding of the compound's hazards is critical. This compound is classified with specific risk factors that dictate the necessary precautions.

Hazard Profile

According to supplier Safety Data Sheets (SDS), this compound presents the following hazards[1]:

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion can lead to adverse health effects.
Causes skin irritationH315Direct contact can cause redness, itching, and inflammation.[2]
Causes serious eye irritationH319Can cause significant, but reversible, eye damage upon contact.[2]
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[2][3]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal preparation.

Required Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[3]. This is crucial to prevent contact that leads to serious eye irritation.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical to avoid skin contact[3].

  • Skin and Body Protection: A standard laboratory coat or a chemical-resistant suit is required to protect against skin irritation[3]. Ensure closed-toe shoes are worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved P95 or EU EN 143 particle respirator[4]. All handling of the solid compound should ideally occur within a chemical fume hood to minimize inhalation risks[5].

Part 2: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a laboratory chemical is considered "waste" when you no longer intend to use it[6]. The U.S. Environmental Protection Agency (EPA) mandates that generators of hazardous waste are responsible for its management from "cradle to grave"[7].

This compound must be treated as a hazardous chemical waste. Proper segregation is the most critical step in this stage to ensure safety and compliant disposal.

Key Segregation Principles:

  • Do Not Mix with Incompatible Waste: This compound is an organic hydrochloride salt. It should not be mixed with strong bases (which could cause a reaction) or strong oxidizing agents[8].

  • Segregate from Halogenated Solvents: This is a non-halogenated organic compound. Mixing it with halogenated waste streams complicates the disposal process, as halogenated wastes require specific, higher-cost incineration methods[9].

  • Solid vs. Liquid Waste: Keep solid chemical waste separate from liquid waste to prevent unforeseen reactions and to comply with disposal facility requirements[10].

Part 3: Step-by-Step Disposal Protocols

Follow these detailed procedures for the safe disposal of this compound and its empty containers.

Protocol A: Disposal of Solid Waste and Contaminated Materials

This protocol applies to unused product, spill cleanup materials, and other solid residues.

  • Container Selection: Choose a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, sealable lid is recommended. The container must be clean and free of any contamination.

  • Waste Labeling: Label the container clearly before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the labeled container. Use a scoop or spatula to avoid creating dust. If cleaning up a spill, place all contaminated absorbent materials into the container[6][11].

  • Secure Storage: Tightly seal the container lid. Store the container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA)[12][13]. The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Arrange for Pickup: Once the container is full, or if you are approaching the accumulation time limits set by your institution or local regulations, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[6][12].

Protocol B: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated[14].

  • Initial Decontamination (Triple Rinsing):

    • Select a solvent that can dissolve the compound but will not react with it. A small amount of deionized water or methanol is typically suitable.

    • Add the solvent to the empty container, cap it, and shake to rinse all interior surfaces.

    • Pour the rinsate into a designated hazardous waste container for organic liquid waste. Do not pour the rinsate down the drain.

    • Repeat this rinsing process two more times for a total of three rinses[14]. This rinsate must be collected and handled as hazardous waste[14].

  • Final Disposal: Once triple-rinsed, the container can be considered decontaminated. Deface or remove the original chemical label to prevent confusion[6]. The container can now typically be disposed of as non-hazardous solid waste or recycled, according to your institution's policies.

Part 4: Emergency Procedures for Spills

Chemical spills must be cleaned up immediately and treated as hazardous waste[6].

  • Small Spills (<100g in a fume hood):

    • Ensure your PPE is adequate.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the solid material and absorbent into a designated hazardous waste container[11].

    • Wipe the area with a cloth dampened with a suitable solvent (like water or methanol) and place the cloth in the waste container.

    • Label and dispose of the waste container as described in Protocol A.

  • Large Spills (>100g or outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, prevent the spill from spreading.

    • Contact your institution's EHS or emergency response team immediately for assistance[5]. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_ppe Mandatory First Step Start Unwanted Material: Methyl Isoindoline-5-carboxylate Hydrochloride PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE IsSolid Material Type? PPE->IsSolid SolidWaste Solid Waste or Contaminated Material IsSolid->SolidWaste Solid EmptyContainer Empty Container IsSolid->EmptyContainer Empty LabelContainer 1. Select & Label a Compatible Hazardous Waste Container SolidWaste->LabelContainer TripleRinse 1. Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse TransferWaste 2. Transfer Waste in Fume Hood (Minimize Dust) LabelContainer->TransferWaste StoreWaste 3. Seal and Store in Satellite Accumulation Area TransferWaste->StoreWaste EHS_Pickup 4. Arrange for EHS Pickup StoreWaste->EHS_Pickup CollectRinsate 2. Collect All Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DefaceLabel 3. Deface Original Label CollectRinsate->DefaceLabel DisposeContainer 4. Dispose of Container as Non-Hazardous Waste DefaceLabel->DisposeContainer

Caption: Decision tree for handling and disposing of this compound waste streams.

References

Operational Guide for the Safe Handling of Methyl Isoindoline-5-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and operational guidance for the handling of Methyl isoindoline-5-carboxylate hydrochloride (CAS No. 127168-93-8). As this compound presents known irritant properties and its toxicological profile is not fully elucidated, a rigorous adherence to these procedures is paramount to ensure personnel safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Core Risk Assessment

This compound is a solid organic compound classified with a "Warning" signal word.[1][2] The primary hazards, as defined by the Globally Harmonized System (GHS), necessitate a cautious and well-planned approach to its handling.

Table 1: Summary of Known Hazards

Hazard Statement GHS Classification Implication for Laboratory Handling
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[3]
H315: Causes skin irritation Skin Irritation (Category 2) Direct contact can cause redness, itching, or inflammation. Use of appropriate chemical-resistant gloves is required at all times.[1][2][4][5]
H319: Causes serious eye irritation Eye Irritation (Category 2A) Exposure to dust or splashes can cause significant eye damage. Mandatory use of chemical safety goggles is essential.[1][2][4][5]

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Inhalation of dust can irritate the respiratory tract, leading to coughing or shortness of breath.[1][6] All handling of the solid must be performed within a certified chemical fume hood.[7][8] |

A critical aspect of the risk assessment is the acknowledgment that the toxicological properties of this compound have not been fully investigated.[3] This lack of comprehensive data demands that we treat the substance with a higher degree of caution, assuming it may have other uncharacterized hazards. Therefore, minimizing all routes of exposure (inhalation, dermal, ingestion) is the primary goal.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the final and most direct barrier between the researcher and the chemical. The following protocol is mandatory.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary control measure must be in place. All manipulations of this compound, especially in its solid, powdered form, must be conducted within a properly functioning and certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8]

Recommended PPE for Handling

Table 2: Mandatory Personal Protective Equipment

PPE Category Recommended Equipment Specification Rationale and Best Practices
Eye & Face Protection ANSI Z.87.1-compliant chemical splash goggles.[8] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., dissolving large quantities).[7][8] Protects against serious eye irritation (H319) from airborne dust or accidental splashes.[1]
Skin & Body Protection Gloves: Chemical-resistant nitrile gloves.[7] Lab Coat: A fully buttoned, long-sleeved lab coat. Footwear: Fully enclosed, chemical-resistant shoes.[8][9] Nitrile gloves provide an effective barrier against skin irritation (H315).[1] Gloves must be inspected for defects before use and changed immediately if contamination is suspected.[7][10] A lab coat and proper footwear prevent incidental skin contact.

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if engineering controls fail or for emergency spill cleanup outside of a fume hood.[8] | This is a secondary line of defense against respiratory irritation (H335) when primary engineering controls are not feasible.[1] |

Operational Workflow: From Receipt to Disposal

Adherence to a structured workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible and unobstructed.[4][11]

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood.

    • Don all required PPE as specified in Table 2.

  • Handling the Solid Compound:

    • When weighing, use gentle motions to avoid generating airborne dust. Do not pour the powder from a height.

    • Use a dedicated spatula for this chemical.

    • If transferring to a flask for dissolution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate decontaminant.

    • Clean any contaminated equipment thoroughly.

    • Doff PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat and eye protection.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[3][5]

Handling Workflow Diagram

Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling cluster_disposal Phase 4: Waste Management Prep Verify Fume Hood & Safety Equipment Don_PPE Don All Required PPE Prep->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Transfer Transfer & Dissolve Weigh->Transfer Decon Decontaminate Work Area & Equipment Transfer->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Segregate Segregate Contaminated Waste Wash->Segregate Dispose Dispose via Approved Channels Segregate->Dispose

Caption: Workflow for handling this compound.

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person feels unwell, call a POISON CENTER or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[3]

  • Spill Management:

    • Small Spills: For small amounts of solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[3][12] The area can then be decontaminated.

    • Large Spills: Evacuate the area. Alert your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal and Storage Plan

Waste Disposal

Proper disposal is a legal and ethical requirement. All waste materials must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Place unused compound, contaminated weigh boats, gloves, and wipes into a dedicated, clearly labeled hazardous waste container.[8][13]

    • Liquid Waste: Collect all solutions containing the compound in a sealed, labeled, and appropriate hazardous liquid waste container.

  • Disposal Protocol:

    • NEVER pour this chemical or its solutions down the drain.[3][7]

    • As a hydrochloride salt, solutions will be acidic. While neutralization with a weak base like sodium bicarbonate is a common procedure for simple acids, it is not recommended for this compound without a specific, validated protocol from your institution's EHS department due to its other hazards.[14][15][16]

    • All waste, both solid and liquid, must be disposed of through an approved chemical waste disposal program in accordance with all federal, state, and local regulations.[3][7]

Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

Table 3: Recommended Storage Conditions

Parameter Specification Source
Temperature 2-8°C (refrigerated)
Atmosphere Under an inert atmosphere (e.g., Nitrogen or Argon) [2]
Container Keep container tightly closed in a dry, well-ventilated place. [3][5][12]

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. |[3] |

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.